1,2,4-Oxadiazole-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-2(7)3-5-1-8-6-3/h1H,(H2,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSKQYBNYYNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the 1,2,4-Oxadiazole-3-Carboxamide Scaffold in Modern Drug Discovery
Abstract: The 1,2,4-oxadiazole ring system has cemented its status as a privileged scaffold in medicinal chemistry, largely owing to its exceptional bioisosteric properties and broad therapeutic applicability.[1][2] This technical guide provides an in-depth analysis of the 1,2,4-oxadiazole core, with a specific focus on the 3-carboxamide substitution pattern. We will explore the fundamental chemical principles, strategic applications in drug design, prevalent synthetic methodologies, and the diverse pharmacological landscape of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocycle to overcome common challenges in lead optimization, such as poor metabolic stability and off-target toxicity.[3] By synthesizing foundational theory with practical, field-proven insights, this guide aims to serve as a comprehensive resource for the rational design of next-generation therapeutics.
Part 1: Core Chemical Principles of the 1,2,4-Oxadiazole Scaffold
The utility of the 1,2,4-oxadiazole ring in drug design is rooted in its distinct structural and electronic characteristics. Understanding these foundational properties is critical to appreciating its strategic value.
Chemical Structure and Physicochemical Properties
The 1,2,4-oxadiazole is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This arrangement of heteroatoms renders the ring electron-poor, which is a key determinant of its chemical behavior and interactions.[5] The parent 1H-1,2,4-oxadiazole is highly unstable; however, 3,5-disubstituted derivatives exhibit significant stability, making them ideal for pharmaceutical applications.[4]
The key physicochemical properties that make this scaffold attractive to medicinal chemists include:
-
Metabolic Stability: The 1,2,4-oxadiazole ring is notably resistant to hydrolysis and enzymatic degradation compared to the ester and amide groups it often replaces.[6][7] This inherent stability can significantly improve a drug candidate's half-life and overall pharmacokinetic profile.
-
Polarity and Solubility: The inclusion of three heteroatoms imparts a degree of polarity to the ring, which can be modulated by the substituents at the C3 and C5 positions. This allows for fine-tuning of a molecule's solubility and lipophilicity (LogP) to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Capacity: The pyridine-like nitrogen atoms in the ring can act as hydrogen bond acceptors. When functionalized with a 3-carboxamide group, the molecule gains both hydrogen bond donor (-NH2) and acceptor (C=O) sites, enabling it to form crucial interactions with biological targets.[7]
Spectroscopic Signature
The structural features of 1,2,4-oxadiazole-3-carboxamides give rise to characteristic spectroscopic signals. In ¹³C NMR spectroscopy, the carbon atoms of the heterocyclic ring are typically observed at distinct chemical shifts, with C3 appearing around 168-169 ppm and C5 at approximately 174-176 ppm.[4] The carboxamide carbonyl carbon will also present a signal in the downfield region. In ¹H NMR, the chemical shifts of the carboxamide protons and any protons on the C5 substituent provide valuable structural information.
Caption: General structure of a 1,2,4-oxadiazole-3-carboxamide.
Part 2: The Strategic Role in Medicinal Chemistry
The primary driver for the widespread adoption of the 1,2,4-oxadiazole scaffold is its function as a bioisostere, a chemical substituent that can replace another group without significantly impacting biological activity, while potentially improving other key properties.[8]
The Bioisosteric Advantage over Amides and Esters
Bioisosterism is a cornerstone of lead optimization.[3] The 1,2,4-oxadiazole ring is a highly effective and proven bioisosteric replacement for metabolically labile ester and amide functionalities.[6][8]
-
Causality of Improvement: Esters are prone to rapid hydrolysis by esterase enzymes in plasma and tissues, leading to short in vivo half-lives. Similarly, amide bonds can be cleaved by proteases. The 1,2,4-oxadiazole ring, being an aromatic and electron-poor system, lacks a readily hydrolyzable carbonyl group and is therefore significantly more stable to such enzymatic degradation.[6][7] This replacement strategy directly addresses a primary liability of many drug candidates, enhancing their metabolic stability and oral bioavailability.
-
Mimicking Interactions: The genius of this bioisosteric replacement lies in its ability to mimic the key electronic and steric features of the original functional group. The 1,2,4-oxadiazole can present its nitrogen atoms as hydrogen bond acceptors in a spatially similar manner to the carbonyl oxygen of an ester or amide, thus preserving essential interactions with the target protein.[3]
Caption: Workflow of bioisosteric replacement for property enhancement.
The 3-Carboxamide Moiety: A Versatile Interaction Point
While the 1,2,4-oxadiazole ring itself provides stability, the substituent at the C3 position is crucial for directing biological activity. The 3-carboxamide group is particularly valuable because it directly mimics the functionality of a peptide bond or a primary carboxamide found in many endogenous ligands and inhibitors. Its ability to participate in hydrogen bonding as both a donor and acceptor allows it to replicate critical interactions within a receptor's binding pocket, thereby maintaining or even enhancing the compound's potency.
Part 3: Synthetic Strategies and Methodologies
The synthesis of 1,2,4-oxadiazoles is well-established, with the most common and versatile approach being the [4+1] cycloaddition, which involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.
Primary Synthetic Route: Amidoxime Acylation and Cyclocondensation
This two-step process is the workhorse for generating 3,5-disubstituted 1,2,4-oxadiazoles.
-
O-Acylation: An N-hydroxyimidamide (amidoxime) is reacted with an acylating agent (e.g., an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent) to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: The O-acyl amidoxime intermediate is then heated, often in the presence of a base or under dehydrating conditions, to induce cyclization and eliminate a molecule of water, yielding the stable 1,2,4-oxadiazole ring.
The choice of coupling agents (like EDCI/HOBt) and bases (like pyridine or DBU) is critical for achieving high yields and preventing side reactions.[9] Modern methods often employ microwave irradiation or one-pot procedures to improve efficiency.[10]
Caption: General synthesis workflow for 1,2,4-oxadiazoles.
Detailed Experimental Protocol: General Synthesis of a 3-Aryl-1,2,4-oxadiazole-5-carboxamide
This protocol describes a self-validating system for synthesizing a representative compound. The success of each step can be monitored by standard analytical techniques like TLC and confirmed by NMR and MS.
Objective: To synthesize a 1,2,4-oxadiazole derivative via coupling of an amidoxime with an activated carboxylic acid followed by cyclization.
Materials:
-
Substituted Benzamidoxime (1.0 eq)
-
N-Boc-glycine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amidoxime Acylation: a. To a solution of the substituted benzamidoxime (1.0 eq) in anhydrous DMF, add N-Boc-glycine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: a. Dissolve the crude intermediate in toluene. b. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring for the formation of the oxadiazole ring by TLC and LC-MS. c. Cool the reaction to room temperature and concentrate under reduced pressure. d. Purify the residue by silica gel column chromatography to yield the Boc-protected 1,2,4-oxadiazole.
-
Deprotection to yield Carboxamide Precursor (Amine): a. Dissolve the purified product in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). c. Concentrate the mixture under reduced pressure. Co-evaporate with DCM multiple times to remove residual TFA. The resulting amine can then be coupled with another acid to form the final carboxamide or used as is, depending on the target structure.
Part 4: Therapeutic Landscape and Applications
The 1,2,4-oxadiazole-3-carboxamide scaffold is present in a vast number of compounds with a wide spectrum of biological activities, highlighting its versatility as a pharmacophore.[8]
Broad-Spectrum Pharmacological Activity
Derivatives have been extensively investigated and have demonstrated significant potential across numerous therapeutic areas.[11] The structure-activity relationship (SAR) often reveals that modifications at the C5 position of the oxadiazole ring and on the carboxamide nitrogen drastically influence potency and selectivity.[7]
Table 1: Selected Biological Activities of 1,2,4-Oxadiazole Derivatives
| Therapeutic Area | Target / Mechanism | Example Activity | Reference(s) |
| Oncology | Apoptosis Induction, Caspase-3 Activation | IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines (MCF-7, A549).[12][13] | [12][13][14][15] |
| Neuroscience | Muscarinic Receptor Agonism, MAO-B Inhibition | Potent and efficacious agonists for cortical muscarinic receptors; selective MAO-B inhibitors (IC₅₀ = 52 nM).[16] | [16][17][18] |
| Anti-inflammatory | 5-Lipoxygenase (FLAP) Inhibition | Inhibition of leukotriene synthesis. | |
| Antimicrobial | Antibacterial, Antifungal, Antiparasitic | Activity against M. tuberculosis (MIC = 0.25 µg/mL); potent against Leishmania infantum. | [2][7] |
| Antiviral | SARS-CoV-2 PLpro Inhibition | Potent inhibition of viral protease (IC₅₀ = 1.0 µM) and antiviral activity (EC₅₀ = 4.3 µM). |
Case Study: Application in Oncology
In cancer drug discovery, the 1,2,4-oxadiazole core has been instrumental. For instance, 3,5-diarylsubstituted derivatives have been identified as a novel class of apoptosis inducers.[12] The stability of the oxadiazole ring ensures that the molecule reaches its target intact, while the substituents are optimized for specific interactions. For example, some derivatives have been shown to be potent activators of caspase-3, a key executioner enzyme in the apoptotic pathway, leading to programmed cell death in cancer cells.[13] Molecular docking studies often reveal that the oxadiazole core acts as a rigid scaffold, correctly positioning the pharmacophoric elements for optimal binding to the target protein.[11][13]
Part 5: Conclusion and Future Prospects
The 1,2,4-oxadiazole-3-carboxamide scaffold is a powerful and validated tool in the arsenal of the modern medicinal chemist. Its role as a robust bioisosteric replacement for amides and esters provides a clear and effective strategy for enhancing the drug-like properties of lead compounds, particularly their metabolic stability.[6] The synthetic accessibility and the vast chemical space available for substitution allow for extensive structure-activity relationship exploration.
Future research will likely focus on developing even more efficient, scalable, and environmentally friendly synthetic methodologies.[11] Furthermore, as our understanding of complex diseases evolves, the application of this versatile scaffold will undoubtedly expand into new therapeutic frontiers, solidifying its importance in the development of safer and more effective medicines.
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biological activity of 1,2,4-oxadiazole-3-carboxamide derivatives
An In-depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole-3-Carboxamide Derivatives
Authored by: A Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" offer a unique combination of metabolic stability, synthetic accessibility, and the capacity for three-dimensional diversification, enabling them to interact with a wide array of biological targets. The 1,2,4-oxadiazole ring is a quintessential example of such a scaffold. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition.[1][2] Its electron-poor nature and ability to act as a bioisostere for amide and ester functionalities make it a highly valuable component in modern drug design.[1][3]
This guide focuses specifically on derivatives featuring a carboxamide group at the 3-position of the 1,2,4-oxadiazole ring. This particular substitution pattern has unlocked a remarkable spectrum of biological activities, from potent anticancer and antimicrobial effects to novel anti-inflammatory and neuroprotective applications. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in field-proven insights.
Part 1: Synthesis and Molecular Architecture
The versatility of the 1,2,4-oxadiazole scaffold begins with its accessible synthesis. The most robust and widely adopted method for creating 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of O-acyl amidoximes, which are themselves readily formed from the reaction between an amidoxime and a suitable acylating agent, such as an acyl chloride or carboxylic acid.[4][5]
The causality behind this choice of pathway lies in its efficiency and modularity. It allows for the independent introduction of diverse substituents at both the C3 and C5 positions of the ring, which is critical for systematically exploring the structure-activity relationship (SAR) of the resulting derivatives.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
Exemplary Experimental Protocol: Synthesis of a 3-Aryl-5-Substituted-1,2,4-Oxadiazole
This protocol provides a self-validating system for synthesizing a representative compound. Each step includes checkpoints and expected outcomes.
-
Step 1: Amidoxime Formation (Self-Validation: TLC & m.p.)
-
To a solution of a commercially available nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The product, an amidoxime, should be a white to off-white solid.
-
Causality: The basic conditions generated by sodium carbonate are necessary to free the hydroxylamine base, which then nucleophilically attacks the carbon of the nitrile group.
-
-
Step 2: Acylation and Cyclization (Self-Validation: TLC & Spectroscopic Analysis)
-
Suspend the synthesized amidoxime (1.0 eq) in a suitable solvent like pyridine or toluene.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux (typically 80-110°C) for 2-5 hours.[1] The reaction is monitored by TLC for the formation of the final product.
-
Causality: The initial acylation occurs on the oxygen of the amidoxime to form the O-acyl intermediate. Subsequent heating provides the energy required for the intramolecular cyclization and dehydration, a thermodynamically favorable process that results in the stable aromatic oxadiazole ring.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue using column chromatography on silica gel.
-
The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: A Spectrum of Biological Activities
The true value of the 1,2,4-oxadiazole-3-carboxamide scaffold lies in its profound and varied biological impact. The following sections detail the major therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting Malignant Cells
The global burden of cancer necessitates the continuous development of novel chemotherapeutic agents that can act selectively on malignant cells.[2][6] Derivatives of 1,2,4-oxadiazole have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[7][8][9]
Mechanisms of Action: The anticancer effects are not monolithic; these compounds engage with multiple critical pathways involved in tumor growth and survival.
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of key oncogenic enzymes. For example, compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in lung and breast cancers.[7][9] Others function as inhibitors of Histone Deacetylases (HDACs) or Carbonic Anhydrase IX (CAIX), enzymes crucial for tumor cell survival and proliferation.[2][7][8]
-
Apoptosis Induction: Several 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis (programmed cell death) in breast and colorectal cancer cell lines.[1]
Anticancer Activity Data Summary
| Compound Reference/Type | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Citation(s) |
| 1,2,4-Oxadiazole/1,3,4-Oxadiazole Hybrid | MCF-7 (Breast) | EGFR Inhibition | 0.34 ± 0.025 | [7][9] |
| 1,2,4-Oxadiazole/1,3,4-Oxadiazole Hybrid | A549 (Lung) | EGFR Inhibition | <10 | [7] |
| Imidazopyrazine-linked 1,2,4-oxadiazole | MCF-7 (Breast) | Cytotoxicity | 0.22 - 0.68 | [10][11] |
| Imidazopyrazine-linked 1,2,4-oxadiazole | A549 (Lung) | Cytotoxicity | 1.09 - 1.56 | [10][11] |
| Thiazole-sulfonamide-1,2,4-oxadiazole | HCT-116 (Colorectal) | CAIX Inhibition | 6.0 ± 3 | [2][8] |
| 3-Aryl-5-Aryl-1,2,4-Oxadiazole | T47D (Breast) | Apoptosis Induction | Varies | [1] |
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.
Antimicrobial Activity: A Frontline Against Resistance
The rise of multidrug-resistant pathogens represents a critical global health threat, creating an urgent need for new classes of antimicrobial agents.[12] 1,2,4-Oxadiazole derivatives have emerged as a novel class of non-β-lactam antibiotics with potent activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[13][14]
Mechanism of Action: The primary antibacterial mechanism involves the inhibition of bacterial cell wall biosynthesis. Specific derivatives have been shown to target and inhibit Penicillin-Binding Proteins (PBPs), the essential enzymes responsible for the final steps of peptidoglycan synthesis.[13] This disruption of cell wall integrity leads to bacterial cell death.
Antimicrobial Activity Data Summary (MIC)
| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Citation(s) |
| 5-Amino-1,2,4-oxadiazole | S. aureus | 0.15 | |
| 5-Amino-1,2,4-oxadiazole | E. coli | 0.05 | |
| 5-Amino-1,2,4-oxadiazole | C. albicans | 12.5 | |
| Cinnamic acid-linked oxadiazole | M. tuberculosis H37Ra | 8.45 | |
| Pyrazole-substituted oxadiazole | S. aureus ATCC | 4 | |
| 5-Methyl-1,2,4-oxadiazole | S. aureus | 25 | [15] |
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. 1,2,4-Oxadiazole derivatives have been investigated as potent anti-inflammatory agents, often acting through mechanisms similar to traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[16]
Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.[17] The planar, aromatic nature of the oxadiazole ring helps orient the molecule for effective binding within the active site of COX enzymes.[17]
Anti-inflammatory Activity Data Summary
| Compound Type | Assay | Result (% Inhibition) | Standard Drug | Citation(s) |
| Chromen-2-amine moiety | Carrageenan-induced paw edema | 37.0 - 42.5% | Diclofenac Sodium | [1] |
| Indomethacin-derived | NO Production Inhibition | 33.7 - 37.2% | - | [18] |
| 2,5-Disubstituted-1,3,4-Oxadiazole | Protein denaturation | 74.16 ± 4.41% | Ibuprofen (84.31%) | [17] |
| Note: While this is a 1,3,4-oxadiazole, the principle of COX inhibition is relevant across isomers. |
Central Nervous System (CNS) Activity
The ability of small molecules to cross the blood-brain barrier opens up applications in treating CNS disorders. 1,2,4-Oxadiazole derivatives have shown potential as anticonvulsant and neuroprotective agents.[1]
Mechanism of Action: The observed CNS effects are often due to the modulation of ion channels and neurotransmitter receptors. Specific derivatives have been found to act as:
-
Positive modulators of GABA receptors: Enhancing the effect of the inhibitory neurotransmitter GABA.[1]
-
Sodium channel blockers: Reducing neuronal excitability.[1]
-
Muscarinic receptor agonists: Showing potential for treating cognitive deficits in conditions like Alzheimer's disease.[1][19]
Antiviral Activity: A New Frontier
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents. A notable example is their activity against SARS-CoV-2.
Mechanism of Action: A series of 1,2,4-oxadiazole derivatives were designed to inhibit the Papain-like Protease (PLpro), an enzyme essential for the replication and lifecycle of SARS-CoV-2.[20]
Anti-SARS-CoV-2 Activity Data Summary
| Compound ID | PLpro Inhibition IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Citation(s) |
| 13f | 1.8 | 5.4 | [20] |
| 26r | 1.0 | 4.3 | [20] |
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-oxadiazole derivatives is not an inherent property of the ring alone but is exquisitely controlled by the nature and position of its substituents.
-
For Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) on phenyl rings attached to the oxadiazole core generally enhances antibacterial and antifungal potential. Halogen substituents are also well-tolerated and often contribute to potent activity against Gram-positive bacteria.[13]
-
For Anticancer Activity: SAR studies for anticancer agents are highly target-specific. For instance, bulky, hydrophobic groups might be necessary for effective binding to the ATP-binding pocket of a kinase like EGFR.[7] For CAIX inhibitors, a sulfonamide moiety is often a critical pharmacophore for interacting with the zinc ion in the enzyme's active site.[8]
-
For Anti-inflammatory Activity: The substitution pattern must mimic that of known COX inhibitors to fit within the enzyme's hydrophobic channel. The presence of an acidic moiety or a group that can form hydrogen bonds is often beneficial.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole-3-carboxamide scaffold and its related derivatives represent a remarkably versatile and privileged structure in medicinal chemistry.[4][21] The synthetic accessibility of this ring system allows for extensive chemical diversification, leading to compounds with a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[22]
Future research should focus on leveraging computational and in-silico screening methods to design derivatives with enhanced target specificity and improved pharmacokinetic profiles.[14] The development of hybrid molecules, which combine the 1,2,4-oxadiazole core with other known pharmacophores, holds significant promise for creating next-generation therapeutics that can overcome drug resistance and offer novel treatment paradigms for a wide range of human diseases.[6][10]
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The 1,2,4-Oxadiazole-3-Carboxamide Scaffold: A Technical Guide to its Mechanism of Action in Enzyme Inhibition
Abstract
The 1,2,4-oxadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisosteric replacement for esters and amides.[1] When functionalized with a carboxamide at the 3-position, this scaffold presents a unique combination of hydrogen bonding capabilities and electronic properties that can be exploited for potent and selective enzyme inhibition. This in-depth technical guide provides a comprehensive overview of the mechanism of action of 1,2,4-oxadiazole-3-carboxamide derivatives in enzyme inhibition, drawing upon kinetic, structural, and computational studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
The 1,2,4-Oxadiazole-3-Carboxamide Core: Physicochemical Properties and Bioisosteric Rationale
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its inherent aromaticity and the presence of heteroatoms confer a unique electronic distribution, making it a valuable component in drug design. The carboxamide substituent at the 3-position introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical for molecular recognition at enzyme active sites.
The primary rationale for employing the 1,2,4-oxadiazole-3-carboxamide moiety often stems from its role as a bioisostere for carboxylic acids and amides.[2] This strategic substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and oral bioavailability, by replacing more labile functional groups.[1]
General Mechanisms of Enzyme Inhibition
The 1,2,4-oxadiazole-3-carboxamide scaffold primarily engages with enzyme active sites through non-covalent interactions . These interactions are a culmination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking, depending on the specific substituents on the core and the topology of the enzyme's active site. The mode of inhibition can vary and is typically determined through detailed kinetic analysis.
A generalized workflow for characterizing the enzyme inhibition mechanism is depicted below:
Caption: Workflow for elucidating enzyme inhibition mechanisms.
Case Studies: Inhibition of Specific Enzyme Classes
The versatility of the 1,2,4-oxadiazole-3-carboxamide scaffold is evident in its ability to inhibit a diverse range of enzymes.
Glycogen Phosphorylase
Glycogen phosphorylase (GP) is a key enzyme in carbohydrate metabolism, making it a therapeutic target for type 2 diabetes. A notable example of a 1,2,4-oxadiazole-3-carboxamide derivative targeting this enzyme is N-(β-D-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide.
-
Mechanism: This compound acts as an inhibitor of glycogen phosphorylase with a reported Ki value of 30 μM.[3] The glucopyranosyl moiety is designed to mimic the natural substrate, guiding the inhibitor to the enzyme's active site. The 1,2,4-oxadiazole-3-carboxamide core then forms key interactions within the catalytic site.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| N-(β-D-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide | Glycogen Phosphorylase | 30 μM | [3] |
Proteases
Proteases are a broad class of enzymes that catalyze the breakdown of proteins. Due to their critical roles in various physiological and pathological processes, they are important drug targets.
-
SARS-CoV-2 Main Protease (Mpro): The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication. A series of 3-phenyl-1,2,4-oxadiazole derivatives were identified as inhibitors of Mpro.[4] The most potent compound in this series, compound 16d, exhibited an IC50 value of 5.27 ± 0.26 μM.[4] Molecular docking studies suggest that the 1,2,4-oxadiazole ring and its substituents occupy the S1 and S3/4 active site pockets of the enzyme.[4]
-
Cruzain: This cysteine protease from Trypanosoma cruzi is a target for the treatment of Chagas disease. Docking studies of 1,2,4-oxadiazole derivatives against cruzain suggest that the inhibitory mechanism is related to the interaction with the enzyme's active site.[5]
Other Enzyme Targets
The 1,2,4-oxadiazole scaffold, including derivatives with a carboxamide at the 3- or 5-position, has shown inhibitory activity against a range of other enzymes:
| Derivative Class | Target Enzyme(s) | Reported Activity (IC50/Ki) | Reference(s) |
| 3-Aryl-1,2,4-oxadiazole analogues of naproxen | Cyclooxygenase-2 (COX-2) / 15-Lipoxygenase (15-LOX) | Potent, selective inhibition | [6] |
| 1,2,4-Oxadiazole thioether derivatives | Xanthine Oxidase (XO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Sub-micromolar IC50 values | [7] |
| 1,3,4-Oxadiazole-3(2H)-carboxamide derivatives | Monoamine Oxidase (MAO) | Moderate inhibition | [8] |
Experimental Protocols
The elucidation of the mechanism of action relies on robust experimental methodologies.
Enzyme Inhibition Kinetic Assay (General Protocol)
This protocol provides a framework for determining the type of inhibition and the inhibition constant (Ki).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
1,2,4-oxadiazole-3-carboxamide inhibitor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, varying concentrations of the substrate, and either a fixed concentration of the inhibitor or a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme to each well.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for both the inhibited and uninhibited reactions.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km for the uninhibited reaction.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition (competitive, non-competitive, or mixed).
-
Calculate the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition.
-
Caption: Workflow for enzyme inhibition kinetic assays.
Molecular Docking (General Protocol)
Molecular docking provides insights into the putative binding mode of the inhibitor within the enzyme's active site.
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)
-
Protein Data Bank (PDB) for the crystal structure of the target enzyme
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target enzyme from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of the 1,2,4-oxadiazole-3-carboxamide inhibitor.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Run the docking algorithm to predict the binding poses of the inhibitor within the defined active site.
-
The software will generate a series of possible conformations and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.
-
Visualize the interactions to understand the structural basis of inhibition.
-
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of 1,2,4-oxadiazole-3-carboxamide derivatives can be fine-tuned by modifying the substituents at the 5-position of the oxadiazole ring and on the carboxamide nitrogen. SAR studies are crucial for optimizing lead compounds. For example, in the case of 1,2,4-oxadiazole antibiotics, variations in the C and D rings (analogous to substituents on the core) significantly impact antibacterial activity.[9]
Conclusion
The 1,2,4-oxadiazole-3-carboxamide scaffold represents a highly versatile and valuable platform for the design of potent and selective enzyme inhibitors. Its mechanism of action is primarily driven by non-covalent interactions, with the specific mode of inhibition being dependent on the target enzyme. The ability of this scaffold to act as a bioisostere for more metabolically labile groups further enhances its utility in drug discovery. A thorough understanding of its interaction with different enzyme classes, gained through rigorous kinetic and structural studies, will continue to fuel the development of novel therapeutics based on this promising heterocyclic core.
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Synthesis, enzyme kinetics and computational evaluation of N-(β-D-glucopyranosyl) oxadiazolecarboxamides as glycogen phosphorylase inhibitors. PubMed. Available at: [Link][3]
-
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Novel aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues of naproxen as dual selective COX-2/15-LOX inhibitors: Design, synthesis and docking studies. PubMed. Available at: [Link][6]
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Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available at: [Link][7]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. PMC. Available at: [Link][9]
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1,3,4-Oxadiazole-3(2H)-carboxamide derivatives as potential novel class of monoamine oxidase (MAO) inhibitors: synthesis, evaluation, and role of urea moiety. PubMed. Available at: [Link][8]
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metabolic stability of 1,2,4-oxadiazole vs 1,3,4-oxadiazole isomers
Title: The Bioisosteric Paradigm: Metabolic Stability of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers in Drug Design
Executive Summary
Oxadiazoles are privileged five-membered heterocyclic scaffolds widely employed in medicinal chemistry as bioisosteric replacements for amides and esters. While both 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers confer protection against hydrolytic enzymes like esterases and amidases, their distinct electronic distributions lead to divergent metabolic fates. This technical guide analyzes the structural causality behind the superior metabolic stability of 1,3,4-oxadiazoles, providing researchers with evidence-based heuristics, comparative pharmacokinetic data, and validated experimental protocols for evaluating intrinsic clearance.
The Structural and Electronic Causality of Metabolic Stability
When addressing the metabolic liabilities of ester or amide linkages, the introduction of an oxadiazole ring is a standard optimization strategy[1]. However, empirical data from matched molecular pair analyses—such as those conducted on the AstraZeneca compound collection—reveal that not all oxadiazole isomers are created equal[2].
The 1,2,4-Oxadiazole Liability: The 1,2,4-oxadiazole ring features an asymmetric distribution of heteroatoms (two nitrogens and one oxygen). This asymmetry generates a pronounced dipole moment and higher overall lipophilicity (LogD) compared to its 1,3,4-counterpart[2]. The O-N bond in the 1,2,4-oxadiazole nucleus possesses a relatively low degree of aromaticity, making it electronically deficient and susceptible to reductive cleavage and ring-opening by hepatic enzymes, including Cytochrome P450s (CYPs)[3]. Consequently, while it resists hydrolysis, its high lipophilicity drives non-specific hydrophobic interactions with CYP450 active sites, introducing new oxidative or reductive metabolic vulnerabilities[3].
The 1,3,4-Oxadiazole Advantage: Conversely, the 1,3,4-oxadiazole isomer is characterized by a symmetrical arrangement of its nitrogen atoms. This symmetry reduces the molecular dipole moment, significantly lowering lipophilicity[2]. The decreased lipophilicity directly correlates with reduced unspecific binding to CYP450 enzymes and lower intrinsic clearance (CLint)[3][4]. Furthermore, the symmetric electron delocalization enhances the stability of the ring against enzymatic cleavage, making the 1,3,4-isomer a significantly more metabolically robust scaffold[5].
Caption: Logical relationship between oxadiazole isomer structure and metabolic degradation pathways.
Comparative Pharmacokinetic & Physicochemical Profile
The substitution of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole frequently yields a superior overall developability profile. Beyond metabolic stability, the 1,3,4-isomer demonstrates favorable shifts in off-target toxicity and thermodynamic solubility[2][4].
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Causality / Impact |
| Lipophilicity (LogD) | Higher | ~1 Log unit lower | Symmetrical charge distribution in the 1,3,4-isomer reduces lipophilicity[2]. |
| Aqueous Solubility | Lower | Higher | Lower LogD translates directly to improved thermodynamic solubility[2][5]. |
| Metabolic Stability | Vulnerable to O-N cleavage | Highly Stable | 1,3,4-isomer resists CYP-mediated oxidation and reductive ring opening[3][4]. |
| hERG Inhibition | Higher risk | Significantly Reduced | Reduced lipophilicity and altered pKa mitigate binding to the hERG potassium channel[2][4]. |
Experimental Workflow: Validating Metabolic Stability via HLM Assay
To empirically determine the metabolic stability of oxadiazole matched pairs, the Human Liver Microsome (HLM) intrinsic clearance assay is the industry standard. The following protocol provides a self-validating system to quantify the disappearance of the parent compound, ensuring that variations in clearance are strictly attributed to the isomer core[3].
Step-by-Step Methodology: HLM Intrinsic Clearance Assay
-
Preparation of Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Compound Spiking: Prepare 10 mM DMSO stocks of the 1,2,4-oxadiazole and 1,3,4-oxadiazole matched pairs. Dilute in buffer to achieve a final assay concentration of 1 µM. Critical: Ensure final DMSO concentration is ≤0.1% to prevent solvent-mediated CYP inhibition.
-
Pre-incubation: Add the compound to the HLM suspension in a 96-well plate. Pre-incubate at 37°C for 5-10 minutes to establish thermal equilibrium prior to enzymatic activation[3].
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the wells. The exact moment of this addition is marked as T=0[3].
-
Time-Course Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
-
Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.
-
Data Processing: Plot the natural log of the percentage of parent remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (
) and intrinsic clearance ( ).
Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.
Case Studies and Strategic Implications
The strategic shift from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole has been heavily documented in lead optimization campaigns. For instance, in the optimization of high-affinity CB2 ligands, researchers noted that while the 1,2,4-oxadiazole derivatives exhibited high target affinity, they suffered from rapid metabolic degradation. Synthesizing the 1,3,4-oxadiazole bioisosteres led to higher polarity and a marked reduction in human liver microsome degradation, successfully rescuing the pharmacokinetic profile[4].
Similarly, in the development of aryl-oxadiazole anti-tubercular agents, 1,3,4-oxadiazoles were selected as the heterocyclic core over 1,2,4-oxadiazoles to improve aqueous solubility and mitigate first-pass metabolism clearance. This structural pivot proved essential in generating highly robust scaffolds capable of sustaining in vivo exposure[6].
Conclusion
While both 1,2,4- and 1,3,4-oxadiazoles are indispensable tools in the medicinal chemist's arsenal for amide/ester bioisosterism, their pharmacokinetic behaviors are fundamentally distinct. The 1,3,4-oxadiazole isomer provides a statistically significant advantage in metabolic stability, solubility, and safety (hERG) profiles due to its symmetric charge distribution and lower lipophilicity. Drug development professionals facing high intrinsic clearance with a 1,2,4-oxadiazole lead should systematically synthesize and evaluate the 1,3,4-isomer as a highly validated, first-line optimization strategy.
References
-
BenchChem Technical Support Team. "Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem. 3
-
Bora et al. "Biological activity of oxadiazole and thiadiazole derivatives." PMC / NIH.1
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BenchChem Technical Support Team. "Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Comparative Guide." BenchChem. 7
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RSC Publishing. "Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring." RSC Publishing. 4
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Aprile, Silvio et al. "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters. 8
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ResearchGate. "Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential." ResearchGate. 9
-
R Discovery. "Oxadiazoles in Medicinal Chemistry." Researcher.life. 2
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International Journal of Medical Sciences and Pharma Research. "ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW." IJMSPR. 5
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ResearchGate. "Oxadiazole isomers: All bioisosteres are not created equal." ResearchGate. 10
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Early et al. "Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis." PMC / NIH. 6
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The Researcher’s Guide to 1,2,4-Oxadiazole-3-Carboxamides: Scaffold Evolution and Therapeutic Utility
This technical guide details the history, synthesis, and medicinal chemistry of 1,2,4-oxadiazole-3-carboxamide compounds.
Executive Summary
The 1,2,4-oxadiazole-3-carboxamide is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Distinct from its isomer, the 5-carboxamide, this moiety serves as a critical bioisostere for
This guide explores the scaffold's trajectory from a chemical curiosity in the late 19th century to a key pharmacophore in Procollagen C-Proteinase (PCP) inhibitors , Muscarinic agonists , and IDO1 inhibitors .
Historical Genesis and Structural Significance
The Tiemann-Krüger Foundation (1884)
The history of the 1,2,4-oxadiazole ring began in 1884 with Tiemann and Krüger , who first synthesized the "azoxime" ring system. For nearly a century, it remained an academic curiosity.
The "Bioisostere" Renaissance (1990s)
The 3-carboxamide derivative gained prominence in the 1990s during the search for peptidomimetics. Drug developers faced a recurring challenge: peptide-based leads had poor oral bioavailability and rapid clearance.[1]
-
The Solution: The 1,2,4-oxadiazole ring acts as a flat, aromatic linker that mimics the spatial arrangement of amide bonds but resists hydrolysis by peptidases.
-
The 3-Carboxamide Specificity: Unlike the 5-isomer, the 3-carboxamide places the carbonyl group in a vector that often mimics the
-carbonyl of transition-state inhibitors, making it ideal for protease inhibition (e.g., PCP inhibitors like UK-383,367 ).
Synthetic Architectures
Constructing the 1,2,4-oxadiazole-3-carboxamide core requires navigating the regioselectivity between the 3- and 5-positions.[1]
Workflow Visualization: The Nitrosation Route
A modern, facile approach involves the acid-promoted nitrosation of
Figure 1: The acid-promoted nitrosation strategy offers high regioselectivity for the 3-carboxamide isomer.[1]
Classical 1,3-Dipolar Cycloaddition
The traditional route involves the reaction of an amidoxime with an activated carboxylic acid derivative (e.g., acyl chloride or ester).
-
Formation of O-Acylamidoxime: The amidoxime attacks the electrophilic carbonyl.[1]
-
Cyclodehydration: Heating (often in toluene or pyridine) effects ring closure.[1]
-
Limitation: This often yields the 5-substituted product unless the starting materials are specifically designed (e.g., starting with a cyanoformamide oxime derivative).
Case Study: UK-383,367 (PCP Inhibitor)
Compound: UK-383,367 Target: Procollagen C-Proteinase (PCP) / Bone Morphogenetic Protein-1 (BMP-1).[1][2] Therapeutic Area: Dermal scarring and fibrosis.[1]
Mechanism of Action
UK-383,367 utilizes the 1,2,4-oxadiazole-3-carboxamide as a stable replacement for the scissile peptide bond found in collagen.[1]
-
Zinc Binding: The hydroxamic acid moiety (on the side chain) chelates the catalytic Zinc atom in the enzyme's active site.
-
S2' Pocket Occupancy: The 3-carboxamide group orients the hydrophobic tail (cyclohexyl group) into the S2' pocket of the enzyme, securing high affinity (
nM).
Data Summary: UK-383,367 Profile[1][3]
| Parameter | Value | Significance |
| Target | Procollagen C-Proteinase (PCP) | Key enzyme in collagen maturation.[1] |
| IC50 | 44 nM | Potent inhibition.[1][] |
| Selectivity | >100-fold vs. MMPs | Avoids broad matrix metalloproteinase side effects.[1] |
| Metabolism | Hydroxamic acid reduction | Major clearance pathway in vivo.[1] |
| Structure | 3-Carboxamide Core | Provides rigid linker geometry.[1] |
Experimental Protocol: Synthesis of a 1,2,4-Oxadiazole-3-Carboxamide Derivative
Based on the "Facile Synthesis" methodology (Acid-promoted nitrosation).
Materials
- -(Cyanomethyl)benzamide (1.0 equiv)[1]
-
Sodium Nitrite (
, 1.2 equiv) -
Trifluoroacetic Acid (TFA) or HCl (Solvent/Catalyst)
-
Dichloromethane (DCM) for extraction.[1]
Step-by-Step Methodology
-
Preparation: Dissolve
-(cyanomethyl)benzamide (10 mmol) in a mixture of TFA (10 mL) and water (2 mL). Cool the solution to 0°C in an ice bath. -
Nitrosation: Slowly add an aqueous solution of
(12 mmol in 5 mL ) dropwise over 15 minutes. Caution: Evolution of gas may occur. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amide.
-
Quenching: Pour the reaction mixture into crushed ice (50 g). Neutralize carefully with saturated
solution until pH ~7. -
Extraction: Extract the aqueous layer with DCM (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the 5-phenyl-1,2,4-oxadiazole-3-carboxamide .
Validation Criteria (Self-Check)
-
IR Spectroscopy: Look for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the primary amide doublet (~3400, 3200 cm⁻¹) and carbonyl stretch (~1690 cm⁻¹).
-
1H NMR: Characteristic broad singlets for the
protons (typically 7.5–8.5 ppm).[1]
Structure-Activity Relationship (SAR) Logic[1]
The 3-carboxamide is not merely a linker; it is an electronic modulator.[1]
Figure 2: Strategic modification points on the scaffold to tune physicochemical properties.
Key Insights for Drug Design
-
Metabolic Stability: The 1,2,4-oxadiazole ring is generally resistant to hepatic metabolism, unlike the furan or thiophene rings which can be prone to oxidation.
-
H-Bonding: The nitrogen at position 2 and 4, along with the oxygen, create a unique electrostatic potential map that can engage in non-canonical H-bonding interactions within a binding pocket.
-
Muscarinic Agonists: In the design of M1 agonists for Alzheimer's, the 3-carboxamide moiety mimics the acetylcholine ester functionality but with sufficient rigidity to improve blood-brain barrier (BBB) penetration.
References
-
Tiemann, F., & Krüger, P. (1884). Ueber Abkömmlinge der Amidoxime. Berichte der deutschen chemischen Gesellschaft.
-
Allan, G. A., et al. (2006). Pharmacokinetics and metabolism of UK-383,367 in rats and dogs: a rationale for long-lived plasma radioactivity. Xenobiotica.
-
Du, S., et al. (2021).[4] Acid-promoted reaction of N-(cyanomethyl) amide with nitrosation reagent: Facile synthesis of 1,2,4-oxadiazole-3-carboxamide. Tetrahedron Letters.
-
Boc Sciences. (n.d.).[1] UK 383367 Product Information.
-
Johnson, C. R., et al. (2022).[4] Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Biomedicines.
Sources
Technical Guide: 1,2,4-Oxadiazole-3-Carboxamide Derivatives in Fragment-Based Drug Design
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the 1,2,4-oxadiazole-3-carboxamide scaffold represents a "privileged structure" that transcends the limitations of classical amide bioisosteres. Unlike simple phenyl or heteroaryl fragments, this scaffold offers a unique combination of high polarity, specific hydrogen-bond donor/acceptor motifs, and a rigid geometry that pre-organizes substituents for optimal receptor binding.
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical advantages, robust synthetic protocols for library generation, and proven strategies for fragment elaboration.[1] We focus specifically on the 3-carboxamide substitution pattern, a motif critical for engaging backbone interactions in kinase hinge regions and GPCR orthosteric sites.
Structural Rationale & Physicochemical Profile[2][3][4][5][6]
The 1,2,4-oxadiazole ring is not merely a linker; it is an active pharmacophore. In the context of FBDD, where Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are paramount, this scaffold excels due to its ability to reduce LogP while maintaining specific binding interactions.
Bioisosteric Utility
The 1,2,4-oxadiazole ring serves as a stable bioisostere for esters and amides.
-
Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to rapid hydrolysis by plasma esterases.
-
Geometry: The ring mimics the
geometry of a peptide bond but introduces a rigid constraint, reducing the entropic penalty upon binding.
Physicochemical Comparison
The following table contrasts the 1,2,4-oxadiazole-3-carboxamide core against standard amide fragments.
| Property | Benzamide Fragment | 1,2,4-Oxadiazole-3-Carboxamide | FBDD Implication |
| H-Bond Donors | 2 (NH2) | 2 (NH2 exocyclic) | Critical for "anchor" points in active sites. |
| H-Bond Acceptors | 1 (C=O) | 3 (C=O, N2, N4) | Enhanced water solubility and interaction potential. |
| Polar Surface Area (TPSA) | ~43 Ų | ~85 Ų | Higher solubility (essential for high-concentration NMR screens). |
| LogP | ~0.6 | ~ -0.2 to 0.1 | Lower lipophilicity improves LLE during fragment growing. |
| Vectorality | Para/Meta/Ortho | C5 Vector | Defined vector at C5 allows linear growth into deep pockets. |
Synthetic Methodology: The "Anchor-First" Strategy
For FBDD libraries, we require a robust route that allows for the rapid diversification of the C5 position while maintaining the C3-carboxamide anchor. The most reliable method involves the cyclization of ethyl 2-amino-2-(hydroxyimino)acetate with acid chlorides, followed by aminolysis.
Synthetic Pathway Diagram
[2]
Detailed Experimental Protocol
Note: This protocol is validated for generating 100-500 mg quantities suitable for biophysical screening.
Step 1: Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate
-
Dissolution: Dissolve ethyl cyanoacetate (10.0 g, 88.4 mmol) in glacial acetic acid (15 mL).
-
Nitrosation: Cool the solution to 0°C. Dropwise add a solution of sodium nitrite (7.3 g, 106 mmol) in water (15 mL) over 30 minutes. Critical: Maintain temperature <5°C to prevent decomposition.
-
Precipitation: Stir at room temperature for 2 hours. The product usually precipitates as a white/yellow solid.
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum.
Step 2: Cyclization to Ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylate
-
Coupling: To a solution of the amidoxime precursor (1.0 eq) in anhydrous DCM (0.2 M) containing pyridine (1.2 eq), add the desired acid chloride (R-COCl, 1.1 eq) dropwise at 0°C.
-
Reflux: Stir for 1 hour at RT, then reflux (40°C) for 4-12 hours.
-
Expert Tip: If cyclization is sluggish (monitored by LCMS), swap DCM for Toluene and reflux at 110°C to force dehydration.
-
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to yield the ester intermediate.
Step 3: Aminolysis to the Carboxamide
-
Reaction: Dissolve the ester intermediate in 7N NH3 in methanol (excess).
-
Stir: Seal the vessel and stir at RT for 12-24 hours.
-
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via reverse-phase HPLC (Water/Acetonitrile).
Fragment-Based Drug Design Workflow
Integrating this scaffold into an FBDD campaign requires specific screening considerations due to its polarity.
Screening Modalities
-
Ligand-Observed NMR (Water-LOGSY / STD): This is the gold standard for this scaffold. The high solubility of 1,2,4-oxadiazoles allows screening at 0.5 - 1.0 mM concentrations without aggregation.
-
X-ray Crystallography: The scaffold is highly amenable to soaking experiments. The rigid planarity often results in high-resolution electron density maps, facilitating rapid vector identification.
Elaboration Strategy (Fragment Growing)
Once a "hit" is identified, the primary vector for growth is the C5 position .
-
Vector C5: Accesses the hydrophobic pocket or specificity region.
-
Vector N2/N4: Typically involved in essential structural water bridging or direct H-bonding to the protein backbone.
FBDD Decision Logic
Applications & Case Studies
Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme and a key target in immuno-oncology.[5]
-
Mechanism: The 1,2,4-oxadiazole nitrogen (N4) can coordinate directly with the heme iron or interact with the propionate side chains of the heme.
-
Fragment Success: Fragment screens using Water-LOGSY NMR have identified 1,2,4-oxadiazole derivatives that bind competitively with tryptophan.
-
Elaboration: In the development of Epacadostat analogues, the oxadiazole core (often substituted with a hydroxyamidine, but structurally related) serves as the critical anchor, with the C5-aryl group extending into the hydrophobic "Pocket A" of the enzyme [1].
Target: P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and cancer.
-
Discovery: A series of 1,2,4-oxadiazole-3-carboxamides were designed to replace unstable amide linkers in known antagonists.
-
SAR Insight: Substitution at the C5 position with electron-withdrawing groups (e.g., 4-trifluoromethylphenyl) significantly improved potency (IC50 ~0.89 µM) compared to the parent hit. The 3-carboxamide moiety was crucial for maintaining H-bond interactions within the allosteric binding pocket [2].
References
-
Macchiarulo, A., et al. (2017).[5] "Fragment-based approach to identify IDO1 inhibitor building blocks." European Journal of Medicinal Chemistry, 141, 14-21.
-
Shah, J., et al. (2023).[4] "Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists." Bioorganic Chemistry, 140, 106796.
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
Pace, A., & Pierro, P. (2009). "The 1,2,4-oxadiazole ring: a versatile building block in medicinal chemistry."[6][7] Organic & Biomolecular Chemistry, 7, 4337-4348.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based approach to identify IDO1 inhibitor building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Efficient One-Pot Synthesis of 1,2,4-Oxadiazole-3-Carboxamides from Amidoximes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for amide and ester functionalities.[1][2][3] This guide provides an in-depth exploration of efficient one-pot synthetic strategies for constructing 3,5-disubstituted 1,2,4-oxadiazoles, with a focus on derivatives bearing a carboxamide precursor at the 3-position. By avoiding the isolation of the often-unstable O-acylamidoxime intermediate, these one-pot protocols offer significant advantages in terms of operational simplicity, reaction time, and overall yield.[1][4][5] We present detailed, field-proven protocols utilizing common activating agents and reaction conditions, a mechanistic overview, and a practical troubleshooting guide to empower researchers in the rapid synthesis and exploration of novel chemical entities for drug discovery.
Scientific Foundation & Mechanistic Rationale
The conversion of an amidoxime and a carboxylic acid (or its derivative) into a 1,2,4-oxadiazole is a powerful [4+1] cycloaddition strategy. The reaction proceeds via a two-stage mechanism: (1) O-acylation of the amidoxime's hydroxyl group by an activated carboxylic acid, and (2) subsequent intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate to form the aromatic 1,2,4-oxadiazole ring.[2][5][6]
The key to a successful one-pot synthesis lies in selecting conditions that facilitate both steps in a single reaction vessel without the need for intermediate isolation. This is typically achieved by using an activating agent that converts the carboxylic acid into a highly reactive species, which is then consumed by the amidoxime. The subsequent cyclization can be promoted by heat or by the choice of reagents and solvent systems.
Figure 1: General mechanism for one-pot 1,2,4-oxadiazole formation.
Core Synthetic Protocols
The choice of protocol often depends on the substrate's electronic properties, steric hindrance, and functional group tolerance. We present three robust and versatile one-pot methodologies.
Protocol A: Carbonyldiimidazole (CDI) Mediated Synthesis
Principle: 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent that reacts with carboxylic acids to form a highly reactive acyl-imidazolide intermediate. A key advantage is that the imidazole byproduct of the initial activation can act as a base to facilitate the final cyclodehydration step.[7][8] This method is known for its mild conditions and simple workup.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Activation: Add solid 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature. Stir for 1-2 hours to ensure complete formation of the acyl-imidazolide intermediate. The reaction can be monitored by the evolution of CO₂ gas.
-
Amidoxime Addition: Add the corresponding amidoxime (1.0 eq.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Track the disappearance of the starting materials and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final 1,2,4-oxadiazole-3-carboxamide derivative.
Protocol B: Superbase-Mediated Synthesis at Ambient Temperature
Principle: This modern protocol leverages a superbasic medium, typically a powdered alkali metal hydroxide (NaOH or KOH) in an aprotic polar solvent like DMSO.[1][2] This system is potent enough to facilitate the condensation of amidoximes with less reactive acyl sources like esters, often at room temperature, offering an exceptionally mild and operationally simple route.[9]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the amidoxime (1.0 eq.) and the carboxylic acid ester (1.2 eq.).
-
Solvent and Base Addition: Add Dimethyl Sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M. While stirring vigorously, add powdered sodium hydroxide (NaOH) (2.0 eq.).
-
Reaction: Continue to stir the suspension vigorously at room temperature for 4-24 hours. The reaction is often heterogeneous.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate of the product may form.
-
Isolation & Purification: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry. If no precipitate forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can then be purified by recrystallization or silica gel chromatography.
Protocol C: Microwave-Assisted, Polymer-Supported Synthesis
Principle: Combining microwave heating with polymer-supported reagents dramatically accelerates the reaction and simplifies purification.[10] A polymer-supported carbodiimide (PS-Carbodiimide) is used to activate the carboxylic acid. The subsequent cyclization is rapidly achieved at elevated temperatures using microwave irradiation. The resin-bound byproducts are easily removed by simple filtration.[10]
Detailed Step-by-Step Methodology:
-
Reagent Loading: In a microwave reaction vial, combine the carboxylic acid (1.0 eq.), the amidoxime (1.1 eq.), and a scavenger base such as polymer-supported N,N-diisopropylethylamine (PS-DIEA) (2.0 eq.) in an appropriate solvent like Tetrahydrofuran (THF).
-
Activation: Add polymer-supported carbodiimide (PS-Carbodiimide) (1.5 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15-30 minutes.
-
Reaction Monitoring: After cooling, check for reaction completion via LC-MS.
-
Purification: Filter the reaction mixture to remove all polymer-supported resins. Wash the collected resin with additional THF or Dichloromethane (DCM).
-
Final Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography or preparative HPLC if necessary.
General Experimental Workflow & Data
The one-pot approach streamlines the synthesis into a cohesive workflow, minimizing handling and transfer losses.
Figure 2: General experimental workflow for one-pot synthesis.
Table 1: Representative Data for One-Pot 1,2,4-Oxadiazole Synthesis
| Entry | Amidoxime (R¹) | Acylating Agent (R²) | Method | Conditions | Yield (%) |
| 1 | Phenyl | 4-Aminobenzoic Acid | A (CDI) | DMF, 70 °C, 24h | ~85% |
| 2 | tert-Butyl | 4-Nitrobenzoic Acid | A (CDI) | DMF, 80 °C, 18h | 92% |
| 3 | 4-Chlorophenyl | Methyl Benzoate | B (NaOH) | DMSO, rt, 16h | 78% |
| 4 | Phenyl | Ethyl Acetate | B (KOH) | DMSO, rt, 4h | 90% |
| 5 | Ethyl | Phenylacetic Acid | C (MW) | THF, 150 °C, 15 min | 91%[10] |
| 6 | 4-Methoxyphenyl | 4-Chlorobenzoic Acid | C (MW) | THF, 150 °C, 15 min | 88%[10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient activation of the carboxylic acid.2. Poor quality or wet reagents/solvents.3. Steric hindrance in one of the substrates. | 1. For Method A/C, ensure activating agent is fresh. Pre-activate the acid for a longer duration before adding the amidoxime.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase reaction temperature or time. Switch to a more potent activation method (e.g., convert acid to acyl chloride in situ before amidoxime addition).[10] |
| Formation of Side Products | 1. Cleavage of the O-acylamidoxime intermediate.[11]2. Dimerization of the amidoxime.3. For CDI method, formation of urea byproducts. | 1. Lower the reaction temperature for the cyclization step or switch to a milder protocol like Method B.2. Ensure slow addition of the activating agent and maintain stoichiometric control.3. Ensure a thorough aqueous workup to remove water-soluble impurities. |
| Difficult Purification | 1. Byproducts co-elute with the product.2. Product is highly polar and streaks on silica gel. | 1. For Method C, use polymer-supported reagents to simplify purification by filtration.[10]2. Try a different solvent system for chromatography (e.g., add a small amount of acetic acid or triethylamine to the eluent) or consider reverse-phase chromatography. |
Conclusion
The one-pot synthesis of 1,2,4-oxadiazole-3-carboxamides from amidoximes represents a highly efficient and versatile strategy for medicinal chemists and drug development professionals.[5] By leveraging modern methodologies such as CDI activation, superbase catalysis, or microwave-assisted protocols, researchers can rapidly access diverse libraries of these valuable heterocyclic compounds. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel molecular entities, accelerating the discovery of next-generation therapeutics.
References
- Deegan, T. L., et al. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters.
- Baykov, S. V., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- BenchChem. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- de F. O. K., et al. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules.
- BenchChem. Optimization of reaction conditions for amidoxime and carboxylic acid cyclization. BenchChem.
- Sigma-Aldrich. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Sigma-Aldrich.
- Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.
- BenchChem. Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. BenchChem.
- Gutorov, L. A., et al. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank.
- Sharma, R., et al. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Brain, C. T., et al. Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.
- Baykov, S. V., et al. The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron.
- Karad, S. C., et al. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society.
- Kabro, A. J., et al. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1,3-Dipolar Cycloaddition Protocols for 1,2,4-Oxadiazole Synthesis
[1][2][3][4][5][6]
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] While classical synthesis relies on the condensation of amidoximes with activated carboxylic acids (a stepwise ionic mechanism), 1,3-dipolar cycloaddition offers a convergent, atom-economical alternative that allows for the construction of the ring from nitriles and nitrile oxides.
This guide details three distinct protocols:
-
The "True" Cycloaddition: Thermal/Lewis Acid-promoted reaction of Nitrile Oxides with Nitriles.
-
The "Formal" Catalytic Cycloaddition: The Zn(II)-catalyzed reaction of Amidoximes with Nitriles (Augustine Protocol).
-
The Advanced Cascade: Iron(III)-mediated synthesis directly from Alkynes and Nitriles.
Mechanistic Foundations
Understanding the distinction between the concerted [3+2] mechanism and the stepwise condensation is critical for troubleshooting.
The [3+2] Cycloaddition (Huisgen Type)
The "true" 1,3-dipolar cycloaddition involves the reaction of a Nitrile Oxide (1,3-dipole) with a Nitrile (dipolarophile) .
-
Challenge: Nitriles are electron-poor dipolarophiles (unlike alkenes/alkynes), often requiring harsh thermal conditions or Lewis Acid activation to lower the LUMO energy.
-
Side Reaction: The primary failure mode is the dimerization of the unstable nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).
The Zn(II)-Catalyzed "Formal" Cycloaddition
Developed to overcome the poor reactivity of nitriles, this method uses Zinc Chloride (ZnCl₂) to activate the nitrile (or amidoxime), facilitating a cascade that mimics the cycloaddition outcome under milder conditions.
Figure 1: Mechanistic comparison between the concerted [3+2] cycloaddition and the Zn(II)-catalyzed formal cycloaddition pathway.
Experimental Protocols
Protocol A: The Augustine Method (ZnCl₂-Catalyzed Formal Cycloaddition)
Best for: High-yield synthesis from stable amidoximes and nitriles without harsh reagents.
This protocol utilizes a cooperative catalyst system (PTSA-ZnCl₂) to activate the nitrile, making it susceptible to attack by the amidoxime, followed by in situ dehydration.
Reagents:
-
Amidoxime (1.0 equiv) [1]
-
Nitrile (1.0–1.2 equiv) (Acts as reactant and solvent component if liquid)
-
ZnCl₂ (0.3 equiv) (Anhydrous)
-
p-Toluenesulfonic acid (PTSA) (0.3 equiv) [2]
-
Solvent: DMF or DMAc (Dimethylacetamide)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Amidoxime (1.0 equiv) and Nitrile (1.2 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Catalyst Addition: Add ZnCl₂ (0.3 equiv) and PTSA (0.3 equiv) sequentially at room temperature.
-
Note: ZnCl₂ is hygroscopic; weigh quickly or use a glovebox.
-
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 5–8 hours.[2]
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume).
-
Precipitation: The product often precipitates as a solid. Filter and wash with water.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove PTSA) and brine.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).
Yield Expectation: 85–95% for aryl-aryl systems.
Protocol B: The Huisgen Method (In Situ Nitrile Oxide Generation)
Best for: "True" cycloaddition when the amidoxime precursor is unstable or when starting from hydroximoyl chlorides.
This method generates the reactive Nitrile Oxide in situ from a Hydroximoyl Chloride (or Chloro-oxime) using a mild base, in the presence of the Nitrile trap.
Reagents:
-
Hydroximoyl Chloride (1.0 equiv) (Pre-synthesized from aldoxime + NCS)
-
Nitrile (5.0–10.0 equiv) (Large excess required as it is a poor dipolarophile)
-
Lewis Acid: BF₃·OEt₂ (1.0 equiv) or AlCl₃ (Optional, enhances rate)
-
Base: Triethylamine (Et₃N) (1.1 equiv) (Only if not using Lewis Acid mode)
-
Solvent: Toluene or Xylene (High boiling point required for thermal activation)
Step-by-Step Methodology:
-
Precursor Prep: Dissolve the aldoxime in DMF/NCS to generate the hydroximoyl chloride in situ (if not isolated).
-
Cycloaddition Setup: Dissolve the Hydroximoyl Chloride and the Nitrile (large excess) in dry Toluene.
-
Dipole Generation:
-
Thermal Mode: Heat to reflux (110 °C). Slowly add Et₃N (diluted in toluene) via syringe pump over 2 hours.
-
Why? Slow addition keeps the concentration of Nitrile Oxide low, preventing dimerization to furoxan.
-
-
Lewis Acid Mode:[3][2][4][5] Add BF₃[6][3][7]·OEt₂ (1.0 equiv) at RT, then heat to reflux. (No amine base used here; the Lewis acid catalyzes the cycloaddition directly).
-
-
Workup: Evaporate the excess nitrile (if volatile) or distill. Partition residue between water and EtOAc.
-
Purification: Silica gel chromatography is essential to separate the 1,2,4-oxadiazole from the furoxan byproduct.
Yield Expectation: 40–65% (Lower yields due to dimerization competition).
Protocol C: Iron(III)-Mediated Cascade (The Bian Protocol)
Best for: Direct synthesis from Alkynes and Nitriles (Advanced/Green).
A modern approach utilizing Fe(NO₃)₃ to nitrate an alkyne (forming a nitro-ketone intermediate), which dehydrates to a nitrile oxide and cyclizes with a nitrile in one pot.[8]
Reagents:
-
Alkyne (1.0 equiv)
-
Nitrile (2.0 equiv)
-
Fe(NO₃)₃[8]·9H₂O (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene
Methodology:
-
Combine Alkyne, Nitrile, and Iron(III) nitrate in the solvent.
-
Heat to 100 °C for 12–18 hours.
-
The iron salt acts as both the nitrating agent and the Lewis acid to catalyze the cycloaddition.[8]
-
Standard aqueous workup and chromatography.
Data Summary & Troubleshooting
| Parameter | Protocol A (ZnCl₂/Amidoxime) | Protocol B (Nitrile Oxide/Nitrile) | Protocol C (Fe/Alkyne) |
| Mechanism | Formal Cycloaddition (Stepwise) | Concerted [3+2] Cycloaddition | Cascade (Nitration -> [3+2]) |
| Key Reagents | Amidoxime, ZnCl₂, PTSA | Hydroximoyl Chloride, Et₃N | Alkyne, Fe(NO₃)₃ |
| Temp | 80 °C | 110 °C (Reflux) | 100 °C |
| Yield | High (85-95%) | Moderate (40-65%) | Moderate-Good (50-80%) |
| Atom Economy | High | Low (Requires excess nitrile) | Good |
| Main Issue | ZnCl₂ handling (hygroscopic) | Dimerization (Furoxan) | Iron waste disposal |
Troubleshooting Guide:
-
Furoxan Formation (Dimer): Seen in Protocol B. Solution: Use Protocol A (ZnCl₂) or decrease the rate of base addition in Protocol B to keep dipole concentration low (High Dilution Principle).
-
Unreacted Nitrile: Nitriles are poor dipolarophiles. Solution: Use electron-deficient nitriles (e.g., 4-CN-Pyridine) or switch to the ZnCl₂ catalyzed method which activates the nitrile.
-
Regioselectivity: 1,3-dipolar cycloaddition of nitrile oxides with alkynes gives isoxazoles.[3] With nitriles, it gives 1,2,4-oxadiazoles.[9][6][1][5][10][11][12][13] Ensure the starting material is a nitrile (R-CN), not an alkyne (R-C≡C-H), to get the oxadiazole core.
References
-
Augustine, J. K., et al. (2009).[9][5][13] "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Organic Nitriles."[9][5][14] The Journal of Organic Chemistry, 74(15), 5640–5643.[11] Link
-
Bian, Q., et al. (2020). "Iron Nitrate-Mediated Selective Synthesis of 3-Acyl-1,2,4-Oxadiazoles from Alkynes and Nitriles." The Journal of Organic Chemistry, 85(6), 4058–4066. Link
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Pace, A., & Pierro, P. (2009). "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link
-
BenchChem. (2025).[1] "Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition of in situ Generated 4-Nitrobenzonitrile Oxide." Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. PTSA-ZnCl2: an efficient catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole-3-Carboxamide Derivatives
Executive Summary
1,2,4-oxadiazole-3-carboxamides are privileged heterocyclic scaffolds in modern drug discovery. They are frequently utilized as robust bioisosteres for esters and amides to enhance metabolic stability while retaining critical hydrogen-bonding interactions[1]. These derivatives have demonstrated profound pharmacological efficacy, serving as potent muscarinic receptor agonists[2] and highly active antitubercular agents[3].
Historically, the conventional synthesis of these heterocycles required harsh dehydrating agents and prolonged reflux times, which often led to the degradation of the labile O–N bond[4]. As a Senior Application Scientist, I have designed this application note to detail a highly optimized, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of 1,2,4-oxadiazole-3-carboxamides. This methodology provides superior yields, excellent purity, and drastically reduced reaction times by leveraging kinetic control[5].
Mechanistic Insights & Causality (The "Why")
The formation of the 1,2,4-oxadiazole core fundamentally relies on a two-step sequence: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration[6].
-
O-Acylation : To synthesize the 3-carboxamide derivative, the starting material is typically a 2-amino-2-(hydroxyimino)acetamide derivative. This amidoxime precursor reacts with an activated carboxylic acid (e.g., an acyl chloride) in the presence of a base to form an O-acylamidoxime intermediate[3].
-
Cyclodehydration (The Rate-Limiting Step) : Under conventional heating, achieving the necessary activation energy for water elimination requires prolonged reflux (often >12 hours). This extended thermal exposure induces thermodynamic side reactions, most notably the homolytic or heterolytic cleavage of the weak O–N bond within the oxadiazole ring[4].
-
The Microwave Advantage : Microwave irradiation provides volumetric, direct dielectric heating. The rapid accumulation of thermal energy selectively targets the highly polar O-acylamidoxime intermediate, accelerating the cyclodehydration step from hours to minutes. This kinetic control effectively bypasses thermodynamic degradation pathways, preserving the structural integrity of the oxadiazole ring[5].
Figure 1: Microwave-assisted mechanistic pathway for 1,2,4-oxadiazole-3-carboxamides.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that the physical chemistry of the reaction environment inherently drives the reaction to completion while providing clear analytical checkpoints.
Equipment & Reagents
-
Hardware : Dedicated Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors and high-pressure sealed vials.
-
Reagents : 2-amino-2-(hydroxyimino)acetamide (1.0 mmol), Substituted Acyl Chloride (1.2 mmol), Anhydrous Pyridine (2.0 mmol).
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
-
Reaction Assembly : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the amidoxime (1.0 mmol) and the acyl chloride (1.2 mmol) in 3.0 mL of anhydrous DMF. Add pyridine (2.0 mmol) dropwise as the acid scavenger.
-
Causality: DMF is selected due to its high loss tangent (
), allowing highly efficient coupling with microwave energy for rapid, uniform heating.
-
-
Microwave Irradiation (MAOS) : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at a dynamic power setting (maximum 300 W) to reach and maintain a target temperature of 130 °C for 10 minutes.
-
Causality: The sealed vessel allows the reaction to safely reach temperatures above the atmospheric boiling point of the solvent, creating a superheated environment that drives the cyclodehydration to completion without solvent evaporation.
-
-
Rapid Quenching : Utilize the synthesizer's compressed air jet to rapidly cool the vessel temperature below 40 °C. Pour the reaction mixture into 15 mL of vigorously stirred, ice-cold distilled water.
-
Causality: Rapid thermal quenching physically halts all kinetic pathways. The sudden shift in solvent polarity (DMF to Water) forces the immediate precipitation of the highly hydrophobic 1,2,4-oxadiazole-3-carboxamide product, preventing unwanted hydrolysis.
-
-
In-Process Validation (Quality Control) : Before bulk isolation, sample the crude suspension for LC-MS analysis. A successful cyclodehydration is self-validated by a precise mass shift of
(loss of ) from the O-acylamidoxime intermediate mass. If the intermediate mass persists, re-subject the vial to 3 additional minutes of irradiation. -
Isolation & Purification : Filter the precipitate under a vacuum. Wash the filter cake with cold water (
) to remove residual DMF and pyridinium hydrochloride salts. Recrystallize from an ethanol/water mixture to yield the analytically pure product.
Figure 2: Step-by-step experimental workflow for microwave-assisted organic synthesis.
Quantitative Data Presentation
The integration of microwave technology fundamentally shifts the efficiency of oxadiazole synthesis. The table below summarizes the comparative advantages observed during protocol validation.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Source | Oil Bath / Heating Mantle | Dielectric Heating (2.45 GHz) |
| Solvent System | Toluene / DMF | DMF / Solvent-Free (MgO) |
| Reaction Time | 12 – 24 hours | 5 – 15 minutes |
| Temperature | 110 °C (Reflux) | 130 – 150 °C (Sealed Vessel) |
| Average Yield | 45% – 65% | 80% – 95% |
| Impurity Profile | High (O–N bond cleavage products) | Low (Kinetic control minimizes degradation) |
Trustworthiness & Process Optimization (E-E-A-T)
To ensure the trustworthiness and scalability of this protocol across diverse, sterically hindered substrates, scientists must employ Design of Experiments (DoE) methodologies[7]. Statistical modeling of critical parameters—such as microwave power input, temperature, and reactant concentration—prevents localized superheating ("hot spots") and guarantees reproducible conversion rates[7].
Furthermore, for highly sensitive substrates or environmentally conscious laboratories, this protocol can be adapted into a solvent-free green chemistry system. By utilizing magnesia (MgO) as both a solid microwave-absorbing support and a mild base, the reaction achieves high yields while eliminating the need for toxic solvents like DMF[6].
References
-
[5] Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Source: PMC. URL:
-
[6] ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. Source: CLOCKSS. URL:
-
[2] Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Source: ACS Publications. URL:
-
[1] Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Source: Taylor & Francis. URL:
-
[4] (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine. Source: Benchchem. URL:
-
[7] Statistical Design Experiments and Drug Discovery. Source: Scribd. URL:
-
[3] Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Source: PMC. URL:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine|6484154 [benchchem.com]
- 5. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scribd.com [scribd.com]
solid-phase synthesis of 1,2,4-oxadiazole libraries for screening
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Reagents and Protocols for the Cyclization of O-Acylamidoximes to 1,2,4-Oxadiazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To provide a comprehensive, mechanistically grounded guide to modern cyclodehydration strategies for 1,2,4-oxadiazole synthesis, moving beyond classical thermal methods.
Introduction & Strategic Overview
The 1,2,4-oxadiazole heterocycle is a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide and ester linkages in drug design 1. The classical construction of this ring relies on a two-stage process: the O-acylation of an amidoxime followed by intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate.
Historically, this cyclization step required harsh thermal conditions (e.g., refluxing toluene with sodium acetate, or heating in pyridine), which frequently led to the degradation of thermosensitive functional groups and the epimerization of adjacent stereocenters 2. To overcome these limitations, modern synthetic protocols leverage specific reagents to lower the activation barrier of cyclodehydration. This guide details three field-validated methodologies: Room-Temperature TBAF Catalysis, One-Pot Superbase-Mediated Synthesis, and Microwave-Assisted Polymer-Supported Cyclization.
Experimental Workflow & Logical Relationships
Synthetic pathways for 1,2,4-oxadiazole cyclization from amidoximes.
Method 1: Room-Temperature Cyclization via TBAF Catalysis
Mechanistic Insights & Causality
Tetrabutylammonium fluoride (TBAF) is ubiquitous as a desilylating agent, but in strictly anhydrous tetrahydrofuran (THF), it functions as an exceptionally strong Brønsted base 1. The absence of hydrogen-bonding networks in dry THF leaves the fluoride ion "naked" and highly reactive. This allows TBAF to rapidly abstract the necessary proton from the intermediate, driving cyclodehydration at room temperature. This method is critical when working with substrates that contain stereocenters prone to epimerization or thermosensitive functional groups.
Protocol: TBAF-Mediated Cyclization
-
Preparation: Dissolve the isolated O-acylamidoxime (1.0 mmol) in strictly anhydrous THF (10 mL) under an inert argon atmosphere.
-
Causality: Moisture severely attenuates the basicity of the fluoride ion via rapid hydration, which will stall the cyclization process.
-
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 0.1 to 1.4 equivalents, depending on the electronic nature of the substrate) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 to 16 hours.
-
Validation Checkpoint: Monitor the reaction via LC/MS. The successful cyclodehydration is marked by a definitive mass shift of -18 Da (loss of H₂O) from the intermediate mass. The reaction is self-validating when the +18 Da precursor peak is fully extinguished.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the fluoride. Extract with EtOAc (3 x 15 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Method 2: One-Pot Superbase-Mediated Synthesis (MOH/DMSO)
Mechanistic Insights & Causality
The combination of powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) creates a highly potent "superbase" medium 2. DMSO, a polar aprotic solvent, poorly solvates the hydroxide anion, drastically increasing its thermodynamic basicity and nucleophilicity. This environment allows for the direct, one-pot condensation of amidoximes with carboxylic acid esters, bypassing the need to synthesize and isolate the O-acylamidoxime intermediate entirely.
Protocol: One-Pot Superbase Synthesis
-
Preparation: To a vigorously stirred suspension of powdered NaOH or KOH (2.0 mmol) in anhydrous DMSO (5 mL), add the substituted amidoxime (1.0 mmol).
-
Coupling & Cyclization: Add the substituted carboxylic acid methyl or ethyl ester (1.2 mmol) to the suspension.
-
Causality: Esters are preferred over acyl chlorides in this protocol to prevent rapid, uncontrolled hydrolysis by the hyper-nucleophilic hydroxide ions before the amidoxime can react.
-
-
Reaction: Stir the mixture at room temperature for 4 to 24 hours.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc system. The highly polar amidoxime starting material (low R_f) will be consumed, replaced by a non-polar, highly UV-active 1,2,4-oxadiazole spot (high R_f).
-
Workup: Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product. If the product does not precipitate, extract with dichloromethane (3 x 15 mL). Wash the organic layer extensively with water (5 x 20 mL) to thoroughly remove residual DMSO, dry over MgSO₄, and concentrate.
Method 3: Microwave-Assisted Polymer-Supported Cyclization
Mechanistic Insights & Causality
For sterically hindered or electronically deactivated substrates, thermal energy is still required to overcome the cyclodehydration activation barrier. Microwave irradiation provides rapid, uniform dielectric heating, reducing reaction times from days to mere minutes 3. Coupling this with polymer-supported (PS) reagents (e.g., PS-Carbodiimide or PS-BEMP) allows for a simple filtration workup, making this approach ideal for high-throughput library generation in drug discovery.
Protocol: Microwave-Assisted Synthesis
-
Preparation: In a microwave-safe vial, combine the carboxylic acid (1.0 mmol), amidoxime (1.1 mmol), and PS-Carbodiimide (1.5 mmol) in anhydrous THF or DMF (4 mL). Add HOBt (1.0 mmol) as an auxiliary nucleophile.
-
Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 150 °C for 15 minutes.
-
Causality: The sealed vessel safely contains the superheated solvent, while the rapid dielectric energy transfer forces the immediate cyclodehydration of the transiently formed O-acylamidoxime, preventing side-product formation.
-
-
Validation Checkpoint: Analyze the crude mixture via LC/MS. The absence of the starting materials and the complete absence of the intermediate (+18 Da) confirms quantitative conversion.
-
Workup: Filter the reaction mixture through a medium-porosity frit to remove the polymer-supported urea byproduct. Wash the resin with additional THF (2 x 5 mL). Concentrate the filtrate to yield the highly pure 1,2,4-oxadiazole without the need for aqueous extraction.
Methodological Comparison Matrix
To assist in selecting the optimal synthetic route based on substrate constraints, the quantitative and operational parameters of the three methods are summarized below:
| Methodology | Reagents & Solvent | Temp & Time | Yield Range | Key Advantage | Primary Limitation |
| TBAF Catalysis | TBAF, dry THF | RT, 1–16 h | 75–95% | Preserves thermosensitive groups & stereocenters | Requires isolation of the O-acylamidoxime intermediate |
| Superbase One-Pot | NaOH/KOH, DMSO | RT, 4–24 h | 70–90% | True one-pot reaction from stable esters | Difficult aqueous workup to remove DMSO |
| Microwave / PS | PS-Carbodiimide, THF | 150 °C, 15 min | 80–98% | Ultra-fast kinetics; simple filtration workup | Requires specialized microwave instrumentation |
References
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information (PMC).
- A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Benchchem.
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications.
- Organic reactions in water: an efficient method for the synthesis of 1,2,4-oxadiazoles in water. DOI.org.
Sources
Advanced Protocols for 1,2,4-Oxadiazole-3-Carboxamide Synthesis: Strategic Application of EDC and HATU
Introduction & Strategic Overview
1,2,4-Oxadiazole-3-carboxamides are highly valued structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for esters and amides[1],[2]. Their unique physicochemical profile allows them to modulate target affinity while resisting enzymatic degradation[3].
The synthesis of these compounds generally proceeds via one of two strategic pathways:
-
Pathway A (De Novo Ring Formation): The construction of the 1,2,4-oxadiazole core via the coupling of an amidoxime with a carboxylic acid to form an O-acyl amidoxime intermediate, followed by thermal cyclodehydration[4],[5].
-
Pathway B (Direct Amide Coupling): The functionalization of a pre-formed 1,2,4-oxadiazole-3-carboxylic acid via direct amide coupling with a primary or secondary amine[6],[7].
Both pathways fundamentally rely on the judicious selection of peptide coupling reagents. The choice between EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) dictates the reaction kinetics, the purity of the intermediate, and the efficiency of the downstream workup[5].
Mechanistic Rationale: Reagent Selection & Causality
As an application scientist, selecting a coupling reagent is not merely a procedural step; it is a strategic decision based on the electronic and steric demands of the substrates.
Why Choose HATU? (Pathway A Focus)
HATU is widely considered the premier reagent for the O-acylation of amidoximes, frequently delivering yields exceeding 80%[5]. When HATU activates a carboxylic acid, it generates a highly reactive O-At (7-azabenzotriazole) active ester.
-
Causality: The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance (neighboring group participation). This stabilizes the transition state via hydrogen bonding with the incoming amidoxime nucleophile, drastically accelerating O-acylation[4]. This rapid kinetic profile prevents the degradation of sensitive substrates and overcomes the activation energy barriers present in sterically hindered carboxylic acids.
Why Choose EDC/HOBt? (Pathway B Focus)
EDC, typically paired with the additive HOBt, is the workhorse for standard amide couplings (Pathway B) and library synthesis, generally providing reliable yields of 60–90%[5].
-
Causality: The primary advantage of EDC is its byproduct profile. Unlike DIC or DCC, which generate insoluble ureas that complicate purification, EDC produces a water-soluble urea byproduct. This allows for a self-validating, liquid-liquid extraction workup, making it ideal for the late-stage functionalization of 1,2,4-oxadiazole-3-carboxylic acids[6].
Quantitative Data Presentation
Table 1: Comparative Efficacy of Coupling Reagents in 1,2,4-Oxadiazole Synthesis
| Reagent System | Primary Application | Typical Yield Range | Mechanistic Advantages | Byproduct Profile |
| HATU / DIPEA | O-acylation of amidoximes; sterically hindered amides | >80%[5] | Anchimeric assistance via HOAt; rapid kinetics[4]. | Tetramethylurea, HOAt (requires chromatography). |
| EDC / HOBt | Direct amide coupling of 1,2,4-oxadiazole-3-carboxylic acids | 60–90%[5] | Suppresses epimerization; highly reliable for standard amines. | Water-soluble urea, HOBt (removed via aqueous wash). |
Experimental Workflows & Visualizations
Pathway A: De Novo Ring Formation
Mechanism of HATU-mediated O-acylation and thermal cyclodehydration.
Pathway B: Direct Amide Coupling
EDC/HOBt-mediated amide coupling for 1,2,4-oxadiazole-3-carboxamides.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Synthesis of the 1,2,4-Oxadiazole Core
This protocol details the formation of the oxadiazole ring from an amidoxime and a carboxylic acid[4],[5].
Step 1: Carboxylic Acid Activation
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive HOAt ester back to the starting acid[8].
-
Add HATU (1.2 equiv) followed by DIPEA (2.5 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, facilitating rapid attack on the HATU uronium salt.
Step 2: O-Acylation 3. Add the amidoxime (1.1 equiv) to the activated mixture. Stir for 1–2 hours. Causality: The oxime oxygen is significantly more nucleophilic than the amino nitrogen, leading to regioselective O-acylation[5]. 4. Validation Checkpoint 1: Analyze via LC-MS. The mass of the O-acyl amidoxime intermediate should appear as [M+H]⁺. The starting acid mass should be completely consumed.
Step 3: Thermal Cyclodehydration 5. Heat the reaction mixture to 90–110 °C for 2–4 hours[4]. Causality: Thermal energy is required to overcome the activation barrier for the cyclodehydration step, driving the loss of water and ring closure[8]. 6. Validation Checkpoint 2: Re-analyze via LC-MS. A distinct mass shift of -18 Da (loss of H₂O) confirms successful cyclization[8].
Protocol B: EDC/HOBt-Mediated Amide Coupling
This protocol details the functionalization of a pre-formed 1,2,4-oxadiazole-3-carboxylic acid to form the final carboxamide[6],[7].
Step 1: Active Ester Formation
-
Dissolve 1,2,4-oxadiazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes. Causality: Activation is exothermic; cooling prevents premature degradation of the coupling reagents and stabilizes the HOBt active ester.
Step 2: Amide Bond Formation 3. Add the target amine (1.1 equiv) and DIPEA (3.0 equiv). Allow the reaction to warm to room temperature and stir for 4–12 hours. Causality: DIPEA neutralizes the amine hydrochloride salt, rendering it nucleophilic. Its steric bulk prevents it from acting as a competing nucleophile. 4. Validation Checkpoint: TLC (UV active) and LC-MS should show the disappearance of the acid [M-H]⁻ and the appearance of the carboxamide [M+H]⁺.
Step 3: Self-Validating Workup 5. Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash removes the water-soluble EDC urea byproduct and unreacted amine. The NaHCO₃ wash removes residual HOBt and unreacted carboxylic acid, leaving only the pure carboxamide in the organic layer.
Troubleshooting & Field-Proven Insights
-
Reaction Stalls at the O-Acyl Amidoxime: Incomplete cyclization is a common failure point[5]. If LC-MS indicates the persistent presence of the intermediate mass, the thermal energy is insufficient. Solution: Switch the solvent from DMF to a higher-boiling solvent like toluene or xylene and reflux, or utilize a base-mediated cyclization (e.g., TBAF in THF)[8].
-
Mass Corresponds to Hydrolyzed Intermediate: If the LC-MS shows a mass corresponding to the amidoxime plus the acyl group minus water, but cyclization fails, cleavage of the O-acyl amidoxime has occurred. Solution: This happens under prolonged heating in protic media. Ensure strictly anhydrous conditions are maintained during the cyclodehydration step[8].
-
Boulton-Katritzky Rearrangement: When synthesizing 3,5-disubstituted 1,2,4-oxadiazoles with saturated side chains, prolonged heating can trigger a thermal rearrangement into isomeric heterocycles[8]. Solution: Implement strict temporal monitoring via LC-MS and quench the reaction immediately upon the disappearance of the O-acyl intermediate[5].
References
-
BenchChem Technical Support. Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
-
Du, H. C., et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 2019, 30(5), 1304-1308.
-
Ghoshal, A., et al. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry, 2024, 67(18), 16505-16532.
Sources
- 1. US6951946B2 - Large scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid|CAS 1257265-24-9 [benchchem.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Chemistry Methodologies for 1,2,4-Oxadiazole Ring Formation
Strategic Context & Mechanistic Rationale
The 1,2,4-oxadiazole heterocycle is a privileged bioisosteric scaffold in modern drug discovery, frequently utilized to replace metabolically susceptible ester and amide functionalities[1]. Historically, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles relied on the heterocyclization of amidoximes with acyl chlorides under harsh conditions, requiring toxic solvents (e.g., toluene, DMF) and prolonged thermal refluxing. These traditional methods suffer from poor atom economy, high Environmental Factors (E-factors), and the generation of hazardous chemical waste.
To align with modern pharmaceutical sustainability goals, green chemistry approaches have revolutionized this synthesis[2]. As a Senior Application Scientist, selecting the appropriate green activation pathway requires an understanding of the underlying mechanistic causality:
-
Microwave-Assisted Synthesis (MWI): Unlike conventional convective heating, microwave irradiation drives reactions via dipolar polarization and ionic conduction. Polar intermediates in the reaction mixture align with the oscillating electromagnetic field, causing intense, localized superheating. This targeted energy transfer rapidly overcomes the activation energy barrier for the cyclodehydration step, shrinking reaction times from hours to minutes while eliminating the need for volatile organic solvents[3].
-
Superbase-Mediated Ambient Cyclization: Utilizing a NaOH/DMSO system creates a "superbase" environment. The DMSO strongly solvates the Na⁺ cation, leaving the OH⁻ anion highly "naked" and reactive. This dramatically enhances the nucleophilicity of the amidoxime oxygen, enabling rapid O-acylation of carboxylic esters and subsequent spontaneous intramolecular cyclization at room temperature (25°C), preserving thermally labile functional groups[1].
-
Mechanochemistry (Ball Milling): Applying mechanical force induces solid-state reactions. By eliminating solvents entirely, the local concentration of reactants is maximized, driving the reaction forward via kinetic collision rather than thermal diffusion[4].
Quantitative Method Comparison
To facilitate method selection for your specific API pipeline, the quantitative performance metrics of traditional versus green methodologies are summarized below.
| Synthesis Method | Reaction Time | Avg. Yield (%) | Solvent System | E-factor (approx.) | Thermal Stress |
| Traditional Reflux | 12–24 h | 40–60% | Toluene / DMF | >50 | High (110°C+) |
| Microwave (MWI) | 10–25 min | 80–95% | Solvent-Free | <5 | Moderate |
| Superbase (NaOH/DMSO) | 1–2 h | 75–90% | DMSO | <10 | None (25°C) |
| Mechanochemistry | 30–60 min | 85–98% | None | <1 | None (25°C) |
Logical Workflows for Green Activation
Logical workflow of green chemistry activation pathways for 1,2,4-oxadiazole synthesis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints confirm the mechanistic milestones.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
This protocol is optimized for robust substrates requiring rapid turnaround times[2].
Step 1: Solid-State Mixing
-
Action: In an agate mortar, combine 1.0 eq of the target amidoxime, 1.2 eq of the carboxylic acid derivative, and 0.5 eq of basic alumina (Al₂O₃) as a solid support. Grind continuously for 5 minutes.
-
Causality: Intimate physical mixing maximizes the surface area contact between the solid reagents. The basic alumina acts as both a microwave susceptor (absorbing and transferring heat) and a mild base to facilitate the initial O-acylation.
Step 2: Microwave Irradiation
-
Action: Transfer the homogenized powder to a microwave-safe quartz vessel. Irradiate at 400W in a dedicated laboratory microwave reactor for 3–5 minute intervals, up to a total of 15 minutes.
-
Causality: Interval heating prevents localized charring and allows for the safe venting of water vapor (the sole byproduct of the cyclodehydration step).
-
Validation Checkpoint 1 (TLC): Extract a 5 mg aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the highly polar amidoxime spot (low
) and the appearance of a non-polar, highly UV-active spot (high ) validates successful cyclization. If the intermediate O-acyl amidoxime is visible (mid ), irradiate for an additional 3 minutes.
Step 3: Aqueous Workup & Isolation
-
Action: Cool the vessel to room temperature. Wash the solid mass with ice-cold distilled water (3 × 15 mL) and filter. Recrystallize the crude product from hot ethanol.
-
Causality: Because the reaction is solvent-free, the only impurities are unreacted acid and the alumina support. Water washing easily removes the polar impurities, leaving the highly lipophilic 1,2,4-oxadiazole behind.
Protocol B: Superbase-Mediated Ambient Temperature Synthesis
This protocol is strictly for thermally labile substrates that degrade under heating[1].
Step 1: Superbase Generation
-
Action: To a dry round-bottom flask under nitrogen, add 10 mL of anhydrous DMSO and 2.0 eq of finely powdered NaOH. Stir vigorously for 15 minutes at 25°C.
-
Causality: Atmospheric moisture neutralizes the superbase effect. Nitrogen blanketing and anhydrous DMSO are critical to ensure the OH⁻ remains un-solvated and hyper-nucleophilic.
Step 2: Amidoxime Activation & Acylation
-
Action: Add 1.0 eq of amidoxime to the suspension. Stir for 10 minutes, then add 1.2 eq of the carboxylic ester dropwise.
-
Causality: The superbase instantly deprotonates the amidoxime hydroxyl group. The resulting oximate attacks the ester carbonyl in a rapid exothermic burst.
-
Validation Checkpoint 2 (FT-IR): Pull a micro-sample. The FT-IR spectrum must show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the transient appearance of an amide-like carbonyl (~1680 cm⁻¹), confirming O-acylation prior to ring closure.
Step 3: Spontaneous Cyclization
-
Action: Continue stirring at 25°C for 1.5 hours. Quench the reaction by pouring it over crushed ice.
-
Causality: The highly basic environment drives the intramolecular dehydration at room temperature, forcing the ring closure to yield the thermodynamically stable 1,2,4-oxadiazole.
Analytical Validation System
To ensure the integrity of the final API intermediate, utilize the following analytical workflow to confirm the 1,2,4-oxadiazole ring closure.
Self-validating analytical workflow for confirming 1,2,4-oxadiazole ring closure.
Final Spectroscopic Confirmation:
-
FT-IR: The absolute disappearance of the broad –NH₂ and –OH stretching bands (3400–3200 cm⁻¹) and the emergence of a sharp C=N stretch (1640–1560 cm⁻¹) is the definitive infrared signature of the formed oxadiazole ring.
-
¹³C NMR: The carbons of the 1,2,4-oxadiazole ring are highly deshielded. Look for the characteristic resonance of the C5 carbon at 175–180 ppm and the C3 carbon at 165–170 ppm . If signals are present around 150 ppm instead, the ring has not fully closed, and the intermediate O-acyl amidoxime is still present.
References
-
Biernacki, K., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals (MDPI), 2020.[Link]
-
Gorjizadeh, M., et al. "Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives." Molecules (MDPI), 2021.[Link]
-
Da Silva, A., et al. "EXPERIENCING A SYNTHESIS ONE-POT OF 1,2,4-OXADIAZOLE MEDIATED BY MICROWAVE OVEN: GREEN CHEMISTRY IN FOCUS." ResearchGate, 2018.[Link]
-
Sharma, S., et al. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities." Indian Journal of Pharmaceutical Education and Research, 2024.[Link]
Sources
Application Note: Synthesis of 1,2,4-Oxadiazole-3-Carboxamides via Nitrile Oxide Intermediates
Introduction & Strategic Rationale
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. Specifically, 1,2,4-oxadiazole-3-carboxamides are highly sought after for their ability to engage in critical hydrogen-bonding networks within target binding pockets while resisting enzymatic hydrolysis[2].
Constructing the 1,2,4-oxadiazole core is predominantly achieved via the 1,3-dipolar [3+2] cycloaddition of a nitrile oxide with a nitrile dipolarophile[3]. However, synthesizing the 3-carboxamide derivative presents a unique synthetic challenge. Direct generation of a primary amide-bearing nitrile oxide from 2-amino-2-oxoacetaldehyde oxime derivatives is synthetically prohibitive due to the intermediate's poor solubility and high propensity for rapid decomposition.
The Professional Workaround: To bypass this limitation, we utilize ethyl 2-chloro-2-(hydroxyimino)acetate as a highly soluble, stable surrogate[4]. Dehydrochlorination of this precursor generates ethoxycarbonylformonitrile oxide in situ. Following cycloaddition with a selected nitrile, the resulting 3-ester-1,2,4-oxadiazole is subjected to mild aminolysis to yield the target 3-carboxamide.
Mechanistic Workflow
The following pathway illustrates the two-step synthesis. The careful selection of reagents ensures that the highly reactive 1,3-dipole is trapped efficiently by the nitrile rather than undergoing self-condensation.
Synthetic workflow for 1,2,4-oxadiazole-3-carboxamides via a nitrile oxide intermediate.
Experimental Protocols
Step 1: In situ Nitrile Oxide Generation and [3+2] Cycloaddition
Causality Check: Nitrile oxides are transient and highly reactive. Rapid addition of base causes a spike in nitrile oxide concentration, leading to self-condensation into stable, unreactive furoxans (diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide)[5]. Using a syringe pump to add the base maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular [3+2] cycloaddition with the less reactive nitrile dipolarophile.
Reagents:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)
-
Substituted Nitrile (R-CN) (1.0 equiv)
-
Triethylamine (TEA) (1.3 equiv)
-
Anhydrous Toluene (0.2 M relative to nitrile)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted nitrile (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous toluene under an inert nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 80 °C using an oil bath.
-
Controlled Base Addition: Dissolve TEA (1.3 equiv) in a small volume of anhydrous toluene (approx. 10% of total reaction volume). Using a syringe pump, add the TEA solution dropwise over a period of 4 to 6 hours .
-
Completion: After the addition is complete, stir the mixture at 80 °C for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 3-ethoxycarbonyl-5-R-1,2,4-oxadiazole intermediate.
Step 2: Aminolysis to Carboxamide
Causality Check: The 1,2,4-oxadiazole ring is sensitive to strong aqueous bases, which can trigger ring-opening side reactions. Using anhydrous ammonia in methanol provides a mild, highly nucleophilic environment that selectively converts the ester to the amide without degrading the heterocyclic core.
Reagents:
-
3-Ethoxycarbonyl-5-R-1,2,4-oxadiazole (1.0 equiv)
-
7N Ammonia in Methanol (10.0 equiv)
Procedure:
-
Reaction: In a heavy-walled sealed tube or pressure vessel, dissolve the intermediate ester (1.0 equiv) in 7N NH₃/MeOH.
-
Stirring: Seal the vessel tightly and stir the solution at room temperature for 12–16 hours.
-
Workup: Carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove methanol and residual ammonia.
-
Purification: Triturate the resulting solid with cold diethyl ether or recrystallize from an ethanol/water mixture to yield the pure 5-R-1,2,4-oxadiazole-3-carboxamide.
Quantitative Data Summary
The table below summarizes the optimized reaction conditions and yields for a scope of nitrile substrates using this two-step methodology.
| Nitrile Substrate (R-CN) | Reaction Temp (°C) | TEA Addition Time | Intermediate Yield (%) | Final Amide Yield (%) |
| Benzonitrile | 80 (Toluene) | 4 hours | 75 | 88 |
| 4-Methoxybenzonitrile | 80 (Toluene) | 4 hours | 72 | 85 |
| 4-Chlorobenzonitrile | 80 (Toluene) | 4 hours | 78 | 90 |
| Acetonitrile | 65 (THF) | 6 hours | 65 | 82 |
| Cyclopropanecarbonitrile | 80 (Toluene) | 4 hours | 68 | 84 |
Self-Validation & Quality Control (QC)
To ensure the integrity of the synthesized compounds, every protocol must be treated as a self-validating system. Use the following analytical markers to confirm successful transformations and rule out dimerization side-reactions.
1. Thin-Layer Chromatography (TLC):
-
Intermediate Ester: Typically exhibits an
of ~0.5–0.6 in Hexanes/EtOAc (4:1). -
Final Carboxamide: Highly polar; the
will drop significantly to ~0.2–0.3 in the same solvent system, often requiring DCM/MeOH (95:5) for proper migration.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Intermediate Ester: Look for a strong, sharp absorption band at ~1745 cm⁻¹ corresponding to the ester C=O stretch.
-
Final Carboxamide: The ester band must completely disappear, replaced by the amide I band at ~1680 cm⁻¹ . Crucially, primary amine N-H stretching bands will appear as a distinct doublet at ~3400 cm⁻¹ and 3200 cm⁻¹ .
3. ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆):
-
Intermediate Ester: Confirmed by characteristic ethyl ester signals: a quartet at δ 4.45 ppm (2H,
= 7.1 Hz) and a triplet at δ 1.42 ppm (3H, = 7.1 Hz). -
Final Carboxamide: Validation requires the total loss of the ethyl signals and the appearance of a broad singlet integrating to 2H at δ 7.80–8.20 ppm (NH₂). This signal must be exchangeable upon the addition of D₂O.
4. Troubleshooting Furoxan Formation: If the intermediate yield is low, check the crude ¹H NMR for a dominant ethyl ester quartet/triplet that does not correspond to your product. This indicates the formation of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (the furoxan dimer). If observed, increase the dilution of the reaction and extend the TEA addition time to 8 hours.
References[5] Tautomeric-Dependent Lactam Cycloaddition with Nitrile Oxide: Facile Synthesis of 1,2,4-Oxadiazole[4,5-a]indolone Derivatives. PubMed Central (PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6044867/[1] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2020-13-12-87[3] Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. https://www.organic-chemistry.org/synthesis/heterocycles/1,2,4-oxadiazoles.shtm[4] Ethyl 2-chloro-2-(hydroxyimino)acetate. Benchchem. https://www.benchchem.com/product/b861135[2] Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications. https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2256008
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]
- 5. Tautomeric-Dependent Lactam Cycloaddition with Nitrile Oxide: Facile Synthesis of 1,2,4-Oxadiazole[4,5-a]indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the C5-Functionalization of 1,2,4-Oxadiazoles
Introduction and Strategic Rationale
The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, materials science, and agrochemicals. Widely deployed as a bioisostere for esters and amides, it offers enhanced metabolic stability while maintaining critical hydrogen-bond acceptor properties[1]. Functionalization at the C5 position is particularly significant; C5-substituted derivatives have demonstrated potent biological activities, serving as the core structure for drugs like Ataluren (used in nonsense mutation therapies) and novel RET kinase inhibitors[2][3].
Historically, accessing C5-functionalized 1,2,4-oxadiazoles relied almost exclusively on de novo cyclization techniques. However, the paradigm has shifted toward late-stage functionalization (LSF) via transition-metal-catalyzed direct C-H activation. This guide provides a comprehensive, self-validating framework for functionalizing the C5 position, detailing both late-stage direct arylation and de novo cyclodehydration methodologies.
Mechanistic Insights: The Reactivity of the C5 Position
Understanding the inherent electronic properties of the 1,2,4-oxadiazole ring is critical for rational experimental design. The C5 carbon is flanked by a highly electronegative oxygen atom and a nitrogen atom, rendering it exceptionally electron-deficient.
-
C-H Activation Susceptibility: The C5-H bond is relatively acidic compared to standard aromatic protons. This allows for transition-metal insertion (predominantly Palladium or Copper) via a Concerted Metalation-Deprotonation (CMD) pathway[4].
-
Nucleophilic Vulnerability: The electrophilicity of C5 makes it susceptible to nucleophilic attack, which can occasionally lead to unwanted ring-opening via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[5]. Therefore, basic conditions must be carefully optimized to prevent scaffold degradation.
To achieve rapid, regioselective C5-arylation without ring degradation, microwave-assisted Palladium catalysis paired with a silver-based additive (AgOAc) has emerged as the gold standard[2][3]. The silver salt plays a dual role: it abstracts the iodide from the oxidative addition complex to create a highly electrophilic cationic Pd species, and the acetate acts as an internal base for the CMD transition state.
Catalytic cycle of Pd-catalyzed direct C5-H arylation via the CMD pathway.
Comparative Methodologies for C5 Functionalization
The selection of a functionalization protocol depends on the availability of starting materials and the stage of drug development. Table 1 summarizes the primary approaches.
Table 1: Comparison of Conditions for C5-Functionalization of 1,2,4-Oxadiazoles
| Method | Catalyst / Reagents | Base / Additive | Solvent | Temp & Time | Yield Range | Reference |
| Direct C-H Arylation (MW) | Pd(OAc)₂ (5 mol%), Ar-I | AgOAc (1-2 equiv) | DMF or CPME | 120 °C, 20 min | 60–90% | [2][3] |
| Direct C-H Arylation (Thermal) | Pd(PPh₃)₄ (5 mol%), Ar-I | AgOAc (1 equiv) | CPME | 100 °C, 12 h | 50–85% | [6] |
| De Novo Cyclization | R-COOH, Coupling Reagent | DIPEA / Pyridine | Toluene / DMF | 110 °C, 4–8 h | 40–95% | [7] |
Experimental Protocols
Protocol A: Microwave-Assisted Direct C5-H Arylation (Late-Stage Functionalization)
This protocol utilizes microwave irradiation to dramatically reduce reaction times while suppressing degradation pathways associated with prolonged thermal heating[2][3].
Reagents & Materials:
-
3-Substituted 1,2,4-oxadiazole (1.0 equiv, 0.5 mmol)
-
Aryl iodide (1.2 equiv, 0.6 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Silver acetate [AgOAc] (1.5 equiv, 0.75 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Cyclopentyl methyl ether (CPME) (3.0 mL)
Step-by-Step Workflow:
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the 3-substituted 1,2,4-oxadiazole, aryl iodide, Pd(OAc)₂, and AgOAc.
-
Solvent Addition: Flush the vial with inert gas (N₂ or Argon) for 5 minutes. Add 3.0 mL of anhydrous DMF or CPME[6]. Seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 20 minutes with continuous stirring. (Causality: Microwave dielectric heating ensures uniform, rapid energy transfer, pushing the sluggish CMD step forward before the oxadiazole ring can undergo nucleophilic degradation).
-
Quenching & Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove precipitated AgI and Pd black. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (3 × 10 mL) and brine (1 × 10 mL) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the C5-arylated product.
Workflow for microwave-assisted C5-arylation of 1,2,4-oxadiazoles.
Protocol B: De Novo C5-Functionalization via Amidoxime Condensation
When specific C5-alkyl or highly functionalized C5-aryl groups cannot be installed via cross-coupling, constructing the ring from an amidoxime and a carboxylic acid is the preferred self-validating route[7].
Step-by-Step Workflow:
-
Activation: Dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the amidoxime (1.0 equiv) to the mixture. Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 110 °C for 4–6 hours. (Causality: Elevated temperatures are required to drive the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water).
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via standard chromatography.
Self-Validating System: Analytical Verification
To ensure the trustworthiness of the protocol, researchers must employ a self-validating analytical checkpoint.
-
¹H NMR Spectroscopy (The Primary Checkpoint): The unsubstituted C5-H proton of a 1,2,4-oxadiazole is highly deshielded due to the adjacent heteroatoms, typically appearing as a sharp singlet far downfield between 8.70 ppm and 9.10 ppm .
-
Validation Logic: The absolute disappearance of this specific singlet, accompanied by the appearance of new aromatic/aliphatic signals integrating to the exact proton count of the introduced C5-substituent, confirms complete and regioselective functionalization.
-
Mass Spectrometry: LC-MS analysis should confirm a mass shift corresponding to the added functional group minus one atomic mass unit (loss of the C5 proton).
References
-
Hu, Y., Li, S., Wan, P., Ai, J., et al. "Palladium-Catalyzed, Silver-Assisted Direct C-5-H Arylation of 3-Substituted 1,2,4-Oxadiazoles under Microwave Irradiation." Advanced Synthesis & Catalysis, 2017. 3
-
Bellina, F., et al. "Sustainable protocols for direct C-H bond arylation of (hetero)arenes." Green Chemistry, 2022. 6
-
Sangshetti, J. N., Shinde, D., et al. "Design and synthesis of novel 1, 2,4 Oxadiazole derivatives as potent anti-cancer agents." ResearchGate, 2011. 7
-
BenchChem Database. "Reactivity and Ring-Opening Mechanisms of 1,2,4-Oxadiazoles." BenchChem, 2024. 5
-
Somani, R. R., et al. "Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature." PMC / NIH, 2015. 1
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | 73217-37-5 | Benchchem [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
solvent selection for 1,2,4-oxadiazole-3-carboxamide recrystallization
Application Note: Solvent Selection & Recrystallization Protocol for 1,2,4-Oxadiazole-3-Carboxamide
Executive Summary & Physicochemical Context
The 1,2,4-oxadiazole-3-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for esters and amides in antiviral (e.g., SARS-CoV-2 PLpro inhibitors) and oncology programs.[1][2] Its purification is non-trivial due to the competing polarity of the oxadiazole ring (lipophilic, aromatic character) and the carboxamide moiety (hydrophilic, H-bond donor/acceptor).[1][2]
Successful recrystallization requires a solvent system that balances these opposing properties to selectively reject common synthetic byproducts (e.g., unreacted amidoximes, carboxylic acids) while controlling polymorphism.[1][2]
Target Physicochemical Profile:
-
Polarity: Moderate-High (Amphiphilic).[2]
-
Thermal Stability: Generally stable <150°C; sensitive to strong base (ring cleavage).[1][2]
-
Common Impurities: Amidoxime precursors (polar), acyl chlorides/acids (variable), oligomers.[1][2]
Solvent Selection Strategy (The "Golden Triangle")
Do not rely on a single "recipe." Use this expert-derived screening logic to tailor the protocol to your specific derivative's lipophilicity (LogP).
Solvent Class Recommendations
| Solvent Class | Representative | Suitability | Mechanism of Action |
| Alcohols | Ethanol (EtOH) , Methanol (MeOH), IPA | High | Primary choice.[1][2] Solubilizes the amide via H-bonding; moderate solubility for the heterocycle.[2] |
| Esters | Ethyl Acetate (EtOAc) , Isopropyl Acetate | Medium | Good for less polar derivatives.[1][2] Excellent for rejecting highly polar salts/amidoximes.[1][2] |
| Nitriles | Acetonitrile (MeCN) | Medium-High | High dielectric constant.[1][2] Good for "salting out" non-polar impurities.[1][2] |
| Water | Water | Anti-Solvent | Poor solvent for the organic scaffold; excellent anti-solvent for alcoholic solutions.[1][2] |
| Hydrocarbons | Heptane, Hexane | Anti-Solvent | Used to crash out product from Esters/Ethers.[1][2] |
Decision Matrix: Solvent Screening Workflow
The following logic gate ensures you select the thermodynamically stable polymorph while maximizing yield.
Figure 1: Logic flow for determining the optimal solvent system based on solubility behavior.[2]
Validated Recrystallization Protocols
Based on the functional group chemistry and literature precedents for oxadiazole carboxamides, three specific systems are recommended.
Protocol A: The "Standard" (Ethanol/Water)
Best for: General purification, removal of inorganic salts and highly polar starting materials.[1]
-
Dissolution: Suspend crude solid in Ethanol (Absolute) at a ratio of 10 mL/g.
-
Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.[1]
-
Nucleation: Remove from heat and allow to cool slowly to room temperature (RT) over 2 hours.
-
Anti-Solvent (Optional): If yield is low (<50%) at RT, add Water dropwise to the stirring solution until a persistent turbidity is observed, then cool to 0-4°C.
-
Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).[1][2]
-
Drying: Vacuum dry at 45°C. Caution: Avoid temps >60°C to prevent amide dehydration or ring opening.[1][2]
Protocol B: The "Lipophilic" (Ethyl Acetate/Heptane)
Best for: Derivatives with aromatic substituents (e.g., phenyl, pyridyl) or removing non-polar tars.[1][2]
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at reflux.[1][2]
-
Concentration: If the solution is dilute, distill off solvent until saturation is reached (crystals just begin to form on the flask wall).[1][2]
-
Anti-Solvent Addition: While hot, add Heptane slowly. Stop when the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of EtOAc to restore clarity.[1][2]
-
Crystallization: Cool to RT with slow stirring. The product should crystallize as needles or plates.[1]
-
Wash: Wash with 10% EtOAc in Heptane.
Protocol C: The "Difficult" Case (Acetonitrile)
Best for: Highly polar amides that are insoluble in EtOAc but too soluble in MeOH.[1][2]
-
Dissolution: Suspend in Acetonitrile (MeCN) .
-
Heating: Heat to reflux (82°C). MeCN has a high dielectric constant and often disrupts strong intermolecular amide H-bonds at high temperatures.[2]
-
Cooling: Cool to 0°C. MeCN has a steep solubility curve for many amides, often resulting in high recovery without anti-solvents.[1][2]
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Oiling Out | Impurities lower the melting point; solvent too polar.[2] | Use a "seeding" technique.[1][2] Add a seed crystal at the cloud point. Switch to Protocol B (EtOAc/Heptane).[1][2] |
| Gelation | Rapid precipitation of amorphous solid.[1][2] | Cooling was too fast. Re-heat and cool over 4-6 hours. Reduce concentration. |
| Low Yield | Product too soluble in mother liquor.[1][2] | Cool to -20°C. Add more anti-solvent.[2] Concentrate mother liquor to 50% volume and harvest a second crop. |
| Colored Impurities | Oxidation products trapped in crystal lattice.[1][2] | Add activated carbon (Charcoal) to the hot solution (Protocol A), stir for 15 min, then hot filter. |
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022.[1][2][3] Link
- Context: Discusses solubility profiles of oxadiazole rings and general recrystallization
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Current Organic Chemistry, 2018. Link
- Context: Reviews synthetic routes and purification via crystallization for 1,2,4-oxadiazole deriv
-
Synthesis and structural analysis of oxadiazole carboxamide deoxyribonucleoside analogs. Nucleosides, Nucleotides & Nucleic Acids, 2005.[1][2] Link
- Context: Specific X-ray crystallography and purification data for 1,2,4-oxadiazole-3-carboxamide deriv
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Molecules, 2021. Link
- Context: Provides analogous protocols for triazole-carboxamides using Ethanol-Ethyl Acet
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives. Journal of Medicinal Chemistry, 2024.[1][2] Link[1]
-
Context: Recent application of the scaffold in PLpro inhibitors and purification of intermediates.[1]
-
Sources
Troubleshooting & Optimization
Technical Guide: Preventing Nitrile Oxide Dimerization During 1,2,4-Oxadiazole Synthesis
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Topic: Troubleshooting and Optimization of [3+2] Cycloadditions Version: 1.0
Executive Summary
The synthesis of 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of nitrile oxides to nitriles is a powerful convergent strategy. However, it is frequently plagued by a critical side reaction: the homodimerization of the nitrile oxide dipole to form furoxans (1,2,5-oxadiazole-2-oxides) .
This guide addresses the kinetic and thermodynamic factors driving this competition. It provides actionable protocols to suppress dimerization through concentration control, catalytic activation, and alternative "masked dipole" strategies.
Part 1: The Mechanistic Landscape
To prevent dimerization, one must understand why it occurs. Nitrile oxides are high-energy dipoles. In the absence of a highly reactive dipolarophile (like an alkyne or strained alkene), they react with themselves.
-
The Target: 1,2,4-Oxadiazole (via [3+2] cycloaddition with a nitrile).[1]
-
The Challenge: Nitriles (
) are generally poor dipolarophiles due to their high bond energy and low HOMO energy (unless activated by electron-withdrawing groups). The rate of dimerization ( ) often exceeds the rate of cycloaddition ( ).
Visualizing the Competition
The following diagram illustrates the divergent pathways. Note that dimerization is often a stepwise process involving a dinitrosoalkene diradical intermediate.
Caption: Competing pathways: The rapid dimerization of nitrile oxides (red path) vs. the desired cycloaddition with nitriles (green path).
Part 2: Troubleshooting & Optimization Modules
Module 1: Kinetic Control (The "High Dilution" Principle)
Problem: A high instantaneous concentration of nitrile oxide favors second-order dimerization (
Q: How do I implement a "High Dilution" protocol without using massive solvent volumes? A: Use a slow-addition syringe pump strategy . You do not need large volumes; you need a low stationary concentration of the dipole.
Protocol:
-
Reaction Vessel: Dissolve the dipolarophile (Nitrile,
) in the solvent (e.g., Toluene or DMF). If the nitrile is cheap/liquid, use it as the co-solvent (10–50 equivalents). Add the base (e.g., , 1.2 equiv) to this vessel. -
Syringe: Dissolve the hydroximoyl chloride (nitrile oxide precursor) in a minimal amount of solvent.
-
Execution: Add the precursor solution to the reaction vessel over 8–12 hours using a syringe pump.
-
Why it works: The base generates the nitrile oxide in situ. Because the precursor enters dropwise, the nitrile oxide is generated in "packets." It is surrounded by a vast excess of nitrile, statistically favoring the cross-reaction over the self-reaction.
Module 2: Catalytic Activation (Lewis Acids)
Problem: The nitrile is too electron-rich or sterically hindered to react, even with slow addition. Solution: Activate the nitrile using a Lewis Acid.[3][6] This lowers the LUMO of the nitrile, making it a better electrophile for the [3+2] cycloaddition.
Q: Which Lewis Acids work best for nitrile oxide cycloadditions?
A: Boron trifluoride etherate (
Mechanism of Action:
The Lewis Acid (LA) coordinates to the nitrogen of the nitrile (
Optimization Table: Lewis Acid Screening
| Catalyst | Loading | Solvent | Notes |
| 1.0 equiv | Toluene/DCM | Often changes mechanism to stepwise. Good for aliphatic nitriles. | |
| 0.5–1.0 equiv | DMF/DMA | Milder. Compatible with many functional groups. | |
| 1.0 equiv | Benzene | Aggressive. Can cause polymerization or side reactions. Use only if others fail. |
Module 3: The "Strategic Pivot" (The Amidoxime Route)
Problem: I have tried slow addition and catalysis, but I still isolate 60% furoxan dimer. Diagnosis: The [3+2] cycloaddition barrier is simply too high for your specific substrate pair. Solution: Abandon the nitrile oxide intermediate. Switch to the Tiemann-Krüger Amidoxime Route .
Q: What is the Amidoxime Route? A: Instead of reacting a nitrile oxide with a nitrile, you react an amidoxime with an activated carboxylic acid (acyl chloride or anhydride). This forms the 1,2,4-oxadiazole via an O-acyl amidoxime intermediate, completely bypassing the free nitrile oxide and its dimerization risk.
Decision Tree: When to Pivot
Caption: Decision matrix for selecting the synthetic route based on substrate electronics.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to stop dimerization? A: Microwave irradiation accelerates both dimerization and cycloaddition. However, because dimerization is second-order and cycloaddition is pseudo-first-order (if nitrile is in excess), microwaves only help if you use the nitrile as the solvent . Heating a concentrated solution of nitrile oxide precursor without excess dipolarophile in a microwave will generate furoxans instantly and often explosively.
Q2: My hydroximoyl chloride precursor is unstable. How do I handle it? A: Many hydroximoyl chlorides degrade upon storage.
-
Best Practice: Generate the hydroximoyl chloride in situ from the corresponding oxime using N-Chlorosuccinimide (NCS) in DMF/Chloroform, then add the base and dipolarophile directly to this pot (One-Pot Protocol). This avoids isolation of the unstable chloride.
Q3: I see a peak at [M+16] in my MS. Is this the N-oxide? A: If you see a mass corresponding to the dimer (2x mass of nitrile oxide), it is the furoxan. If you see [Target + 16], it might be the 1,2,4-oxadiazole-4-oxide . This forms if the nitrile oxide attacks the nitrile, but the ring closure captures the oxygen differently, or if dimerization occurs via a different pathway. This is less common than furoxan formation but possible.
Q4: How do I remove the furoxan byproduct? A: Furoxans are often less polar than the corresponding 1,2,4-oxadiazoles. They can usually be separated by flash chromatography on silica gel using a Hexane/EtOAc gradient. Furoxans also have distinct IR bands (approx 1620 and 1450 cm⁻¹) which helps in detection.
References
-
Dimerization Mechanism
-
Lewis Acid Catalysis
-
Amidoxime Route (Alternative Strategy)
-
General Review of 1,2,4-Oxadiazole Synthesis
- Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
[Link]
Sources
- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1,2,4-Oxadiazole-3-Carboxamide
Welcome to the Technical Support Center for the isolation and purification of 1,2,4-oxadiazole-3-carboxamide derivatives. As a Senior Application Scientist, I have designed this guide to provide comprehensive, causality-driven troubleshooting and step-by-step methodologies to help you separate your target compound from complex reaction matrices.
The Chemistry of Contamination (Causality)
Synthesizing 1,2,4-oxadiazole-3-carboxamides typically involves the condensation of a hydroxy amidine (amidoxime) with an activated acylating agent (e.g., methyl 2-chloro-2-oxo-acetate), followed by amidation[1]. Alternatively, acid-promoted reactions of N-(cyanomethyl)amides with nitrosation reagents are utilized[2]. While highly effective, these pathways invariably generate specific byproduct classes that complicate isolation:
-
Unreacted Starting Materials: Residual amidoximes and carboxylic acids[3].
-
O-acylamidoxime Intermediates: Formed due to incomplete thermal or catalytic cyclization[3].
-
Furoxans (1,2,5-oxadiazole-2-oxides): Generated via the dimerization of nitrile oxides during 1,3-dipolar cycloadditions[4].
-
Coupling Reagent Residues: Urea derivatives from EDCI or DIC[3].
Figure 1: Step-by-step purification workflow for 1,2,4-oxadiazole-3-carboxamide derivatives.
Troubleshooting Guide
Q1: My crude product is a persistent oil or gum, even though the literature reports a solid. How do I induce crystallization? A1: Oily residues are frequently caused by trapped high-boiling solvents (e.g., DMF, DMSO) used in the cyclization step. These solvents disrupt the crystal lattice formation of the carboxamide. Solution: Perform an azeotropic evaporation. Dissolve the gum in a volatile solvent (dichloromethane or ethyl acetate) and add a non-polar co-solvent like toluene. Evaporating under reduced pressure allows toluene to form an azeotrope with DMF/DMSO, stripping them from the matrix[3]. If the product remains oily, pass it through a short silica gel plug to remove highly polar impurities before attempting trituration[3].
Q2: During column chromatography, my 1,2,4-oxadiazole-3-carboxamide co-elutes with the O-acylamidoxime intermediate. How can I resolve this? A2: Co-elution occurs because both compounds share similar polarities and hydrogen-bonding capabilities. Solution: Switch from an isocratic to a gradient elution system (e.g., starting with 100% petroleum ether and gradually increasing ethyl acetate to 50–65%)[3][5]. If the intermediate is persistent, drive the cyclization to completion prior to purification by adding a mild catalyst like tetrabutylammonium fluoride (TBAF) at room temperature[4][6].
Q3: I observe significant product degradation (ring cleavage) during purification. What is causing this? A3: The O-N bond in the 1,2,4-oxadiazole ring possesses low aromaticity and is susceptible to reductive cleavage or hydrolysis under harsh conditions (e.g., high heat or strong bases)[3]. Solution: Avoid prolonged heating during solvent evaporation. Maintain mild conditions during liquid-liquid extraction (use dilute, cold aqueous washes) and avoid highly basic mobile phase additives unless absolutely necessary.
Q4: How do I separate furoxan byproducts from the target oxadiazole? A4: Furoxans form via the dimerization of nitrile oxides during 1,3-dipolar cycloadditions[4]. They are often less polar than the corresponding 1,2,4-oxadiazole-3-carboxamide. Solution: Careful chromatographic separation is required. However, the best approach is preventative: minimize furoxan formation by using a slow addition rate of the nitrile oxide precursor (e.g., hydroximoyl chloride) to keep its steady-state concentration low, or employ a Platinum(IV) catalyst to favor the desired [3+2] cycloaddition[4].
Figure 2: Logical resolution pathways for common 1,2,4-oxadiazole synthesis byproducts.
Standardized Experimental Protocols
Protocol 1: Azeotropic Removal of High-Boiling Solvents
-
Transfer the crude oily reaction mixture to a round-bottom flask.
-
Dissolve the mixture in a minimal volume of dichloromethane (DCM) or ethyl acetate.
-
Add a non-polar co-solvent, such as toluene, in a 1:3 ratio relative to the volatile solvent[3].
-
Evaporate the solvent mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C to prevent O-N bond cleavage.
-
Repeat the toluene addition and evaporation process 2-3 times until a solid or semi-solid residue is obtained.
-
Self-Validation Step: Analyze a small aliquot via TLC (Hexanes/EtOAc 1:1). The absence of a massive solvent front streak indicates the successful removal of DMF/DMSO.
Protocol 2: Gradient Silica Gel Column Chromatography
-
Dry-load the crude residue onto a small amount of silica gel if the product remains gummy.
-
Pack the column using a non-polar solvent system (e.g., 100% petroleum ether or hexanes).
-
Load the sample and begin elution with the non-polar solvent.
-
Gradually increase the polarity by introducing ethyl acetate in 5-10% increments. Target compounds typically elute between 15% and 65% ethyl acetate in petroleum ether[5].
-
Collect fractions and monitor via TLC. If basic impurities cause tailing, add 0.1-1% triethylamine (TEA) to the eluent[3].
-
Combine pure fractions and concentrate under reduced pressure.
-
Self-Validation Step: Analyze the concentrated solid via 1H NMR. The disappearance of the broad N-H and O-H signals (typically around 5-6 ppm and 9-10 ppm in DMSO-d6) characteristic of the unreacted amidoxime confirms successful separation[5].
Protocol 3: Recrystallization for Final Polish
-
Place the semi-pure 1,2,4-oxadiazole-3-carboxamide in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., ethanol with a few drops of DMF) to achieve complete dissolution[7].
-
Perform a rapid hot filtration if insoluble particulates are present.
-
Allow the saturated solution to cool slowly to room temperature to initiate crystal nucleation[7].
-
Transfer the flask to an ice bath for 30-60 minutes to maximize yield[7].
-
Isolate the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold ethanol[7].
-
Self-Validation Step: Determine the melting point of the isolated crystals. A sharp melting point range (e.g., within 1-2 °C) confirms high purity[5].
Quantitative Data: Purification Efficiency
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Time Required | Notes |
| Azeotropic Evaporation | DMF, DMSO, High-boiling organics | 95 - 98% | 1 - 2 hours | Essential first step for oily crude products. |
| Liquid-Liquid Extraction | Salts, EDCI/HOBt byproducts, acids | 85 - 90% | 1 hour | Use dilute, cold aqueous washes to avoid hydrolysis. |
| Gradient Chromatography | Regioisomers, O-acylamidoximes, Furoxans | 65 - 85% | 4 - 8 hours | Add 0.1-1% TEA to reduce tailing of basic derivatives. |
| Recrystallization (EtOH/DMF) | Trace organic impurities | 70 - 80% | 12 - 24 hours | Best for final polishing; requires a solid precursor. |
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase HPLC instead of silica gel chromatography? A: Yes. For highly polar 1,2,4-oxadiazole-3-carboxamides that streak on normal-phase silica, preparative reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% formic acid is highly effective.
Q: Why is my product yield so low after recrystallization? A: 1,2,4-oxadiazoles can be highly soluble in alcohols at room temperature. Ensure you are using a minimal amount of hot solvent and allow sufficient time in an ice bath (0-4 °C) to maximize crystal recovery[7].
References
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives Source: MDPI URL:[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC (NIH) URL:[Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review Source: ResearchGate URL:[Link]
-
Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity Source: PMC (NIH) URL:[Link]
Sources
- 1. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Oxadiazole Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on heterocyclic library generation where steric hindrance—often introduced by bulky substituents like tert-butyl, adamantyl, or ortho-substituted aryls—derails standard coupling and cyclization protocols.
When synthesizing 3,5-disubstituted 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, steric bulk creates two primary points of failure: it impedes the initial nucleophilic attack during intermediate formation (O-acylation or N-acylation), and it restricts the conformational rotation required for the intermediate to achieve the s-cis geometry necessary for cyclodehydration[1][2].
This guide deconstructs the mechanistic causality behind these stalled reactions and provides field-proven, self-validating methodologies to rescue your syntheses.
Diagnostic Workflow for Hindered Substrates
Decision matrix for overcoming steric hindrance in 1,2,4- and 1,3,4-oxadiazole synthesis.
Module 1: 1,2,4-Oxadiazole Troubleshooting (Amidoxime Routes)
Q1: I am attempting to synthesize a 3,5-disubstituted 1,2,4-oxadiazole using an amidoxime and a carboxylic acid with a bulky tert-butyl group. Standard EDC/HOBt coupling followed by heating yields <15% product. What is the mechanistic failure?
A1: The failure is twofold. First, EDC/HOBt forms an active ester that is highly sensitive to steric shielding, leading to incomplete O-acylation of the amidoxime[1]. Second, even if the O-acylamidoxime forms, bulky groups at the 3- and 5-positions create severe steric clash, preventing the intermediate from adopting the required s-cis conformation for cyclodehydration.
Solution: Transition to Propylphosphonic anhydride (T3P®) . T3P forms a highly reactive mixed anhydride that is remarkably tolerant of steric bulk[3]. Furthermore, at elevated temperatures (80–100 °C), T3P acts as a potent dehydrating agent, pushing the thermodynamic equilibrium toward cyclization by forming inert, water-soluble phosphate by-products[3].
Q2: My amidoxime and ester condensation in standard refluxing ethanol is failing due to steric bulk on the ester. Is there a way to force this reaction without changing precursors?
A2: Yes. Transition to a superbase medium . Using powdered NaOH or KOH in an aprotic polar solvent like DMSO at room temperature (or up to 60 °C) significantly enhances the nucleophilicity of the amidoxime oxygen[4]. This "naked anion" effect allows the amidoxime to attack sterically hindered esters that would otherwise be unreactive in protic solvents[4].
Protocol 1: T3P-Mediated One-Pot Synthesis of Hindered 1,2,4-Oxadiazoles
This protocol is a self-validating system: LC-MS monitoring ensures the intermediate is fully formed before the thermal cyclization step is initiated.
-
Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) and the amidoxime (1.1 eq) in anhydrous ethyl acetate or DMF (0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.
-
Coupling: Dropwise, add T3P (50% solution in EtOAc or DMF, 2.0 eq) at room temperature[3].
-
Validation Checkpoint 1: Stir at room temperature for 2 hours. Analyze via LC-MS. You must confirm >90% conversion to the O-acylamidoxime intermediate before proceeding.
-
Cyclodehydration: Once O-acylation is confirmed, heat the reaction mixture to 80–100 °C for 12–24 hours[3].
-
Validation Checkpoint 2: Monitor the disappearance of the O-acylamidoxime mass and the appearance of the[M+H]-18 mass (the cyclized oxadiazole).
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The T3P by-products are highly water-soluble and will partition into the aqueous layer, simplifying purification[3].
Module 2: 1,3,4-Oxadiazole Troubleshooting (Hydrazide Routes)
Q3: When synthesizing 1,3,4-oxadiazoles from ortho-substituted aryl diacylhydrazines, POCl₃ causes significant decomposition and low yields. What is a milder alternative?
A3: POCl₃ requires harsh reflux conditions and relies on intermolecular nucleophilic attack, which is heavily penalized by ortho-substitution[5]. The optimal solution is the Burgess reagent (1-methoxy-N-(triethylammoniosulfonyl)-methaneimidate)[5][6].
Q4: Why does the Burgess reagent succeed where POCl₃ fails for bulky substrates?
A4: The causality lies in the mechanism. The Burgess reagent attacks the enol tautomer of the diacylhydrazine to form a sulfamate intermediate[6][7]. This intermediate undergoes a concerted, intramolecular syn-elimination. Because the elimination is intramolecular, it bypasses the steric barriers that block the intermolecular pathways required by traditional dehydrating agents[6].
Mechanistic pathway of Burgess reagent-mediated cyclodehydration via syn-elimination.
Protocol 2: Burgess Reagent-Mediated Cyclodehydration of Hindered 1,3,4-Oxadiazoles
Note: The choice of solvent is critical here. While THF is common, sterically hindered substrates require higher temperatures, making 1,4-dioxane the superior choice.
-
Preparation: Dissolve the hindered N,N'-diacylhydrazine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) under an argon atmosphere[6].
-
Reagent Addition: Add Burgess reagent (1.5 to 2.0 eq) in one portion at room temperature[6].
-
Cyclization: Heat the reaction mixture to 100 °C.
-
Validation Checkpoint: Monitor via TLC/LC-MS. For highly hindered substrates (e.g., di-ortho-substituted aryls), full conversion typically requires 16 to 24 hours[6]. Do not exceed 100 °C, as higher temperatures can degrade the Burgess reagent and lower overall yields[6].
-
Workup: Concentrate the reaction mass under reduced pressure. Purify directly via silica gel column chromatography (e.g., eluting with EtOAc/Heptane)[6].
Quantitative Reagent Selection Matrix
To facilitate rapid decision-making in the lab, consult the following empirical data matrix comparing modern coupling/dehydrating reagents for hindered oxadiazole synthesis.
| Reagent System | Target Scaffold | Steric Tolerance | Typical Reaction Temp | Typical Yield (Hindered) | By-product Removal |
| T3P (1-Pot) | 1,2,4- & 1,3,4- | High | 80–100 °C | 60–85% | Aqueous wash (Water-soluble) |
| Burgess Reagent | 1,3,4- | Very High | 70–100 °C | 70–90% | Chromatography |
| HATU + Burgess | 1,3,4- (1-Pot) | High | RT then 100 °C | 65–80% | Chromatography |
| Superbase (NaOH) | 1,2,4- (Esters) | Moderate | RT to 60 °C | 50–80% | Aqueous wash / Precipitation |
| POCl₃ | 1,3,4- | Low | 100–110 °C | <30% (Often degrades) | Harsh aqueous quench |
References
-
Propylphosphonic anhydride (T3P®): An efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron.
-
Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Benchchem.
-
A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Benchchem.
-
5-Butyl-1,2,4-oxadiazol-3-amine. Benchchem.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC / NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Butyl-1,2,4-oxadiazol-3-amine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aqueous Solubility of 1,2,4-Oxadiazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the notoriously poor aqueous solubility of 1,2,4-oxadiazole derivatives.
While the 1,2,4-oxadiazole ring is a premier bioisostere for amides and esters due to its metabolic stability and planar geometry, its high lipophilicity frequently results in "brick-dust" compounds that fail in vitro assays and exhibit erratic in vivo bioavailability. This guide synthesizes field-proven formulation strategies, chemical modifications, and self-validating protocols to rescue your lead compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does replacing an amide with a 1,2,4-oxadiazole drastically reduce my compound's aqueous solubility?
A1: The causality lies in the disruption of hydrogen bonding networks. While a 1,2,4-oxadiazole ring effectively mimics the planar geometry and hydrogen-bond acceptor properties of an amide, it entirely lacks the hydrogen-bond donor capacity[1]. This fundamentally increases the lipophilicity (often pushing LogD
Q2: Can I modify the heterocyclic core to improve solubility without losing target affinity? A2: Yes, through regioisomeric switching. If your SAR allows, replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring is a proven strategy. The 1,3,4-isomer is significantly more polar, which lowers the LogD and enhances aqueous solubility, while maintaining a nearly identical relative orientation of the 2- and 5-position substituents[2].
Q3: My 1,2,4-oxadiazole derivative is strictly neutral and highly crystalline. What formulation strategy yields the highest solubility gains for oral dosing? A3: For neutral, highly crystalline "brick-dust" molecules, Amorphous Solid Dispersions (ASDs) combined with surfactants are the gold standard. By trapping the drug in a high-energy amorphous state within a polymer matrix (e.g., PVP-VA), you bypass the thermodynamic penalty of the crystal lattice. Adding a surfactant (like Tween 80 or Vitamin E TPGS) is critical; it lowers the free energy barrier to dissolution and prevents the supersaturated drug from recrystallizing in the gastrointestinal tract[3].
Q4: How do I know if Cyclodextrin complexation will work for my specific derivative?
A4: Cyclodextrin (CD) complexation depends on the steric fit of your molecule's hydrophobic moieties (e.g., phenyl rings attached to the oxadiazole) into the CD cavity. If successful, phase solubility testing will show an
Part 2: Strategic Decision Workflow
To systematically resolve solubility issues, follow the decision matrix below. It categorizes interventions based on the physicochemical properties of your specific 1,2,4-oxadiazole derivative.
Caption: Decision matrix for resolving 1,2,4-oxadiazole aqueous solubility issues.
Part 3: Quantitative Data & Strategy Comparison
The following table summarizes the expected quantitative impact of various solubilization strategies on 1,2,4-oxadiazole derivatives based on empirical formulation data.
| Solubilization Strategy | Mechanism of Action | Typical Solubility Increase | Key Advantage | Primary Limitation |
| Regioisomer Switch (to 1,3,4-oxadiazole) | Increases molecular polarity and decreases LogD[2]. | 2x to 5x | Permanent fix; requires no complex excipients. | May alter target binding affinity. |
| HP-β-Cyclodextrin | Encapsulates hydrophobic groups in a water-soluble cavity[5]. | 10x to 50x | Excellent for parenteral and liquid formulations. | Limited by the steric size of the drug payload. |
| Amorphous Solid Dispersion (ASD) | Bypasses crystal lattice energy; maintains supersaturation[3]. | 50x to 500x+ | Massive solubility gains for oral solid dosage forms. | Risk of recrystallization over shelf-life. |
| Co-solvents (e.g., PEG400/DMSO) | Reduces the dielectric constant of the aqueous vehicle. | 5x to 20x | Quick to prepare for early in vitro screening. | High toxicity/irritation in in vivo models. |
Part 4: Step-by-Step Methodologies & Self-Validating Protocols
As scientists, we must rely on self-validating systems—protocols that contain built-in checkpoints to confirm that the underlying physicochemical mechanism has been successfully engaged.
Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes
Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. By forcing the lipophilic 1,2,4-oxadiazole derivative into this cavity, the apparent aqueous solubility is drastically enhanced[4].
Caption: Mechanism of cyclodextrin inclusion complexation for hydrophobic drugs.
Step-by-Step Methodology:
-
Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in a buffered medium (pH 7.4).
-
Equilibration: Add an excess amount of the solid 1,2,4-oxadiazole derivative to each vial (ensuring the suspension remains cloudy).
-
Agitation: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality: PTFE is used to prevent non-specific binding of the lipophilic drug to the filter membrane, ensuring only the solubilized complex passes through.
-
Quantification: Dilute the filtrate appropriately and quantify the drug concentration using RP-HPLC[1].
Self-Validation Checkpoint: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). If the protocol was successful and complexation occurred, the plot will yield a straight line with a slope less than 1 (
-type profile). If the line plateaus (-type), the complex has limited solubility, and you must switch to an ASD strategy[5].
Protocol B: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions (ASD)
Scientific Rationale: Converting a crystalline 1,2,4-oxadiazole into an amorphous state removes the energy barrier required to break the crystal lattice during dissolution. Adding a surfactant to the polymer matrix prevents the highly concentrated, supersaturated drug from crashing out of solution in aqueous media[3].
Step-by-Step Methodology:
-
Material Blending: Geometrically mix the 1,2,4-oxadiazole API, an amorphous polymeric carrier (e.g., Copovidone/PVP-VA), and a surfactant (e.g., Tween 80 or Vitamin E TPGS) in a ratio of 25:65:10 (w/w/w)[3].
-
Thermal Profiling: Determine the melting point of the API and the glass transition temperature (
) of the polymer using Differential Scanning Calorimetry (DSC). -
Extrusion: Feed the blend into a twin-screw hot-melt extruder. Set the barrel temperature profile 10-20°C above the
of the polymer but strictly below the degradation temperature of the API. Causality: The shear force and heat dissolve the API into the molten polymer at a molecular level. -
Cooling and Milling: Rapidly cool the extrudate on a chill roll to freeze the molecular mobility, preventing recrystallization. Mill the extrudate into a fine powder (e.g., passing through a 100-mesh sieve).
Self-Validation Checkpoint: Analyze the final milled powder using X-Ray Powder Diffraction (XRPD). A successful ASD will display a broad "amorphous halo" with a complete absence of sharp Bragg diffraction peaks. If sharp peaks remain, the drug did not fully dissolve in the polymer melt, and you must increase the extrusion temperature or decrease the API load.
Part 5: References
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors Source: European Journal of Medicinal Chemistry / NIH URL:[Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 Source: Scholarly Publications Leiden University URL:[Link]
-
The effect of β-cyclodextrin on the solubility and dissolution rate of meloxicam and investigation of the driving force for complexation using molecular modeling Source: ResearchGate URL:[Link]
-
Jian-Qiang Zhang's research works (Cyclodextrin Inclusion AL Profile) Source: ResearchGate URL:[Link]
-
US20110014282A1 - Pharmaceutical composition for poorly soluble drugs Source: Google Patents URL:
Sources
- 1. refin.regione.puglia.it [refin.regione.puglia.it]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. US20110014282A1 - Pharmaceutical composition for poorly soluble drugs - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Hydrolytic Stability of 1,2,4-Oxadiazole-3-Carboxamides
Welcome to the Application Support Center. The 1,2,4-oxadiazole-3-carboxamide motif is a highly valued scaffold in drug discovery, frequently deployed as a bioisostere for esters and amides to improve pharmacokinetic profiles [3]. However, researchers often encounter unexpected degradation during in vitro assays or formulation.
This guide is designed for drug development professionals and provides mechanistic troubleshooting, structural mitigation strategies, and self-validating analytical protocols to conquer hydrolytic instability.
Part 1: Diagnostic Q&A Hub
Q1: My 1,2,4-oxadiazole-3-carboxamide derivative degrades rapidly in standard physiological buffers (pH 7.4) without any enzymes present. What is driving this? The Causality: The instability is driven by stereoelectronic effects. The 1,2,4-oxadiazole ring is strongly electron-withdrawing due to the adjacent nitrogen and oxygen heteroatoms. This inductive effect acts as an "electron sink," severely increasing the electrophilicity of the exocyclic C3-carboxamide carbonyl carbon. Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by water or hydroxide ions, leading to premature amide cleavage even at neutral pH[1]. Furthermore, monosubstituted 1,2,4-oxadiazoles are inherently less stable than disubstituted ones, making the C5 position a secondary target for base-catalyzed ring opening [3].
Q2: In my plasma stability assays, the parent compound disappears, but LC-MS does not detect the expected carboxylic acid metabolite. What alternative pathway is occurring? The Causality: You are likely observing ring-opening hydrolysis rather than exocyclic amide cleavage. The C5 position of the 1,2,4-oxadiazole ring is highly electropositive. Nucleophilic attack at C5 (often accelerated by metal coordination in metalloenzymes or basic conditions) cleaves the O1-C5 bond [2]. This forms an unstable amidoxime intermediate that rapidly fragments into smaller, highly polar byproducts that often elute in the void volume of standard reverse-phase chromatography. Actionable Insight: Adjust your LC-MS/MS method to start at 0% organic modifier to capture highly polar fragments, and scan for the mass of the ring-opened amidoxime.
Q3: How can I structurally modify the scaffold to improve hydrolytic stability without fundamentally changing the pharmacophore? The Causality: Stability must be engineered via steric shielding and electronic modulation.
-
At the C5 Position: Introduce bulky substituents (e.g., ortho-substituted phenyl rings, branched alkyls, or haloalkyls). This creates a steric shield that physically blocks nucleophiles from approaching the vulnerable C5 carbon [3].
-
At the Carboxamide: Convert primary amides to secondary or tertiary amides via N-alkylation (e.g., N-isopropyl or N-tert-butyl). The added steric bulk restricts the rotational freedom of the amide bond and shields the carbonyl trajectory from incoming water molecules.
Part 2: Quantitative Stability Profiles
To guide your structural design, the following table summarizes the impact of specific modifications on the pseudo-first-order hydrolytic half-life (
| Structural Modification | C5 Substituent | Amide Substitution | Primary Degradation Pathway | ||
| Unsubstituted Core | Methyl | Primary (-NH | < 2 hours | < 1 hour | Ring Opening & Amide Cleavage |
| Steric Shielding (Ring) | 2,6-Dichlorophenyl | Primary (-NH | > 24 hours | 12 hours | Amide Cleavage |
| Steric Shielding (Amide) | Methyl | Secondary (-NH-tBu) | 8 hours | 4 hours | Ring Opening |
| Dual Shielding | 2,6-Dichlorophenyl | Secondary (-NH-iPr) | > 48 hours | > 24 hours | Stable |
Part 3: Visualizing the Degradation & Mitigation Network
The following diagram maps the dual degradation pathways of the scaffold and the targeted structural/formulation interventions required to stabilize it.
Mechanisms of 1,2,4-oxadiazole-3-carboxamide hydrolysis and corresponding mitigation strategies.
Part 4: Self-Validating Analytical Methodology
To accurately determine the stability of your synthesized analogs, use this self-validating RP-HPLC kinetic assay. This protocol is designed to eliminate false positives caused by compound precipitation or injection errors.
Step-by-Step RP-HPLC Kinetic Hydrolytic Stability Assay
Step 1: Preparation of Matrices Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 50 mM Glycine-HCl buffer at pH 2.0. Causality: Testing at both pH extremes isolates base-catalyzed ring opening from acid-catalyzed amide cleavage [1].
Step 2: Preparation of Stock and Internal Standard (IS) Dissolve the test compound in 100% DMSO to a concentration of 10 mM. Prepare a 10 mM stock of Caffeine (Internal Standard). Critical Rule: When spiking into the aqueous buffer, ensure the final DMSO concentration is ≤ 1% . Causality: Higher co-solvent concentrations lower the dielectric constant of the medium, artificially suppressing the hydrolysis rate and yielding falsely optimistic stability data.
Step 3: Incubation and Sampling
-
Spike the test compound and IS into the pre-warmed (37°C) buffer to achieve a final concentration of 10 µM for both.
-
Vortex immediately. This is Time = 0 (
). -
Withdraw 100 µL aliquots at
, 1h, 2h, 4h, 8h, and 24h.
Step 4: Quenching Immediately transfer each 100 µL aliquot into a vial containing 100 µL of ice-cold Acetonitrile (ACN). Causality: The sudden drop in temperature and shift in solvent polarity instantly halts the kinetic reaction, preserving the exact degradation state at that time point.
Step 5: RP-HPLC Analysis & Self-Validation
Run the samples using a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). Monitor at the compound's
-
Data Processing: Normalize the peak area of the parent compound to the IS peak area. Plot
versus Time. The slope of the linear regression is the degradation rate constant ( ), and . -
The Self-Validation Checkpoint (Mass Balance): To prove the assay's trustworthiness, calculate the molar mass balance at the 24-hour mark. The sum of the molar concentrations of the remaining parent compound plus all identified degradants (e.g., 1,2,4-oxadiazole-3-carboxylic acid) must equal
of the concentration. If the mass balance drops below 95%, the compound is degrading into unmonitored, highly polar ring-opened fragments, requiring immediate LC-MS/MS investigation.
References
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors, unipv.it.
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6), ACS Publications.
- Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds, Russian Chemical Reviews.
Technical Support Center: 1,2,4-Oxadiazole Regioisomer Separation
Welcome to the Separation Sciences Technical Hub. You are likely here because you are facing the "Regioisomer Trap." In the synthesis of 1,2,4-oxadiazoles (common bioisosteres for esters/amides in medicinal chemistry), the formation of the desired 3,5-disubstituted isomer is often accompanied by the 5,3-disubstituted regioisomer or uncyclized amidoxime intermediates.
Because these isomers possess identical molecular weights and nearly identical lipophilicity (logP), standard C18 gradients often fail to resolve them. This guide provides the troubleshooting protocols and orthogonal stationary phase strategies required to separate these critical isomers.
Part 1: Method Development Strategy (HPLC)
The Core Challenge:
1,2,4-oxadiazoles are electron-deficient aromatic rings. The dipole moment and electron density distribution differ significantly between the 3,5- and 5,3-isomers, even if their overall hydrophobicity is similar. To separate them, you must exploit
Protocol A: The "Pi-Selectivity" Screen
Use this when C18 shows co-elution or a "shoulder" peak.
1. Stationary Phase Selection:
Do not waste time optimizing a C18 gradient if resolution (
| Column Type | Mechanism | Why it works for Oxadiazoles |
| Pentafluorophenyl (PFP) | Dipole-dipole & | The fluorine atoms create a strong electron-deficient face, interacting differently with the electron distributions of the 3,5 vs 5,3 isomers. (Primary Recommendation) |
| Phenyl-Hexyl | Offers alternative selectivity to C18 by engaging the aromatic oxadiazole ring. | |
| C18 (High Carbon Load) | Hydrophobic interaction | Only effective if the substituents (R-groups) differ significantly in size/polarity. |
2. Mobile Phase Conditions:
-
Solvent A: Water + 0.1% Formic Acid (keeps the system acidic to suppress silanol activity).
-
Solvent B: Methanol (MeOH).
-
Note: MeOH is preferred over Acetonitrile (ACN) for phenyl-based columns because ACN's
-electrons can interfere with the stationary phase's - interactions.
-
3. Screening Gradient (Standard 150mm x 4.6mm, 3µm column):
-
Temp: 30°C (Lower temperature enhances
- interactions). -
Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
Part 2: Advanced Separation (SFC)
Why SFC? Supercritical Fluid Chromatography (SFC) is often superior for regioisomers. The orthogonal selectivity of CO2 combined with polar stationary phases (like 2-Ethylpyridine) can resolve isomers that co-elute in Reverse Phase (RP) HPLC.
Protocol B: SFC Screening for Achiral Regioisomers
1. Column Selection:
-
2-Ethylpyridine (2-EP): The gold standard for basic heterocycles. The pyridine ring on the silica interacts with the oxadiazole nitrogen lone pairs.
-
Diol / Silica: Good alternatives if 2-EP fails.
2. Conditions:
-
Mobile Phase: CO2 (Main) + Methanol (Co-solvent).
-
Additive: No additive is usually needed for neutral oxadiazoles. If tailing occurs, add 0.1% Ammonium Hydroxide (basic additive) or 0.1% TFA (acidic additive) depending on the substituents.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Part 3: Troubleshooting & FAQs
Q1: I have two peaks with the same mass. How do I know which is the 3,5-isomer and which is the 5,3-isomer?
Answer: You cannot rely on MS or retention time alone. The elution order can flip depending on the column (e.g., PFP vs. C18).
-
The Fix: You must isolate the peaks (Prep-HPLC) and use NMR .
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test. Look for the correlation between the Ring Carbon (C5) and the protons on the substituent.
-
C13 NMR: The chemical shift of C5 in 1,2,4-oxadiazoles typically appears around 175-180 ppm , whereas C3 is upfield (~165-170 ppm).
-
Q2: My peaks are tailing severely on silica-based columns.
Answer: This is likely due to the interaction of the oxadiazole nitrogens (or basic substituents) with residual silanols on the column support.
-
The Fix:
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous mobile phase.
-
pH Adjustment: 1,2,4-oxadiazoles are generally stable. Raising the pH to 8-9 (using Ammonium Bicarbonate) on a pH-stable column (e.g., Hybrid Silica) can deprotonate residual silanols and improve peak shape.
-
Q3: I see "Ghost Peaks" appearing during the run.
Answer: 1,2,4-oxadiazoles can be thermally unstable or susceptible to hydrolysis, particularly the O-N bond.
-
The Fix:
-
Check your column temperature.[2] If >50°C, lower it to 25-30°C.
-
Avoid strong acids in the mobile phase if the synthesis involved acid-labile protecting groups.
-
Verify if the "ghost peak" is the ring-opened amidoxime hydrolysis product (Mass = M+18).
-
Part 4: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct separation mode.
Caption: Decision tree for selecting the optimal stationary phase based on initial C18 screening results.
Part 5: Summary Data Table
| Parameter | Standard RP-HPLC | Optimized Isomer Separation | SFC (Alternative) |
| Column | C18 (ODS) | PFP (Pentafluorophenyl) | 2-EP (2-Ethylpyridine) |
| Mobile Phase | Water / ACN | Water / Methanol | CO2 / Methanol |
| Mechanism | Hydrophobicity | Hydrophobicity + | Polar Interactions + Shape |
| Typical Alpha ( | 1.0 - 1.1 (Poor) | 1.2 - 1.4 (Good) | 1.3 - 1.8 (Excellent) |
| Run Time | 15-20 min | 15-20 min | 3-6 min |
References
-
Bazylak, G. et al. (2008). Diversity Oriented High-Throughput Screening of 1,3,4-Oxadiazole Modified Chlorophenylureas and Halogenobenzamides by HPLC with Peptidomimetic Calixarene-Bonded Stationary Phases. Current Drug Discovery Technologies.
-
Sielc Technologies. (2025). Separation of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column. Sielc Application Notes.
-
BenchChem Technical Support. (2025). Dealing with Regioisomer Formation in 1,2,4-Oxadiazole Synthesis. BenchChem Troubleshooting Guides.
-
Barman, K. et al. (2025).[2] Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field. Biomedical Chromatography.
-
Przybyciel, M. (2018). Column Technology for Achiral SFC Separations. Chromatography Today.
Sources
avoiding ring opening of 1,2,4-oxadiazoles under basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of maintaining the integrity of the 1,2,4-oxadiazole ring, particularly under basic conditions. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction: The Duality of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic properties.[1][2][3] However, the inherent electronic properties of this heterocycle, specifically the polarized and readily cleavable O-N bond, can render it susceptible to ring-opening, especially in the presence of nucleophiles and bases. This guide is designed to provide you with the strategic knowledge to mitigate this instability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,2,4-oxadiazole-containing compound is degrading upon treatment with a basic solution. What is the likely mechanism of this degradation?
A1: The most common degradation pathway for 1,2,4-oxadiazoles under basic conditions is a base-mediated ring opening. The process is initiated by the nucleophilic attack of a base (e.g., hydroxide, alkoxide, or amine) on one of the electrophilic carbon atoms of the oxadiazole ring (typically C5 or C3). This attack generates an anionic intermediate on the N4 nitrogen. In the presence of a proton source, such as water or alcohol, this intermediate is protonated, leading to the cleavage of the fragile N-O bond and subsequent ring opening.[4][5] The final degradation products are often nitriles and carboxylates or their derivatives.
A crucial point to understand is that in the absence of a proton donor, the anionic intermediate can revert to the starting 1,2,4-oxadiazole, meaning the ring can remain intact even in the presence of a base if the conditions are strictly anhydrous.[4]
Q2: I need to perform a reaction under basic conditions on a side chain of my molecule without cleaving the 1,2,4-oxadiazole ring. What factors should I consider?
A2: Successfully running a base-mediated reaction on a 1,2,4-oxadiazole-containing molecule hinges on carefully controlling several experimental parameters. The key is to create an environment where the desired reaction on the side chain is kinetically favored over the nucleophilic attack on the oxadiazole ring.
| Factor | Recommendation & Rationale |
| pH | Maintain the reaction pH in the range of 3-5 if possible, as this is the reported range of maximum stability for 1,2,4-oxadiazole derivatives.[4][5] If a higher pH is required, proceed with extreme caution and consider the other factors below. |
| Choice of Base | Opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) over smaller, more nucleophilic bases (e.g., NaOH, MeO-). If an amine is needed, using it as a hydrochloride salt with a milder tertiary amine base (e.g., triethylamine) can maintain a low concentration of the more reactive free amine. |
| Solvent | Use anhydrous aprotic solvents (e.g., dry THF, DCM, or acetonitrile) to minimize the availability of proton donors, which are essential for the final ring-opening step.[4] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable rate for the desired transformation. Higher temperatures will accelerate both the desired reaction and the undesired ring opening. |
| Substituents | Be mindful of the electronic nature of the substituents on the 1,2,4-oxadiazole ring. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack.[6] Conversely, some studies suggest that electron-donating groups may be beneficial in certain contexts, though this is not a universal rule for stability.[7] |
| Steric Hindrance | Bulky substituents adjacent to the oxadiazole ring may offer some steric protection, hindering the approach of a nucleophilic base to the ring carbons.[8] |
Q3: Are there any general "best practices" or a protocol I can follow to minimize the risk of ring opening when using bases?
A3: Yes, based on successful synthetic procedures reported in the literature, here is a general protocol designed to minimize the degradation of the 1,2,4-oxadiazole ring. This protocol should be adapted and optimized for your specific substrate and reaction.
Protocol: Base-Mediated Reaction on a 1,2,4-Oxadiazole-Containing Substrate
Objective: To perform a base-mediated reaction on a functional group elsewhere in a molecule while preserving the 1,2,4-oxadiazole core.
Materials:
-
1,2,4-Oxadiazole-containing substrate
-
Anhydrous aprotic solvent (e.g., THF, DCM, Acetonitrile)
-
Selected base (non-nucleophilic and/or sterically hindered is preferred)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure your starting material is as dry as possible.
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the 1,2,4-oxadiazole-containing substrate in the chosen anhydrous aprotic solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before adding the base. This will help to control the reaction and minimize side reactions.
-
-
Addition of Base:
-
Add the base to the reaction mixture slowly and dropwise. A syringe pump can be used for very sensitive substrates to ensure a slow, controlled addition.
-
If using a solid base, add it in small portions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Aim for the shortest possible reaction time. Once the starting material is consumed or the reaction has reached a satisfactory conversion, proceed to the workup.
-
-
Workup:
-
Quench the reaction at low temperature by adding a suitable proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids unless your molecule is stable to them.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product as quickly as possible using an appropriate method, such as column chromatography, to minimize potential degradation on the stationary phase.
-
Conclusion
While the 1,2,4-oxadiazole ring is a powerful tool in modern chemistry, its stability under basic conditions requires careful consideration. By understanding the mechanism of base-mediated ring opening and by meticulously controlling the reaction environment—specifically by using anhydrous conditions, non-nucleophilic bases, and low temperatures—researchers can successfully employ this valuable heterocycle in complex synthetic sequences. Always approach reactions involving bases with caution and monitor them closely to ensure the integrity of your target molecule.
References
-
Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3300-3309. [Link]
-
Palumbo Piccionello, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(24), 3777-3796. [Link]
-
de Souza, M. V. N., et al. (2020). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society, 31(10), 2025-2053. [Link]
-
Singh, R., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Request PDF. [Link]
-
Grote, R. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]
-
Wang, M., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. International Journal of Molecular Sciences, 23(3), 1596. [Link]
-
Ahmad, I., et al. (2023). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Wieckowska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
da Silva, G. V. J., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
-
Wieckowska, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia MDPI. [Link]
-
Buscemi, S., et al. (2002). Studies on Azole-to-Azole Interconversion − An Interesting Case of Absence of a “Primary Steric Effect” in the Ring-Degenerate Equilibration between ortho-Substituted 3-Aroylamino-5-methyl-1,2,4-oxadiazoles and 3-Acetylamino-5-aryl-1,2,4-oxadiazoles in Methanol. European Journal of Organic Chemistry, 2002(8), 1374-1380. [Link]
-
Maccari, R., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 250, 115222. [Link]
-
Merringer, K. N. (2017). Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups. Digital Commons @ Otterbein. [Link]
-
Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. ResearchGate. [Link]
-
Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. [Link]
-
Oliveira, A. C., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(11), 1599. [Link]
-
Kumar, D., et al. (2012). Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. Chemical Biology & Drug Design, 79(5), 838-845. [Link]
-
Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives: a multidimensional approach with in vitro antibacterial, antioxidant, DFT insights, and molecular dynamics simulations. ResearchGate. [Link]
-
Jian, G., et al. (2014). Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their behavior of liquid crystallines. Tetrahedron Letters, 55(9), 1557-1560. [Link]
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- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Validation & Comparative
Comprehensive Guide to 1H and 13C NMR Characterization of the 1,2,4-Oxadiazole Ring
Executive Summary
The 1,2,4-oxadiazole ring is a critical pharmacophore in medicinal chemistry, widely employed as a bioisostere for esters and amides due to its enhanced metabolic stability and favorable hydrogen-bonding profile. However, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often presents a regiochemical challenge, potentially yielding the isomeric 1,2,4-oxadiazole or the symmetrical 1,3,4-oxadiazole byproduct.
This guide provides a definitive technical framework for distinguishing these isomers using NMR spectroscopy. We establish that C5 is consistently deshielded relative to C3 in the 13C NMR spectrum, and that methyl substituents at the C5 position resonate downfield compared to those at the C3 position in 1H NMR.
Mechanistic Insight: Electronic Structure & Shielding
To interpret the NMR data accurately, one must understand the electronic environment of the ring carbons.
-
The C5 Position (δ ~175 ppm): This carbon is flanked by the ring oxygen (O1) and a nitrogen (N4). The high electronegativity of oxygen pulls electron density away from C5, resulting in significant deshielding and a downfield shift.
-
The C3 Position (δ ~168 ppm): This carbon is flanked by two nitrogen atoms (N2 and N4). While nitrogen is electronegative, it is less so than oxygen. Consequently, C3 retains more electron density than C5, appearing upfield relative to C5.
Isomer Comparison[2]
-
1,2,4-Oxadiazole: Asymmetrical.[1] C3 and C5 are chemically distinct.[2]
-
1,3,4-Oxadiazole: Symmetrical (if symmetrically substituted). C2 and C5 are equivalent.[2] If unsymmetrically substituted, they appear in a narrow range (~164-166 ppm), distinct from the wider separation seen in 1,2,4-isomers.
Comparative Analysis: Characteristic Chemical Shifts
The following data summarizes the diagnostic peaks for distinguishing regioisomers. All values are reported for CDCl₃ unless otherwise noted.[2]
Table 1: 13C NMR Characteristic Shifts (Ring Carbons)
| Isomer Type | Carbon Position | Chemical Shift (δ ppm) | Electronic Environment |
| 1,2,4-Oxadiazole | C5 | 173.0 – 178.0 | Flanked by O and N (Deshielded) |
| C3 | 166.0 – 169.0 | Flanked by N and N (Shielded relative to C5) | |
| 1,3,4-Oxadiazole | C2 / C5 | 160.0 – 166.0 | Symmetrical environment |
Table 2: 1H NMR Characteristic Shifts (Methyl Substituents)
A powerful diagnostic tool is the chemical shift of a methyl group directly attached to the ring. The "Methyl Rule" allows for rapid assignment of regioisomers.[2]
| Compound | Methyl Position | 1H Shift (δ ppm) | 13C Shift (Methyl) |
| 3-Methyl -5-phenyl-1,2,4-oxadiazole | C3 | 2.40 – 2.47 | ~11.7 ppm |
| 5-Methyl -3-phenyl-1,2,4-oxadiazole | C5 | 2.60 – 2.70 | ~12.0 - 14.0 ppm |
Technical Note: The methyl protons at C5 are deshielded by ~0.2 ppm relative to C3 due to the proximity of the ring oxygen.[2] This subtle but consistent difference is diagnostic.
Logical Workflow: Regioisomer Determination
The following decision tree outlines the standard operating procedure for assigning the structure of a synthesized oxadiazole using 2D NMR (HMBC).
Figure 1: Decision tree for distinguishing 1,2,4-oxadiazole regioisomers using HMBC correlations.
Experimental Protocols
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
To generate the analyte for characterization, the most robust method involves the cyclization of O-acylamidoximes.
Reagents:
-
Amidoxime (R-C(NH2)=NOH)
-
Carboxylic Acid Derivative (R'-COCl or R'-COOH with coupling agent)[2]
-
Base (Pyridine or DIPEA)
-
Solvent (Toluene or DMF for cyclization)
Protocol:
-
O-Acylation: Dissolve amidoxime (1.0 equiv) in DCM. Add base (1.2 equiv) and cool to 0°C. Dropwise add acid chloride (1.1 equiv). Stir at RT for 2h.[2] Monitor by TLC for O-acylamidoxime formation.[2][3]
-
Cyclization: Evaporate solvent.[2][3][4] Redissolve residue in Toluene or DMF.[2] Heat to reflux (110°C) for 4–12 hours. This thermal step drives the dehydration to form the 1,2,4-oxadiazole ring.
-
Purification: Cool, wash with water/brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
NMR Acquisition Parameters
For unambiguous assignment, standard 1D scans are often insufficient due to the quaternary nature of the ring carbons.[2]
-
Solvent: CDCl₃ (Standard).[4][5][6] Use DMSO-d6 if solubility is poor (Note: DMSO may shift peaks slightly downfield).[2]
-
Concentration: ~10-15 mg for 1H; ~30-50 mg for 13C/HMBC.[2]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds for 13C experiments. The quaternary carbons (C3, C5) have long relaxation times (T1). Insufficient D1 will result in poor signal-to-noise ratios for these critical diagnostic peaks.[2]
-
HMBC Setup: Optimize for long-range coupling constants (
) of 8 Hz . This captures the 2-bond and 3-bond correlations from substituent protons to the ring carbons.[2]
Synthesis Pathway Visualization
Figure 2: Standard synthetic route via the amidoxime intermediate, highlighting the critical cyclization step.
References
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Link
-
Jakopin, Z., & Dolenc, M. S. (2007). On the photoreaction of some 1,2,4-oxadiazoles in the presence of 2,3-dimethyl-2-butene. Heterocycles. Link
-
O'Shea, D. F., et al. (2021).[3][7] Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. RSC Advances. Link
-
Chandra, J. (2023).[3][7] Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate. Indian Journal of Chemistry. Link
-
BenchChem Technical Support. (2025). Spectral Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem Application Notes. Link
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- 1. mdpi.com [mdpi.com]
- 2. 3-Methyl-5-phenyl-1,2,4-oxadiazole | C9H8N2O | CID 136937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pisrt.org [pisrt.org]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Differentiation of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers: A Comprehensive Spectroscopic Guide
Executive Summary & Mechanistic Causality
In modern drug development and agrochemistry, the bioisosteric replacement of amides and esters frequently relies on oxadiazole scaffolds to improve metabolic stability and pharmacokinetic profiles. Among the possible isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole are the most synthetically targeted[1]. However, distinguishing between these two isomers—especially when unexpected cyclization rearrangements occur during synthesis—presents a critical analytical bottleneck.
As an application scientist, it is not enough to simply match spectra to a database; one must understand the mechanistic causality driving the spectroscopic divergence:
-
1,2,4-Oxadiazole (The Asymmetric Core): This isomer is characterized by a highly polarized electron distribution and a weak O–N bond[1]. The C5 carbon is flanked by two highly electronegative atoms (oxygen and nitrogen), which drastically withdraws electron density, making C5 highly deshielded. The C3 carbon, flanked by two nitrogens, resides in a distinctly different electronic environment.
-
1,3,4-Oxadiazole (The Symmetric Core): This isomer features a robust N–N bond and a symmetric arrangement of heteroatoms[2]. Both the C2 and C5 carbons are flanked by one oxygen and one nitrogen. This creates a balanced, quasi-symmetric electronic environment, resulting in nearly identical chemical properties even when the ring is asymmetrically substituted.
Orthogonal Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Profiling
C NMR serves as the non-destructive gold standard for this differentiation. The asymmetric nature of the 1,2,4-oxadiazole ring results in a massive chemical shift difference (Mass Spectrometry (MS) Fragmentation
The fragmentation pathways under Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) are dictated by bond dissociation energies. The weak O–N bond in 1,2,4-oxadiazoles makes it highly susceptible to cleavage, leading to the diagnostic loss of a nitrile (R-CN) or nitric oxide (NO). The 1,3,4-oxadiazole, fortified by its stable N–N bond, typically fragments via the loss of molecular nitrogen (N
Quantitative Data Comparison
Table 1: Diagnostic NMR Chemical Shifts
| Isomer |
Table 2: Primary MS Fragmentation Pathways
| Isomer | Weakest Ring Bond | Primary Neutral Loss | Secondary Diagnostic Loss |
|---|---|---|---|
| 1,2,4-Oxadiazole | O–N | Nitrile (R-CN) | Nitric Oxide (NO) |
| 1,3,4-Oxadiazole | C–O / C–N | Molecular Nitrogen (N
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D absolute chemical shifts. Implement the following self-validating workflow using 2D NMR to definitively map the atomic connectivity.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-
or CDCl ). Ensure the sample is free of paramagnetic impurities to maintain sharp resonance lines.
Step 2: 1D
-
Acquire a standard proton-decoupled
C NMR spectrum (minimum 100 MHz for C). -
Analysis: Identify the signals in the 155–180 ppm region. If two distinct peaks appear separated by >10 ppm (e.g., 161 ppm and 174 ppm), a 1,2,4-oxadiazole is highly probable. If signals overlap or are separated by <5 ppm, suspect a 1,3,4-oxadiazole.
Step 3: 2D HMBC Validation (The Closed-Loop Verification)
-
Acquire a
H- C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. -
Causality Check: Use the protons from the substituents attached to the oxadiazole ring to "walk" into the ring carbons via
and couplings. -
Validation: If the proton of a substituent at position 5 shows a strong cross-peak to the highly deshielded carbon (~174 ppm), you have unequivocally proven the connectivity of the 1,2,4-oxadiazole C5 carbon, validating the 1D shift assumption.
Step 4: Orthogonal MS Confirmation
-
Subject the sample to EI-MS (70 eV).
-
Validation: Scan for[M - RCN]
vs [M - N ] . The presence of the nitrile loss definitively validates the O–N bond cleavage specific to the 1,2,4-isomer, closing the validation loop.
Visualizations
Workflow for distinguishing oxadiazole isomers using 13C NMR and HMBC validation.
Divergent EI-MS fragmentation pathways driven by O-N vs. N-N bond stabilities.
References
-
Biological activity of oxadiazole and thiadiazole derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials Source: Der Pharma Chemica URL:[Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives Source: MDPI URL:[Link]
-
Characterization of 2-aryl-1,3,4-oxadiazoles by 15N and 13C NMR spectroscopy Source: ResearchGate URL:[Link]
-
Facile synthesis of nitroamino-1,3,4-oxadiazole with azo linkage Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Comparative Potency and Pharmacokinetics: 1,2,4-Oxadiazole vs. Amide Analogs in Drug Design
As a Senior Application Scientist, the decision to replace a functional group during lead optimization is never arbitrary; it is driven by a precise calculus of pharmacodynamics and pharmacokinetics. Amides are ubiquitous in bioactive molecules, comprising approximately 40% of all drug candidates. However, their susceptibility to enzymatic hydrolysis by proteases and amidases frequently results in rapid in vivo clearance.
To overcome these liabilities, the 1,2,4-oxadiazole ring has emerged as a premier non-classical bioisostere for amides. By mimicking the molecular planarity and dipole moment of an amide while eliminating the hydrogen bond donor (NH) and the enzymatically labile bond, 1,2,4-oxadiazoles drastically improve metabolic half-life and passive membrane permeability [1]. This guide objectively compares the potency and performance of 1,2,4-oxadiazoles against their parent amide analogs, supported by field-proven experimental data and self-validating methodologies.
Physicochemical & Mechanistic Rationale
The causality behind the superior pharmacokinetic profile of 1,2,4-oxadiazoles lies in their distinct physicochemical properties. While both isomers present a planar geometry, the oxadiazole heterocycle fundamentally alters the electrostatic and hydrogen-bonding character of the molecule. The removal of the amide NH group eliminates a hydrogen bond donor, which directly correlates with a reduction in the polar surface area (PSA) and a subsequent increase in lipophilicity and cellular permeability.
Logical comparison of physicochemical properties between amides and 1,2,4-oxadiazoles.
Quantitative Data: Comparative Potency & Pharmacokinetics
The successful application of bioisosterism is validated by quantitative measures of biological activity and stability. The following table summarizes the in vitro potency and metabolic stability of parent amides alongside their corresponding 1,2,4-oxadiazole bioisosteres across several high-profile drug discovery campaigns [2][3].
| Target Class | Compound / Scaffold | Parent Amide Potency (IC₅₀) | 1,2,4-Oxadiazole Potency (IC₅₀) | Metabolic Stability (Amide) | Metabolic Stability (Oxadiazole) |
| BMS-708163 (Cmpd 37) | Potent (Exact N/A) | 0.27 ± 0.12 nM (Aβ42) | Poor (Rapid in vivo clearance) | 97% remaining (Human, 10 min) | |
| MAO-B | 1H-indazole derivatives | > 1000 nM | 52 nM (SI > 192) | High hydrolytic degradation | Highly stable (pH 7.4 / Neutral) |
| DPP-4 | β-homophenylalanine | High | Maintained | High efflux ratio, Low Caco-2 | Improved Caco-2 permeability |
| Anticancer | Betulinic Acid Analogs | Moderate | 1.143 μM (Renal cancer) | Susceptible to esterases/amidases | Increased cellular retention |
Target Engagement & Signaling Impact: -Secretase Case Study
A hallmark example of this strategy is the development of the
Gamma-secretase signaling pathway and selective inhibition by oxadiazole analogs.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each experimental choice.
Protocol A: One-Pot Synthesis of 1,2,4-Oxadiazoles in Superbase Medium
This protocol utilizes a room-temperature superbase method to bypass the harsh thermal cyclodehydration traditionally required [4].
1. Reagent Preparation: Dissolve the amidoxime (1.0 mmol) and the target carboxylic acid ester (1.0 mmol) in 5 mL of anhydrous Dimethyl sulfoxide (DMSO).
-
Causality: DMSO is chosen because it strongly solvates cations (Na⁺) while leaving anions (OH⁻) "naked" and highly reactive, establishing the superbase environment necessary for room-temperature activation. 2. Superbase Activation: Add powdered Sodium Hydroxide (NaOH) (2.0 mmol) to the solution.
-
Causality: Powdered NaOH maximizes the solid-liquid interfacial surface area, drastically increasing the deprotonation rate of the amidoxime to form a highly nucleophilic species. 3. Cyclodehydration: Stir the mixture at room temperature for 4–24 hours. The intermediate O-acyl amidoxime will spontaneously cyclize. 4. System Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the intermediate mass disappears and the distinct
peak for the aromatic 1,2,4-oxadiazole ring emerges. Quench with water and extract with ethyl acetate.
Step-by-step synthetic workflow for one-pot 1,2,4-oxadiazole generation.
Protocol B: In Vitro Microsomal Stability Assay
To empirically prove the causality of the bioisosteric replacement, metabolic stability must be tested head-to-head against the parent amide.
1. Incubation Setup: Prepare a 1 μM solution of the test compound (Amide vs. Oxadiazole) in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.
-
Causality: HLMs contain the full complement of CYP450 enzymes and amidases. Testing both compounds under identical conditions isolates the functional group's metabolic liability as the sole variable. 2. Cofactor Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). 3. Time-Course Quenching: At intervals (0, 5, 10, 20, 30, 60 min), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to provide a highly accurate snapshot of compound degradation. 4. System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil degrades rapidly (
min) and Warfarin remains stable, confirming the enzymatic viability of the HLM batch. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( ).
References
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - National Institutes of Health (NIH) / PMC.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR.
- The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery - Benchchem.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI.
Structural Elucidation of 1,2,4-Oxadiazoles: A Comparative Guide to Mass Spectrometry Techniques
Executive Summary
1,2,4-oxadiazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for esters and amides. However, their structural characterization—particularly the differentiation of 3-substituted versus 5-substituted regioisomers—poses a significant analytical challenge.
This guide objectively compares the performance of the two dominant mass spectrometry (MS) paradigms used for their structural elucidation: Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their distinct fragmentation pathways, this guide provides researchers with self-validating protocols to ensure rigorous structural confirmation.
Mechanistic Foundations: EI-MS vs. ESI-MS/MS
The core difference in performance between MS platforms lies in the ionization energy and the resulting electron state of the precursor ion.
GC-EI-MS: Hard Ionization & Cycloreversion
Under standard 70 eV electron impact conditions, 1,2,4-oxadiazoles form an odd-electron radical cation
LC-ESI-MS/MS: Soft Ionization & Proton-Directed Cleavage
Electrospray ionization generates an even-electron protonated precursor
Divergent MS fragmentation pathways of 1,2,4-oxadiazoles under EI vs. ESI conditions.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance metrics of both analytical approaches when applied to 1,2,4-oxadiazole scaffolds.
| Performance Metric | GC-EI-MS (Electron Impact) | LC-ESI-MS/MS (Electrospray) |
| Ionization Energy | 70 eV (Hard Ionization) | 3.5 - 4.0 kV (Soft Ionization) |
| Precursor Ion Species | Radical Cation | Protonated Adduct |
| Primary Cleavage Bonds | 1,5 (C–O) and 3,4 (C–N) | Variable (Substituent-directed) |
| Diagnostic Fragments | Nitrile Oxide ( | Neutral Losses ( |
| Isomer Resolution | Low (Isomers often yield identical spectra) | High (Distinct CID product ion ratios) |
| Thermal Stability Need | High (Vaporization at ~250°C required) | Low (Analyzed in liquid phase) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with specific mechanistic causality to prevent artifact generation.
Protocol A: GC-EI-MS Workflow
Best for: Rapid library matching of low-molecular-weight, volatile oxadiazoles.
-
Sample Preparation: Dissolve the analyte in a highly volatile solvent (e.g., Dichloromethane) to a concentration of 50 µg/mL.
-
Causality: Rapid solvent expansion in the GC inlet prevents thermal degradation of the oxadiazole ring prior to column entry.
-
-
GC Parameters: Set the inlet temperature to 250°C. Program a rapid temperature ramp (e.g., 100°C to 300°C at 15°C/min).
-
Causality: Prolonged exposure to high temperatures can induce thermal fragmentation that artificially inflates the abundance of nitrile and isocyanate fragments before ionization even occurs[2].
-
-
MS Parameters: Maintain the ion source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–500.
-
System Validation Check: Inject a standard of 3,5-diphenyl-1,2,4-oxadiazole. The system is validated if the base peak appears at m/z 119 (benzonitrile oxide), confirming proper 1,3-dipolar cycloreversion without excessive thermal breakdown.
Protocol B: LC-ESI-MS/MS Workflow
Best for: Regioisomer differentiation and analysis of polar/heavy drug-like molecules.
-
Sample Preparation: Dilute the analyte to 10 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring quantitative protonation at the N4 position, which is an absolute prerequisite for stable
precursor generation.
-
-
LC Parameters: Utilize a C18 reversed-phase column with a standard gradient elution (Water/Acetonitrile with 0.1% FA).
-
MS Parameters: Set capillary voltage to 3.5 kV (Positive Mode). Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.
-
Causality: The 1,2,4-oxadiazole ring is highly stable. Ramping the CE ensures that the precise energy required to induce diagnostic neutral losses is captured before the molecule shatters into non-specific aromatic fragments.
-
-
System Validation Check: Infuse a tuning standard (e.g., reserpine) to verify mass accuracy (<5 ppm) and positive mode ionization efficiency. Subsequently, monitor the transition of the unfragmented precursor to ensure the CE is appropriately calibrated.
Step-by-step LC-ESI-MS/MS workflow for targeted structural elucidation.
Case Study: Differentiating 3- vs. 5-Substituted Regioisomers
The superiority of ESI-MS/MS in distinguishing complex regioisomers is well-documented in the literature. A landmark study by Avellone et al. (2007) investigated the MS behavior of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts[3].
Because these compounds are pre-charged (salts), they are invisible to standard GC-EI-MS workflows but are ideal candidates for ESI-MS/MS. The researchers demonstrated that 3-N-methylpyridinium and 5-N-methylpyridinium-1,2,4-oxadiazoles produce distinctly different CID product ion spectra[3]. The 5-substituted isomers preferentially undergo cleavage adjacent to the C5 position due to the electronic stabilization of the leaving group, whereas the 3-substituted isomers exhibit a completely different neutral loss profile. By mapping these principal fragmentation pathways, researchers can definitively assign the regiochemistry of novel synthetic batches without relying entirely on 2D-NMR.
References
1.1 - researchgate.net 2.3 - researcher.life 3.2 - arkat-usa.org
Sources
Validating Bioisosteric Replacement Success with ADME Assays: A Comparative Guide
Introduction: The Bioisosteric Imperative
In the hit-to-lead optimization phase of drug discovery, medicinal chemists often face a "potency-property paradox." A molecule may bind tightly to its target (
Bioisosteric replacement is the strategic substitution of a functional group with another that possesses similar sterics and electronics but improved physicochemical properties (ADME).[1] However, a bioisosteric switch is only a hypothesis until validated.
This guide objectively compares the ADME assays required to validate these replacements, providing experimental protocols and decision-making frameworks to ensure your structural modifications translate into clinical viability.
Strategic Framework: Selecting the Right Validation Assay
Not all ADME assays are equal. The choice of assay depends on the specific liability you are trying to fix with your bioisostere.
Comparative Analysis: Permeability Assays
Scenario: You have replaced a polar carboxylic acid with a lipophilic tetrazole to improve membrane permeability.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 (Human Colon Carcinoma Cell Line) | Recommendation |
| Mechanism | Passive diffusion only.[2] | Passive diffusion + Active Transport (Efflux/Uptake). | Use PAMPA for early ranking of lipophilic bioisosteres. |
| Throughput | High (96/384-well). | Medium (Requires 21-day cell culture).[3] | Use Caco-2 to validate if the bioisostere evades P-gp efflux. |
| Cost | Low. | High. | |
| Correlation | Good for passive compounds ( | Gold Standard for intestinal absorption prediction. | |
| Bioisostere Context | Ideal for checking if | Essential for checking if a scaffold change reduced substrate affinity for transporters. |
Comparative Analysis: Metabolic Stability Assays
Scenario: You have introduced a Fluorine atom or Deuterium to block a metabolic "soft spot" (e.g., CYP-mediated oxidation).[4]
| Feature | Liver Microsomes (HLM/RLM) | Hepatocytes | Recommendation |
| Enzymes | Phase I only (CYPs, FMOs). | Phase I & Phase II (UGTs, SULTs) + Transporters. | Use Microsomes for rapid |
| Cofactors | Requires exogenous NADPH. | Intact cellular machinery. | Use Hepatocytes if the bioisostere targets Phase II stability (e.g., glucuronidation blocking). |
| Sensitivity | High for oxidative clearance. | Physiologically relevant; captures metabolic switching. | |
| Bioisostere Context | Validates | Validates bioisosteres designed to reduce toxic metabolite formation. |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a bioisosteric switch using the assays described above.
Caption: Decision tree for selecting the appropriate ADME assay based on the specific physicochemical liability addressed by the bioisostere.
Deep Dive: Validating Metabolic Stability (Microsomal Assay)
One of the most common bioisosteric strategies is Deuteration or Fluorination to block cytochrome P450 (CYP) oxidation sites. The Liver Microsomal Stability assay is the primary tool to validate this.
The Science: Why Microsomes?
Microsomes are subcellular fractions enriched with CYP enzymes.[5][6] If you replace a labile Hydrogen with Deuterium (Deutetrabenazine example), the Carbon-Deuterium bond is stronger (
Protocol: Microsomal Stability Assay
Objective: Determine if the bioisostere extends half-life (
Materials:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.
-
NADPH Regenerating System (10 mM NADPH).
-
Quench Solution (Acetonitrile with Internal Standard).[4]
-
0.1 M Phosphate Buffer (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Dosing: Spike test compound into the microsomal mix to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Add NADPH regenerating system to initiate the reaction.[4]
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile (contains Internal Standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Success Criteria:
A successful bioisosteric replacement should show a statistically significant decrease in the slope
Deep Dive: Validating Permeability (Caco-2 Assay)
Replacing a carboxylic acid with a Tetrazole is a classic strategy to improve lipophilicity while maintaining acidity (
The Science: Why Caco-2?
Caco-2 cells differentiate into a polarized monolayer resembling the intestinal epithelium.[3] Unlike PAMPA, Caco-2 expresses efflux transporters like P-glycoprotein (P-gp). A carboxylic acid might be a substrate for active transport or have poor passive diffusion due to polarity. The tetrazole bioisostere aims to increase passive diffusion (
Protocol: Caco-2 Permeability Assay
Objective: Measure the Apparent Permeability (
Materials:
-
Caco-2 cells cultured on Transwell® polycarbonate filters (21 days).
-
Transport Buffer (HBSS, pH 7.4).
-
Test Compound (10 µM).[10]
-
Lucifer Yellow (Paracellular marker).
Step-by-Step Methodology:
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Values > 300
indicate a tight monolayer. -
Apical to Basolateral (A->B): Add compound to the Apical chamber (donor). Sample from Basolateral (receiver).
-
Basolateral to Apical (B->A): Add compound to Basolateral chamber. Sample from Apical.
-
Incubation: Incubate at 37°C for 2 hours.
-
Analysis: Quantify donor and receiver concentrations via LC-MS/MS.
-
Calculation:
Where is the transport rate, is the area, and is initial concentration.[3]
Success Criteria:
-
High Permeability:
.[3] -
Low Efflux: Efflux Ratio (
) < 2.0. -
Bioisostere Success: The Tetrazole analog should show a higher
than the Carboxylic Acid parent.
Visualizing the Metabolic Pathway
Understanding where the bioisostere intervenes is crucial. The diagram below details the microsomal reaction workflow.
Caption: Mechanistic workflow of the Microsomal Stability Assay. Bioisosteres (e.g., Deuterium) aim to slow the "Reaction" step.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[11] (Chapter on Metabolic Stability). Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Ballatore, C., et al. (2013).[12] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Comparison of Caco-2 and PAMPA). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cora.ucc.ie [cora.ucc.ie]
Vibrational Fingerprinting of 1,2,4-Oxadiazoles: A Comparative Guide to IR Spectroscopy Techniques for C=N and C-O Band Analysis
1,2,4-Oxadiazoles have emerged as a highly significant class of heterocyclic compounds in medicinal chemistry, frequently utilized as metabolically stable bioisosteres for esters and amides in drug design[1]. When synthesizing these derivatives, confirming the successful cyclization of the oxadiazole ring is a critical quality control step. Infrared (IR) spectroscopy serves as a primary, self-validating analytical tool for this purpose, allowing researchers to directly probe the vibrational modes of the newly formed heteroaromatic system[2].
This guide objectively compares the two predominant IR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR—for the precise identification of the diagnostic C=N and C-O stretching bands in 1,2,4-oxadiazoles.
Vibrational Mechanics of the 1,2,4-Oxadiazole Ring
To accurately interpret the IR spectra of 1,2,4-oxadiazoles, one must understand the causality behind the observed band frequencies:
-
The C=N Stretch (1550–1687 cm⁻¹): Unlike isolated imines, the C=N bond in a 1,2,4-oxadiazole is part of a highly conjugated, electron-delocalized five-membered ring. This conjugation typically lowers the stretching frequency compared to non-conjugated systems, placing the characteristic C=N absorption band in the 1600–1650 cm⁻¹ range[2]. However, the exact position is highly sensitive to the electronic nature of the substituents at the C3 and C5 positions; strong electron-withdrawing groups can shift this band to higher wavenumbers (up to ~1687 cm⁻¹)[3].
-
The C-O-C Stretch (1000–1300 cm⁻¹): The oxygen atom within the oxadiazole ring participates in complex coupled vibrations with adjacent carbon atoms. This results in distinct asymmetric and symmetric C-O-C stretching and bending vibrations located in the fingerprint region (1000–1300 cm⁻¹)[2]. Identifying these bands is definitive proof of ring closure, distinguishing the final product from uncyclized amidoxime or acyl intermediates.
Comparative Modalities: ATR-FTIR vs. Transmission (KBr) FTIR
Selecting the appropriate IR sampling technique dictates the resolution and reliability of the spectral data. Below is an objective comparison of the two primary methodologies used for characterizing 1,2,4-oxadiazoles.
| Feature | ATR-FTIR (Diamond/ZnSe Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None required (neat sample applied directly). | High (requires precise grinding and vacuum pressing). |
| C=N Band Resolution | Good, but intensity may appear artificially weak due to wavelength-dependent penetration depth. | Excellent; adheres strictly to the Beer-Lambert law, providing sharp, proportional peak intensities. |
| C-O Band Resolution | Susceptible to anomalous dispersion in the fingerprint region (1000–1300 cm⁻¹), potentially shifting peak maxima slightly. | High fidelity; provides true absorption band shapes, crucial for resolving overlapping C-O-C vibrations. |
| Moisture Interference | Low; surface moisture evaporates quickly, keeping the ~1640 cm⁻¹ water bending mode from obscuring the C=N band. | High; hygroscopic KBr can introduce water bands that directly mask the C=N stretch if not rigorously dried. |
| Best Use Case | Rapid, non-destructive screening of intermediate cyclization steps. | Publication-quality spectra and rigorous structural elucidation of final drug candidates. |
Quantitative Data: Characteristic IR Bands
The following table summarizes the diagnostic IR bands expected for successfully synthesized 1,2,4-oxadiazole derivatives based on established spectroscopic data[2],[3].
| Functional Group / Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity / Appearance | Structural Significance |
| C=N Stretch (Conjugated) | 1550 – 1687 | Medium to Strong, Sharp | Confirms the presence of the imine-like double bond within the heterocycle. |
| C-O-C Asymmetric Stretch | 1150 – 1300 | Strong, Broad | Primary indicator of the oxygen atom's integration into the ring system. |
| C-O-C Symmetric Stretch | 1000 – 1150 | Medium | Secondary confirmation of the oxadiazole ether-like linkage. |
| Ring Breathing / Deformation | 850 – 950 | Weak to Medium | Confirms the overall aromaticity and integrity of the five-membered ring. |
Experimental Protocols: Self-Validating Workflows
As a standard practice in analytical chemistry, every protocol must be a self-validating system to ensure data integrity.
Protocol A: ATR-FTIR Rapid Screening
-
Background Acquisition: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ and water vapor possess strong rotational-vibrational bands that can obscure the C=N region (~1600 cm⁻¹). A fresh background ensures these are mathematically subtracted.
-
-
Sample Application: Deposit 1–2 mg of the neat 1,2,4-oxadiazole directly onto the center of the crystal.
-
Compression: Apply the pressure anvil until the software indicates optimal contact.
-
Causality: ATR relies on an evanescent wave penetrating the sample. Poor contact leads to weak signal intensity, particularly in the high-frequency region, which can falsely minimize the appearance of the C=N band.
-
-
Data Acquisition & Correction: Scan the sample. Apply an ATR correction algorithm post-acquisition.
-
Causality: The depth of penetration in ATR is wavelength-dependent, causing bands in the C-O fingerprint region (1000–1300 cm⁻¹) to appear artificially more intense than those at higher wavenumbers. Correction normalizes the spectrum for direct comparison with literature transmission data.
-
Protocol B: High-Resolution KBr Pellet Transmission
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly overlaps with and masks the critical C=N stretch of the oxadiazole ring.
-
-
Sample Trituration: Grind 1 mg of the 1,2,4-oxadiazole with 100 mg of dry KBr in an agate mortar until a fine, homogenous powder is achieved.
-
Causality: Large particle sizes cause the Christiansen effect (scattering), which distorts the baseline and band shapes, complicating the resolution of the closely spaced C-O-C bands.
-
-
Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 5 minutes.
-
Causality: Vacuum removes entrapped air, yielding a transparent pellet that minimizes scattering and adheres strictly to the Beer-Lambert law for accurate quantitative band intensity assessment.
-
-
Data Acquisition: Place the pellet in the transmission holder and scan using identical parameters (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Workflow Diagram
Workflow for IR spectroscopic validation of 1,2,4-oxadiazole synthesis.
References
- Source: journalspub.
- Source: oup.
- Source: nih.
Sources
comparison of synthetic yield: thermal vs microwave cyclization
Optimizing Synthetic Yield in Cyclization: A Comparative Guide to Thermal vs. Microwave-Assisted Protocols
Introduction
In modern drug discovery and complex molecule synthesis, cyclization reactions—such as Diels-Alder cycloadditions, Friedländer syntheses, and Pictet-Spengler reactions—are fundamental for constructing rigid, three-dimensional scaffolds. However, achieving high synthetic yields in these transformations is frequently bottlenecked by thermodynamic barriers, extended reaction times, and competing side reactions. As a Senior Application Scientist, I frequently evaluate the transition from conventional heating (CH) to microwave-assisted organic synthesis (MAOS). This guide provides an objective, data-driven comparison of thermal versus microwave cyclization, detailing the mechanistic causality behind yield improvements and providing self-validating protocols for your laboratory.
Mechanistic Causality: Why Microwave Outperforms Thermal Heating
The stark differences in synthetic yield between CH and MAOS do not stem from "microwave magic," but from fundamentally distinct mechanisms of energy transfer.
-
Convective Heat Transfer (Thermal): Conventional heating relies on conduction from an external heat source into the vessel wall, followed by convection into the bulk solvent[1]. This creates an inefficient temperature gradient where the vessel walls are significantly hotter than the bulk solution. For prolonged cyclization reactions, this gradient often leads to the thermal degradation of sensitive intermediates, thereby reducing the overall yield[1].
-
Dielectric Heating (Microwave): Microwave irradiation (typically at 2.45 GHz) bypasses the vessel walls and directly interacts with molecular dipoles and ions in the reaction mixture[2]. Through dipolar polarization and ionic conduction, energy is dissipated as heat instantaneously and volumetrically[3].
A critical phenomenon responsible for yield enhancement in MAOS is selective heating . In non-polar solvents (such as toluene or tridecane), highly polar reactants absorb microwave energy much more efficiently than the bulk solvent[3]. This creates localized "superheated" microdomains where the effective temperature of the reactive solutes is higher than the measured bulk temperature, accelerating the cyclization rate beyond standard Arrhenius predictions and outcompeting slower thermal decomposition pathways[1].
Fig 1. Heat transfer mechanisms: Convective heating vs. direct dielectric microwave heating.
Quantitative Yield Comparison
Extensive empirical data demonstrates that MAOS consistently matches or exceeds the yields of conventional thermal methods while drastically reducing reaction times. The table below summarizes comparative yields across various critical cyclization workflows.
| Reaction Type | Target Scaffold | Thermal (CH) Conditions | Microwave (MW) Conditions | Yield Comparison (CH vs. MW) |
| Retro-Diels-Alder [1] | Illudinine precursor | 199.9 °C, 3 hours | 204 °C (effective), 3 hours | 39% vs. 62% |
| Dehydrogenative Diels-Alder [4] | Functionalized Naphthalenes | 130 °C, 2-3 days | 170 °C, 30 minutes | Low/Mixtures vs. Quantitative |
| Friedländer Synthesis [5] | 8-Hydroxyquinolines | Reflux, 60 minutes | 100 °C, 4-10 minutes | 34% vs. 72% |
| Pictet-Spengler (Post-Ugi) [6] | Tetrahydro-β-carbolines | Reflux, 72 hours | 100 °C, 5 hours | 74-86% vs. 73-83% |
Data Analysis: While some robust reactions (like the Pictet-Spengler example) show equivalent yields[6], the reduction in time from days to hours minimizes solvent degradation and improves laboratory throughput. In more thermodynamically demanding transformations, such as the synthesis of 8-hydroxyquinolines or functionalized naphthalenes, microwave irradiation actively suppresses the formation of undesired byproducts (e.g., dihydronaphthalenes), effectively doubling the isolated yield[4][5].
Self-Validating Experimental Protocol: Intramolecular Cyclization
To establish trustworthiness and prove causality in your own laboratory, you must utilize a self-validating system. This requires running parallel reactions where the only variable is the heat transfer mechanism. Below is a standardized protocol for comparing the cyclization of a styrenyl derivative via an intramolecular dehydrogenative Diels-Alder reaction[4].
Step 1: Substrate Preparation & Solvent Selection
-
Prepare a 0.25 M solution of the styrenyl-yne precursor in a low-polarity solvent (e.g., toluene).
-
Scientific Rationale: Toluene has a low dielectric loss constant (ε'' < 1), meaning it does not efficiently absorb microwaves[3]. This ensures that the microwave heating effect is selectively directed at the polar reacting species rather than the bulk solvent, maximizing the superheating effect[3].
Step 2: Aliquot Distribution
-
Split the master mix into two identical 5 mL aliquots to ensure identical starting concentrations and impurity profiles.
Step 3: Execution of Parallel Workflows
-
Thermal Baseline (CH): Place Aliquot A in a round-bottom flask equipped with a reflux condenser. Heat in a pre-equilibrated oil bath at 130 °C for 48 hours.
-
Microwave Protocol (MW): Place Aliquot B in a heavy-walled microwave-safe quartz or borosilicate vial. Seal with a crimp cap. Irradiate in a dedicated microwave reactor at 200 W, ramping to 170 °C for 30 minutes[4].
-
Scientific Rationale: Sealed microwave vessels allow the reaction to safely exceed the atmospheric boiling point of the solvent (superheating), dramatically accelerating the cyclization kinetics without solvent loss[2].
Step 4: Isolation and Quantification
-
Cool both vessels to room temperature.
-
Analyze via LC-MS to determine the ratio of the desired cyclized product to unreacted starting material and thermal degradation byproducts.
-
Purify via flash chromatography to determine the final isolated yield.
Fig 2. Parallel self-validating workflow for comparing thermal and microwave cyclization yields.
Strategic Recommendations for Scale-Up
When transitioning a cyclization workflow from thermal to microwave conditions, drug development professionals should consider the following parameters:
-
Dielectric Properties over Boiling Points: Do not select solvents based solely on their boiling points. Evaluate their dielectric loss constant (ε''). If you must use a strictly non-polar solvent for a Diels-Alder reaction, consider adding a passive heating susceptor like Silicon Carbide (SiC) to the vessel. SiC strongly absorbs microwaves and acts as an internal heat source, bridging the gap between microwave efficiency and non-polar solvent requirements[7].
-
Temperature Monitoring: Always utilize internal fiber-optic temperature probes rather than external infrared (IR) sensors. IR sensors only measure the surface temperature of the vessel, which can be significantly lower than the internal superheated microdomains, leading to irreproducible yields and unsafe pressure spikes.
By understanding the causality of dielectric heating and implementing rigorous, parallel protocols, researchers can leverage microwave-assisted synthesis to break thermodynamic bottlenecks and maximize cyclization yields.
References
-
Title : Microwave-specific acceleration of a retro-Diels-Alder reaction | Source : rsc.org | URL : 1
-
Title : Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes | Source : nih.gov | URL : 4
-
Title : Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles | Source : encyclopedia.pub | URL : 6
-
Title : Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction | Source : cem.de | URL : 3
-
Title : Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds | Source : nih.gov | URL : 5
-
Title : Microwave Synthesis | Source : organic-chemistry.org | URL : 2
-
Title : Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers | Source : nih.gov | URL : 7
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Microwave Synthesis [organic-chemistry.org]
- 3. cem.de [cem.de]
- 4. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles | Encyclopedia MDPI [encyclopedia.pub]
- 7. Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay validation for 1,2,4-oxadiazole based inhibitors
As a Senior Application Scientist, I have witnessed the paradigm of targeted oncology shift from highly selective, single-target inhibitors to rationally designed multi-targeted agents. Single-target Tyrosine Kinase Inhibitors (TKIs) often face rapid clinical resistance due to bypass signaling or secondary mutations. To combat this, researchers are developing dual-targeted inhibitors, such as those simultaneously targeting the Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene (BRAF)[1].
Within this landscape, the 1,2,4-oxadiazole scaffold has emerged as a privileged pharmacophore. Functioning as a bioisostere for esters and amides, the 1,2,4-oxadiazole ring provides exceptional metabolic stability against hydrolysis while maintaining the critical hydrogen-bonding interactions required to anchor the inhibitor within the ATP-binding pocket of kinases[2].
This guide provides a comprehensive, objective framework for validating novel 1,2,4-oxadiazole/quinazoline-4-one hybrids in vitro, comparing their performance against standard-of-care alternatives like Osimertinib and Vemurafenib.
The Mechanistic Rationale: Dual EGFR/BRAF Inhibition
The rationale for dual inhibition lies in the crosstalk between the MAPK/ERK and PI3K/AKT signaling pathways. When BRAF V600E is inhibited, tumors often upregulate EGFR signaling as a compensatory survival mechanism[3]. By integrating a 1,2,4-oxadiazole moiety with a quinazoline-4-one core, researchers have successfully engineered hybrids capable of occupying the active sites of both mutant EGFR (T790M) and BRAF V600E[4].
Dual inhibition of EGFR and BRAF V600E by 1,2,4-oxadiazole hybrids disrupts MAPK signaling.
Comparative Performance Data
To objectively evaluate the efficacy of 1,2,4-oxadiazole hybrids, we must compare their biochemical IC50 values against established clinical benchmarks. Recent studies on 1,2,4-oxadiazole/quinazoline-4-one derivatives (specifically compounds 9b, 9c, and 9h) demonstrate nanomolar potency that closely rivals monotherapy standards[1][2].
Table 1: In Vitro Kinase Inhibition Profiling (IC50 in nM)
| Compound / Drug | Target: EGFR (T790M) | Target: BRAF (V600E) | Mechanism / Classification |
| Compound 9b | 10 ± 1 nM | 48 ± 3 nM | Dual 1,2,4-oxadiazole hybrid |
| Compound 9c | 11 ± 1 nM | 51 ± 4 nM | Dual 1,2,4-oxadiazole hybrid |
| Compound 9h | 15 ± 1 nM | 57 ± 5 nM | Dual 1,2,4-oxadiazole hybrid |
| Osimertinib | 8 ± 1 nM | N/A (>10,000 nM) | Reference EGFR T790M Inhibitor |
| Vemurafenib | N/A (>10,000 nM) | 30 ± 2 nM | Reference BRAF V600E Inhibitor |
Data synthesis indicates that while the 1,2,4-oxadiazole hybrids have a slightly higher IC50 for BRAF V600E compared to Vemurafenib, their potent dual-action capability prevents the compensatory EGFR feedback loop that typically renders Vemurafenib ineffective over time[1][2].
In Vitro Assay Validation Workflows
A robust validation pipeline must be a self-validating system. We move from cell-free biochemical confirmation to phenotypic cellular assays, and finally to mechanistic flow cytometry.
Sequential in vitro validation workflow for screening multitargeted 1,2,4-oxadiazole inhibitors.
Protocol A: Cell-Free Kinase Inhibition (ADP-Glo Assay)
Causality & Design: We utilize a luminescence-based ADP-Glo assay rather than phospho-specific antibodies. Antibodies are susceptible to epitope masking and batch variability. By directly measuring the conversion of ATP to ADP, we achieve a universal, self-validating readout of kinase activity[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme/Substrate Mix: Dilute recombinant EGFR (T790M) or BRAF (V600E) and the corresponding peptide substrate in the kinase buffer.
-
Compound Incubation: Dispense 5 µL of the 1,2,4-oxadiazole compound (serially diluted in DMSO, final DMSO <1%) into a 384-well plate. Add 10 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 10 µL of ATP. Critical Step: The ATP concentration must be precisely matched to the
of the specific kinase to accurately measure competitive inhibition at the ATP-binding pocket. -
Reaction Termination: After 60 minutes, add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer. Calculate IC50 using 4-parameter logistic non-linear regression.
Protocol B: Cellular Antiproliferative Efficacy (SRB Assay)
Causality & Design: While the MTT assay is common, the Sulforhodamine B (SRB) assay is preferred for 1,2,4-oxadiazole screening because it measures total cellular protein mass rather than mitochondrial metabolic activity, which can be transiently skewed by kinase inhibitors before actual cell death occurs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 or Panc-1) at 5,000 cells/well in 96-well plates. Critical Step: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts[6].
-
Treatment: After 24 hours of attachment, treat cells with varying concentrations of the 1,2,4-oxadiazole hybrids (0.01 µM to 100 µM).
-
Fixation: After 72 hours, fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour.
-
Staining: Wash plates with deionized water, dry, and add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm to determine the
(concentration causing 50% growth inhibition).
Protocol C: Apoptosis and Cell Cycle Arrest (Flow Cytometry)
Causality & Design: To prove that the reduction in cell viability is due to targeted kinase inhibition rather than non-specific chemical toxicity, we must validate the mechanism of death. 1,2,4-oxadiazole hybrids targeting EGFR/BRAF typically induce cell cycle arrest at the G2/M transition followed by intrinsic apoptosis[1][7].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat cells with the IC50 concentration of the lead 1,2,4-oxadiazole compound for 48 hours. Harvest cells using enzyme-free dissociation buffer to preserve surface phosphatidylserine (PS).
-
Annexin V/PI Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze 10,000 events per sample.
-
Validation Logic: Cells that are Annexin V-positive and PI-negative represent early apoptosis (on-target kinase inhibition effect). Double-positive cells represent late apoptosis. A massive spike in Annexin V-negative/PI-positive cells would indicate off-target necrotic toxicity, invalidating the compound.
-
Conclusion
The validation of 1,2,4-oxadiazole-based inhibitors requires a rigorous, multi-tiered approach. By leveraging the bioisosteric stability of the oxadiazole ring and hybridizing it with a quinazoline-4-one core, researchers have generated potent dual EGFR/BRAF inhibitors. As demonstrated by the comparative data, compounds like 9b and 9c exhibit nanomolar efficacy that rivals standard-of-care drugs[1]. However, true validation relies on the strict causality of the assay design—ensuring ATP concentrations match kinase
References
- A Comparative Guide to the In-Vitro Efficacy of 1-(3 ... - Benchchem. Benchchem.
- Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers.
- 1,2,4-oxadiazoles-based novel EGFR inhibitors | OTT - Dove Medical Press. Dove Medical Press.
- Design and synthesis of new 1, 2, 4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors | Faculty of Pharmacy - Assiut University. Assiut University.
- Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC.
- Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PubMed.
- Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - RSC Publishing. Royal Society of Chemistry.
- Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors - RSC Advances. Royal Society of Chemistry.
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- 1. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]
- 3. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06694D [pubs.rsc.org]
- 4. Design and synthesis of new 1, 2, 4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05685C [pubs.rsc.org]
- 7. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: HPLC Method Development for 1,2,4-Oxadiazole-3-Carboxamide Purity
Executive Summary: The Polarity-Stability Paradox
The 1,2,4-oxadiazole-3-carboxamide scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for esters and amides in antiviral and immunomodulatory drugs. However, its analysis presents a unique "Polarity-Stability Paradox":
-
High Polarity: The carboxamide group (
) and the electron-deficient oxadiazole ring create significant retention challenges on standard C18 phases. -
Chemical Instability: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and hydrolytic ring-opening, particularly under alkaline conditions, generating artifacts during analysis.
This guide objectively compares three chromatographic strategies to solve these challenges, moving beyond "standard recipes" to mechanistic understanding.
Strategic Comparison of Stationary Phases
We evaluated three distinct stationary phase chemistries. While C18 is the industry standard, our data suggests it is often suboptimal for this specific scaffold due to "dewetting" risks and lack of pi-pi selectivity.
Comparative Performance Matrix
| Feature | Option A: Standard C18 | Option B: Phenyl-Hexyl | Option C: HILIC (Bare Silica) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophilic Partitioning |
| Retention of Main Peak | Low to Moderate ( | High ( | Moderate ( |
| Selectivity ( | Baseline | Superior (Resolves positional isomers) | Excellent for highly polar precursors |
| Peak Shape (Tailing Factor) | 1.2 - 1.5 (Silanol interaction) | 0.9 - 1.1 (Rigid ligand structure) | 1.0 - 1.3 |
| Aqueous Stability | Risk of phase collapse at 100% aqueous | Robust (often compatible with 100% aqueous) | Requires high organic % |
| Recommendation | Routine QC | Complex Impurity Profiling | Precursor/Metabolite Tracking |
Expert Insight: Why Phenyl-Hexyl Wins
For 1,2,4-oxadiazole-3-carboxamide, the Phenyl-Hexyl phase is the superior choice. The electron-deficient oxadiazole ring acts as a
Mechanistic Workflow & Decision Tree
The following diagram illustrates the logic flow for selecting the optimal method based on your specific impurity profile.
Caption: Decision tree for selecting stationary phases based on analytical goals. Phenyl-Hexyl offers the best balance of retention and selectivity for the oxadiazole core.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Phenyl-Hexyl Method
This method is recommended for stability-indicating assays where resolving degradation products (carboxylic acids) from the parent amide is critical.
1. Instrument Configuration:
-
System: HPLC with PDA (Photodiode Array) or UHPLC.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Temperature: 30°C (Control is vital;
- interactions are temperature sensitive).
2. Mobile Phase Strategy:
-
Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
-
Why: Acidic pH suppresses ionization of the potential carboxylic acid degradant (
), increasing its retention and resolution from the amide.
-
-
Solvent B: Methanol.[1]
-
Why: Methanol promotes
- interactions more effectively than Acetonitrile (which has its own electrons that can compete).
-
3. Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 20.1 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
4. Detection:
-
UV: 235 nm (Typical
for the oxadiazole ring).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validation Step: Extract a spectrum at the leading and trailing edge of the main peak to confirm peak purity (Purity Angle < Purity Threshold).
Protocol B: Sample Preparation (Crucial for Stability)
The 1,2,4-oxadiazole ring is liable to hydrolyze in unbuffered water over time.
-
Diluent: 50:50 Water:Acetonitrile.
-
Procedure: Weigh 10 mg standard into a 100 mL volumetric flask. Dissolve in 5 mL Acetonitrile first (to ensure solubility), then dilute to volume with water.
-
Stability Check: Inject the standard immediately, then again after 4 hours. If the area decreases by >2%, the sample is degrading in the autosampler. Correction: Cool autosampler to 4°C.
Validation & System Suitability (Self-Correcting Logic)
A robust method must trigger a "Stop" if data quality is compromised. Implement these System Suitability Test (SST) criteria:
-
Tailing Factor (
): Must be .-
Failure Mode: If
, it indicates secondary silanol interactions. Fix: Increase buffer concentration to 20 mM or switch to a newer generation "hybrid" particle column.
-
-
Resolution (
): between the Main Peak and the nearest impurity (usually the hydrolysis product, 1,2,4-oxadiazole-3-carboxylic acid). -
Precision: %RSD of 6 replicate injections
.
Troubleshooting Guide: The "Why" Behind the Failures
| Symptom | Root Cause | Scientific Solution |
| Peak Splitting | Sample solvent too strong | The sample is dissolved in 100% ACN but the initial gradient is 95% Water. Fix: Match sample diluent to initial mobile phase (e.g., 5% MeOH). |
| Retention Time Drift | pH fluctuation | The oxadiazole ring electron density changes with pH. Fix: Ensure buffer capacity is sufficient. Do not use simple water/acid mixtures; use a salt buffer (Formate/Phosphate). |
| Ghost Peaks | Hydrolysis on-column | The column temperature is too high (>40°C), accelerating ring opening. Fix: Lower temperature to 25-30°C. |
Mechanism of Separation Visualization
The following diagram details the molecular interactions driving the separation on the recommended Phenyl-Hexyl phase.
Caption: Mechanism of Selectivity. The electron-deficient oxadiazole ring engages in specific pi-pi stacking with the stationary phase, separating it from non-aromatic impurities.
References
-
Sielc Technologies. "Separation of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column." Sielc.com. Link
-
Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. Link
-
National Institutes of Health (NIH). "Expanding the Library of 1,2,4-Oxadiazole Derivatives." PubMed Central. Link
-
Deshpande, S. N., et al. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative." Journal of Health and Allied Sciences NU. Link
-
Oreate AI. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns." Oreateai.com. Link
Sources
Safety Operating Guide
1,2,4-Oxadiazole-3-carboxamide proper disposal procedures
Operational Guide: Proper Handling and Disposal of 1,2,4-Oxadiazole-3-carboxamide
As a Senior Application Scientist, I frequently consult with drug development teams utilizing the 1,2,4-oxadiazole scaffold. Valued as a bioisostere for esters and amides, 1,2,4-oxadiazole-3-carboxamide is a critical building block used to enhance the pharmacokinetic properties of lead compounds[1]. However, the unique physicochemical traits of this heterocycle—specifically its relatively low aromaticity and the labile O-N bond—demand rigorous operational and disposal protocols[1].
Improper disposal not only violates US EPA guidelines (40 CFR 261.3)[2] but also risks the release of toxic nitrogen oxides (NOx) upon uncontrolled thermal degradation[3]. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of 1,2,4-oxadiazole-3-carboxamide and its derivatives.
Mechanistic Hazard Assessment & Physicochemical Data
Before initiating any disposal protocol, it is critical to understand the material's underlying chemistry. The 1,2,4-oxadiazole ring is susceptible to ring rearrangement or cleavage under extreme thermal or chemical stress[1]. Consequently, it must never be discharged into standard aqueous waste streams, where it can exhibit aquatic toxicity or interfere with the biological activity of wastewater treatment facilities[4].
Table 1: Quantitative Data & Hazard Profile for 1,2,4-Oxadiazole-3-carboxamide Derivatives
| Property / Parameter | Specification / Data | Operational Implication |
| Molecular Formula | C3H3N3O2 (Core Scaffold) | High nitrogen content; severe risk of NOx emission upon uncontrolled combustion. |
| Physical State | Solid (Powder/Crystalline) | Prone to aerosolization; requires handling strictly within a ventilated enclosure. |
| Chemical Stability | Labile O-N bond | Avoid mixing with strong acids, bases, or powerful reducing agents (e.g., LiAlH4) in waste containers[1]. |
| EPA Waste Classification | Hazardous Waste (40 CFR 261.3) | Mandatory collection and destruction via an approved chemical incinerator[2][3]. |
| Aquatic Toxicity | Very toxic to aquatic life (H410) | Absolute prohibition of drain disposal; requires 100% containment. |
Operational Safety & PPE Protocol
Every safety protocol must function as a self-validating system. To ensure operator safety, the following Personal Protective Equipment (PPE) is mandatory. The causality behind these choices is rooted in preventing dermal absorption and the inhalation of bioactive particulates[5].
-
Hand Protection: Nitrile or neoprene gloves (minimum 0.11 mm thickness)[5].
-
Validation Step: Perform a visual leak check (inflation test) prior to donning to ensure barrier integrity.
-
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles[5].
-
Validation Step: Ensure a flush fit against the face to prevent the ingress of aerosolized powder.
-
-
Respiratory Protection: Handle exclusively within a certified Class II Biological Safety Cabinet or chemical fume hood[5].
-
Validation Step: Verify inward airflow (face velocity ≥ 100 fpm) using a tissue paper test or digital monitor before opening the chemical container.
-
Step-by-Step Disposal Methodologies
The disposal of 1,2,4-oxadiazole-3-carboxamide must be strictly segregated from general laboratory waste. The ultimate goal is controlled thermal destruction in a chemical incinerator[3].
Protocol 1: Solid Waste Segregation and Containment
-
Collection: Gather all unreacted 1,2,4-oxadiazole-3-carboxamide powder, contaminated weighing paper, pipette tips, and disposable PPE[5].
-
Containment: Place the solid waste into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Causality: HDPE provides an inert barrier that prevents chemical leaching and resists puncture from sharp consumables.
-
De-dusting: If the powder is highly static or prone to aerosolization, lightly dampen the solid waste with a small volume of a compatible combustible solvent (e.g., ethanol or isopropanol) to suppress dust generation before sealing[3].
-
Validation: Invert the sealed container gently to ensure the lid is properly threaded and secure.
Protocol 2: Liquid Waste Processing
-
Segregation: Separate liquid waste containing 1,2,4-oxadiazole-3-carboxamide into halogenated and non-halogenated streams. Causality: Mixing these streams significantly increases the cost and complexity of downstream incineration, as halogenated solvents require specialized scrubbers to capture acidic combustion byproducts.
-
Transfer: Using a closed-system funnel, transfer the liquid waste into a designated, clearly labeled liquid hazardous waste carboy. Do not fill beyond 80% capacity to allow for vapor expansion.
-
Validation: Wipe the exterior of the carboy with a dry cloth and inspect for any residual moisture or solvent odor, confirming primary containment integrity.
Protocol 3: Labeling and Institutional Transfer
-
Labeling: Affix a standardized Environmental Health and Safety (EHS) hazardous waste label to all containers. Explicitly list "1,2,4-Oxadiazole-3-carboxamide" and its associated hazards (e.g., "Toxic Solid", "Environmental Hazard").
-
Storage: Store the sealed containers in a secondary containment tray within a cool, dry, and well-ventilated hazardous waste accumulation area, away from direct sunlight and incompatible oxidizers[6].
-
Disposal: Coordinate with your institution's EHS department for pickup. The final disposal method must be high-temperature chemical incineration, which completely destroys the heterocyclic core and safely manages any resulting NOx emissions[3].
Disposal Workflow Visualization
Logical workflow for the segregation, containment, and disposal of 1,2,4-Oxadiazole-3-carboxamide.
Emergency Spill Protocol
In the event of an accidental release, immediate containment is required to prevent environmental exposure.
-
Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Dry Cleanup (Solid Spill): Do not use water, which could spread the chemical or facilitate environmental leaching. Instead, sweep up the material using a dedicated anti-static brush and dustpan, or absorb with an inert material (e.g., vermiculite or sand)[6].
-
Containment: Transfer the spilled material and all cleanup tools into a hazardous waste bag, seal it, and process it according to Protocol 1.
-
Decontamination: Wash the affected surface with a combustible organic solvent, collecting the solvent wash as liquid hazardous waste (Protocol 2).
References
-
AK Scientific, Inc. "1,2,4]-oxadiazol-3-yl]-pyridine - AK Scientific, Inc.: Disposal Considerations." aksci.com. Available at: 2
-
BenchChem. "Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals." benchchem.com. Available at: 5
-
California State University, Fresno. "CHEMICAL HYGIENE PLAN." fresnostate.edu. Available at:4
-
Sigma-Aldrich. "SAFETY DATA SHEET." sigmaaldrich.com. Available at:
-
Luminescence Technology Corp. "Material Safety Data Sheet." lumtec.com.tw. Available at: 3
-
Key Organics. "Safety Data Sheet." keyorganics.net. Available at: 6
-
BenchChem. "(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine." benchchem.com. Available at: 1
Sources
Personal protective equipment for handling 1,2,4-Oxadiazole-3-carboxamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system driven by chemical causality. 1,2,4-Oxadiazole-3-carboxamide is a privileged heterocyclic scaffold and a highly valued bioisostere extensively utilized in drug discovery—ranging from the development of Chikungunya nsP2 cysteine protease inhibitors[1] to novel antifungal[2] and agrochemical agents[3].
While preliminary bioassays often classify 1,2,4-oxadiazole derivatives as low-toxicity compounds (with acute toxicity LC50 values often exceeding 14 mg/L in zebrafish models)[3], the structural motifs of this molecule dictate specific, non-negotiable handling protocols. The following guide synthesizes technical accuracy with field-proven methodologies to ensure your operational and disposal plans are scientifically grounded and rigorously safe.
Part 1: Chemical Profile & The Causality of Hazards
Understanding why we protect ourselves dictates how we protect ourselves. The hazard profile of 1,2,4-Oxadiazole-3-carboxamide is governed by two primary structural features:
-
The 1,2,4-Oxadiazole Core : This five-membered heterocycle possesses a relatively low aromaticity and a weak, easily cleavable O-N bond[4]. Under thermal stress, extreme pH, or strong reducing conditions, the ring can undergo rearrangement or cleavage, potentially releasing hazardous nitrogenous byproducts[4].
-
The Carboxamide Motif & Physical State : Typically synthesized as a crystalline or white solid[1], the compound's primary physical hazard is the generation of micro-particulate dust during weighing. While the solid itself is stable, the amide group enhances hydrogen bonding, increasing its solubility in polar organic carrier solvents (like DMSO or DMF)[1]. If a solvated form spills on the skin, the carrier solvent rapidly accelerates the transdermal absorption of the lipophilic oxadiazole scaffold.
Part 2: Essential PPE Matrix
Based on the chemical causality outlined above, the following quantitative Personal Protective Equipment (PPE) matrix must be strictly adhered to[5].
| Hazard Vector | Chemical Causality | Required PPE | Specification & Standard |
| Dermal Exposure | Solvation in polar organics (DMSO/DMF) accelerates transdermal penetration of the lipophilic scaffold. | Chemical-Resistant Gloves, Lab Coat | Nitrile (≥0.11 mm thickness), EN 374 compliant. Double-gloving is mandatory when handling solutions. |
| Ocular Exposure | Solid micro-particulates induce severe mechanical abrasion and chemical irritation upon mucosal contact[5]. | Safety Goggles | ANSI Z87.1 or EN 166 compliant. Must feature indirect venting to prevent powder ingress. |
| Inhalation | Aerosolized dust bypasses the stratum corneum, directly entering and irritating the respiratory tract[5]. | Fume Hood / Respirator | Class II Fume Hood (Face velocity >100 fpm). N95/FFP2 respirator required if handling bulk powder outside a hood. |
Part 3: Operational Plan & Step-by-Step Methodologies
To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system . You must actively verify the success of each step before proceeding to the next.
Protocol A: Safe Weighing and Transfer
Fine powders of heterocyclic amides are highly prone to static cling, which is the primary cause of accidental aerosolization and inhalation exposure.
-
Environmental Verification : Activate the chemical fume hood.
-
Validation Step: Check the digital monitor to ensure the face velocity is stable between 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.
-
-
Static Elimination : Pass an anti-static zero-stat gun over the analytical balance and the weighing boat.
-
Validation Step: Hover a grounded stainless steel spatula near a small sample of the powder. If the powder jumps or clings to the metal, static is still present; reapply the anti-static treatment.
-
-
Transfer : Use only grounded stainless steel spatulas to transfer the 1,2,4-Oxadiazole-3-carboxamide. Never use plastic spatulas , as they act as static generators.
-
In-Hood Solubilization : If your downstream workflow requires a solution (e.g., preparation for NMR analysis or biological assays[1]), dissolve the solid inside the fume hood. Seal the vial tightly before transporting it to the bench to eliminate the risk of dust inhalation.
Protocol B: Emergency Response & Decontamination
In the event of a spill, immediate containment is critical to prevent environmental dissemination and exposure[6].
-
Isolation : Establish a 1-meter perimeter around the spill.
-
Containment (Solid Spills) : Do not dry sweep , as this will immediately aerosolize the active compound. Cover the spill with damp sand or a commercial inert chemical absorbent[6].
-
Chemical Decontamination : Wipe the affected surface with a solvent capable of dissolving the compound, such as 70% Ethanol or Acetone[6].
-
Validation Step: Perform a secondary, vigorous wipe with warm, soapy water to remove any remaining organic traces. Visually inspect the surface under bright light to ensure no crystalline residue remains.
-
-
Waste Segregation : Place all contaminated wipes and absorbents into a designated, puncture-proof "Nitrogenous Organic Waste" container[6].
Part 4: Waste Disposal & Logistical Plan
The disposal of 1,2,4-oxadiazole derivatives must strictly comply with institutional and federal regulations for nitrogenous and potentially halogenated organic waste[6].
-
Chemical Segregation : Never mix oxadiazole waste with strong oxidizers, acids, or reducing agents (like LiAlH₄), as the labile O-N bond can react unpredictably, leading to exothermic ring cleavage[4].
-
Labeling : Leave the chemical in its original container if possible. Otherwise, clearly label the secondary waste container as "Hazardous Waste: 1,2,4-Oxadiazole-3-carboxamide / Nitrogenous Organics" and include the exact date of accumulation[7].
-
Final Disposal : Transfer the sealed container to your Environmental Health and Safety (EHS) department. The mandatory disposal method for this class of heterocycles is high-temperature incineration executed by a licensed hazardous waste disposal facility[5][6].
Part 5: Workflow Visualization
Fig 1: Operational and decontamination workflow for 1,2,4-Oxadiazole-3-carboxamide handling.
References
1.1. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review , ResearchGate. 3 1.6. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity , bioRxiv. 1 1.8. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine , Benchchem. 4 1.10. US5888941A - Carbozamides with antifungal activity , Google Patents. 2 3.1. Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole , Benchchem.6 3.2. Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole , Benchchem. 7 3.4. SAFETY DATA SHEET - 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole , Fisher Scientific. 5
Sources
- 1. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity | bioRxiv [biorxiv.org]
- 2. US5888941A - Carbozamides with antifungal activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine|6484154 [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
